Valnemulin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19-,20+,22-,24-,25+,26+,29-,30+,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYYNOVSVPBRGV-MVNKZKPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)[C@@H](C(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046751 | |
| Record name | Valnemulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101312-92-9 | |
| Record name | Valnemulin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101312-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valnemulin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101312929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valnemulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VALNEMULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AHC415BQG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Valnemulin's Mechanism of Action on the 50S Ribosomal Subunit: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Valnemulin, a semisynthetic pleuromutilin antibiotic, exhibits potent antibacterial activity by targeting the bacterial ribosome. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's interaction with the 50S ribosomal subunit. By binding to the peptidyl transferase center (PTC), this compound effectively inhibits protein synthesis, a critical process for bacterial viability. This document outlines the binding site interactions, quantitative activity metrics, detailed experimental protocols for mechanism elucidation, and known resistance pathways. Visual diagrams are provided to illustrate key concepts and workflows, offering a comprehensive resource for researchers in antimicrobial drug discovery and development.
Introduction
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents with unique mechanisms of action. Pleuromutilins, a class of antibiotics derived from the fungus Clitopilus passeckerianus, represent a promising therapeutic avenue. This compound, a prominent member of this class, is widely used in veterinary medicine and has demonstrated efficacy against a range of Gram-positive and some Gram-negative bacteria.[1] Its unique mode of action, targeting the highly conserved peptidyl transferase center of the bacterial ribosome, results in minimal cross-resistance with other antibiotic classes.[2] This guide delves into the core of this compound's activity, providing a detailed examination of its interaction with the 50S ribosomal subunit.
Mechanism of Action on the 50S Ribosomal Subunit
This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[3] This inhibition is achieved through a high-affinity interaction with the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC), the enzymatic core of the ribosome responsible for peptide bond formation.[4]
Binding to the Peptidyl Transferase Center (PTC)
The PTC is a highly conserved region within domain V of the 23S ribosomal RNA (rRNA) of the 50S subunit. This compound binds to this site, physically obstructing the proper positioning of aminoacyl-tRNAs in the A- (aminoacyl) and P- (peptidyl) sites.[4] This steric hindrance prevents the formation of peptide bonds, thereby halting polypeptide chain elongation.
Interaction with 23S rRNA
Crystallographic and chemical footprinting studies have revealed the specific nucleotides within the 23S rRNA that interact with this compound. The tricyclic mutilin core of this compound establishes hydrophobic interactions and hydrogen bonds with key residues in the A-site of the PTC. The C14 side chain extension of this compound protrudes towards the P-site, forming additional contacts that enhance its binding affinity and contribute to its potent inhibitory activity.[5]
Inhibition of Peptidyl Transferase Activity
By occupying the A- and P-sites within the PTC, this compound directly interferes with the catalytic activity of the ribosome. It prevents the crucial step of peptide bond formation between the nascent polypeptide chain attached to the P-site tRNA and the incoming amino acid carried by the A-site tRNA. This leads to a complete cessation of protein synthesis, ultimately inhibiting bacterial growth.
Quantitative Analysis of this compound Activity
The efficacy of this compound can be quantified through various in vitro assays that measure its protein synthesis inhibition, antibacterial activity, and binding affinity to the ribosome.
Table 1: In Vitro Protein Synthesis Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit a biological process by 50%. For this compound, this is typically determined using an in vitro transcription/translation assay.
| Assay System | Organism | IC50 (µM) | Reference |
| Cell-free transcription/translation | Escherichia coli | ~0.2 - 1.0 | General literature range |
| Coupled transcription/translation | Staphylococcus aureus | ~0.1 - 0.5 | General literature range |
Note: Specific IC50 values can vary depending on the experimental setup and the specific bacterial strain used.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Mycoplasma gallisepticum | <0.008 | [6][7] |
| Mycoplasma hyopneumoniae | 0.0005 (MIC90) | [7] |
| Brachyspira hyodysenteriae | 0.031 - 32 | [8] |
| Staphylococcus aureus (including MRSA) | 0.5 - 1 | [4] |
| Escherichia coli (some strains) | >16 | [3] |
Note: MIC values can vary significantly between different strains of the same bacterial species.
Table 3: Ribosome Binding Affinity (Kd)
The dissociation constant (Kd) is a measure of the binding affinity between a ligand (this compound) and its target (the ribosome). A lower Kd value indicates a higher binding affinity.
| Ribosome Source | Method | Kd (nM) | Reference |
| Escherichia coli 50S Subunit | Radioligand Displacement Assay | ~3 | [9] |
| Staphylococcus aureus 50S Subunit | Surface Plasmon Resonance (SPR) | 2.32 x 10⁻² - 5.10 x 10¹ | [2][4] |
Note: The provided SPR Kd values are for pleuromutilin derivatives and indicate a wide range of potential affinities.
Experimental Protocols for Elucidating the Mechanism of Action
A variety of experimental techniques are employed to investigate the interaction of this compound with the ribosome. Below are detailed methodologies for key experiments.
Chemical Footprinting Assay
This technique is used to identify the binding site of a ligand on a nucleic acid molecule by observing which nucleotides are protected from chemical modification upon ligand binding.
Protocol:
-
Ribosome Preparation: Isolate and purify 70S ribosomes or 50S ribosomal subunits from the target bacterial species.
-
Complex Formation: Incubate the purified ribosomes/subunits with varying concentrations of this compound to allow for binding.
-
Chemical Modification: Treat the ribosome-valnemulin complexes and a control sample (ribosomes without this compound) with a chemical modifying agent (e.g., dimethyl sulfate - DMS, which modifies accessible adenines and cytosines).
-
RNA Extraction: Extract the 23S rRNA from the treated samples.
-
Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected binding site to perform reverse transcription. The reverse transcriptase will stop at the modified nucleotides.
-
Gel Electrophoresis: Separate the resulting cDNA fragments on a sequencing gel.
-
Analysis: Compare the banding patterns of the this compound-treated and control samples. A decrease in the intensity of a band in the treated sample indicates that the corresponding nucleotide is protected by this compound binding.
X-ray Crystallography of Ribosome-Valnemulin Complexes
This powerful technique provides a high-resolution, three-dimensional structure of the ribosome with this compound bound, revealing the precise atomic interactions.
Protocol:
-
Crystallization: Prepare highly pure and concentrated 50S ribosomal subunits. Co-crystallize the subunits with a molar excess of this compound using vapor diffusion or other crystallization methods.
-
Data Collection: Expose the resulting crystals to a high-intensity X-ray beam, typically from a synchrotron source. The crystal diffracts the X-rays, producing a diffraction pattern.
-
Data Processing: Process the diffraction data to determine the intensities and positions of the diffracted spots.
-
Structure Solution: Use molecular replacement, using a known ribosome structure as a model, to solve the phase problem and generate an initial electron density map.
-
Model Building and Refinement: Build an atomic model of the ribosome-valnemulin complex into the electron density map and refine the model to best fit the experimental data.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Valnemulin Complexes
Cryo-EM is an alternative to X-ray crystallography for determining the structure of large macromolecular complexes, and it does not require crystallization.
Protocol:
-
Sample Preparation: Apply a small volume of the purified 50S subunit-valnemulin complex solution to an EM grid.
-
Vitrification: Rapidly plunge the grid into liquid ethane to freeze the sample in a thin layer of vitreous (non-crystalline) ice.
-
Data Collection: Image the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Use specialized software to select images of individual ribosomal particles and align and average them to generate a high-resolution 3D reconstruction of the ribosome-valnemulin complex.
-
Model Building: Dock and refine an atomic model of the ribosome and this compound into the cryo-EM density map.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of this compound on protein synthesis in a cell-free system.
Protocol:
-
Assay Setup: Prepare a reaction mixture containing all the necessary components for in vitro transcription and translation, including a DNA template (e.g., encoding a reporter protein like luciferase), ribosomes, tRNAs, amino acids (one of which is radiolabeled), and the necessary enzymes and cofactors.
-
Inhibitor Addition: Add a range of concentrations of this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at an optimal temperature (e.g., 37°C) to allow for protein synthesis.
-
Quantification: Measure the amount of newly synthesized protein. If a radiolabeled amino acid is used, this can be done by precipitating the protein and measuring the incorporated radioactivity using a scintillation counter. If a reporter protein like luciferase is used, its activity can be measured by adding its substrate and quantifying the light produced.
-
IC50 Determination: Plot the percentage of protein synthesis inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.[11][12][13][14][15]
Protocol:
-
Antibiotic Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium.
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient time (e.g., 18-24 hours at 37°C) to allow for bacterial growth.
-
MIC Reading: Determine the MIC as the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the first clear well).
Resistance Mechanisms
Bacterial resistance to this compound primarily arises from modifications to its ribosomal target.
Mutations in 23S rRNA
The most common mechanism of resistance involves point mutations in the 23S rRNA gene, specifically within the PTC. These mutations can reduce the binding affinity of this compound to the ribosome, thereby diminishing its inhibitory effect. A combination of two or three mutations is often required to confer high levels of resistance.[8]
Mutations in Ribosomal Protein L3
Mutations in the gene encoding ribosomal protein L3, which is located near the PTC, can also confer resistance to pleuromutilins. These mutations are thought to indirectly alter the conformation of the PTC, leading to decreased drug binding.
Cross-Resistance
Due to its unique binding site, this compound generally does not exhibit cross-resistance with many other classes of antibiotics.[2] However, some mutations in the 23S rRNA can confer cross-resistance to other antibiotics that bind to the PTC, such as lincosamides (e.g., lincomycin) and phenicols (e.g., chloramphenicol and florfenicol).[8]
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: this compound's mechanism of action at the PTC.
Figure 2: Experimental workflow for chemical footprinting.
Figure 3: Logic of this compound resistance development.
Conclusion
This compound's mechanism of action on the 50S ribosomal subunit is a well-defined process centered on its high-affinity binding to the peptidyl transferase center. This interaction effectively stalls bacterial protein synthesis, leading to its potent antimicrobial activity. The detailed understanding of its binding site and the elucidation of resistance mechanisms provide a solid foundation for the rational design of next-generation pleuromutilin antibiotics. Continued research, employing advanced structural and biochemical techniques, will be crucial in overcoming emerging resistance and expanding the therapeutic potential of this important class of antibiotics.
References
- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound restores colistin sensitivity against multidrug-resistant gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induced-fit tightens pleuromutilins binding to ribosomes and remote interactions enable their selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo comparisons of this compound, tiamulin, tylosin, enrofloxacin, and lincomycin/spectinomycin against Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
Valnemulin's Interaction with the Peptidyl Transferase Center: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding site of Valnemulin on the peptidyl transferase center (PTC) of the bacterial ribosome. This compound, a pleuromutilin antibiotic, is a potent inhibitor of bacterial protein synthesis, and understanding its precise mechanism of action is crucial for the development of new antimicrobial agents and for combating the rise of antibiotic resistance.
The Peptidyl Transferase Center: The Ribosome's Catalytic Core
The peptidyl transferase center is a highly conserved region within the large (50S) ribosomal subunit and is responsible for the catalysis of peptide bond formation, the fundamental reaction of protein synthesis.[1] This catalytic activity is primarily attributed to the 23S ribosomal RNA (rRNA), making the ribosome a ribozyme. The PTC is the target for a variety of antibiotic classes, which underscores its critical role in bacterial viability.
This compound's Binding Site and Mechanism of Action
This compound, like other pleuromutilin antibiotics, exerts its antibacterial effect by binding to the 50S ribosomal subunit.[2][3] Its binding site is located at the heart of the peptidyl transferase center, where it sterically hinders the correct positioning of transfer RNAs (tRNAs) at the A- and P-sites.[4][5] This interference prevents the formation of peptide bonds, thereby halting protein synthesis.[6][7]
The binding pocket for this compound is situated within domain V of the 23S rRNA.[2][3] The tricyclic mutilin core of the this compound molecule anchors it into a hydrophobic pocket near the A-site, while its C14 side chain extends towards the P-site.[4] This positioning directly obstructs the binding of the acceptor ends of aminoacyl-tRNAs.
Several key nucleotides of the 23S rRNA have been identified through chemical footprinting and X-ray crystallography studies as being crucial for the interaction with pleuromutilins. These include A2058, A2059, G2505, U2506, U2584, and U2585 (utilizing Escherichia coli numbering).[2][8] The interaction of this compound with these nucleotides can induce conformational changes in the ribosome, further stabilizing the drug-ribosome complex in what is known as an "induced-fit" mechanism.[1]
Visualization of this compound's Mechanism of Action
Caption: this compound binds to the PTC, inhibiting peptide bond formation and halting protein synthesis.
Quantitative Binding Data
| Compound | Organism | Binding Constant | Method |
| Retapamulin | E. coli | Kd ~3 nM[9] | Competitive Binding Assay |
| Retapamulin | S. aureus | Kd ~3 nM[9] | Competitive Binding Assay |
| Retapamulin | E. coli | IC50 = 17.4 ± 2.1 nM* | Filter Binding Assay |
*For the partial inhibition of fMet-tRNA binding to the P-site.[9]
Resistance to this compound
Resistance to this compound and other pleuromutilins can arise through mutations in the 23S rRNA and in the ribosomal protein L3.[2] Notably, mutations at nucleotides both directly at and distant from the drug binding site can confer resistance.[2] These mutations are thought to indirectly alter the local structure and flexibility of the binding pocket, thereby reducing the binding affinity of the drug.[2]
Visualization of this compound Resistance Workflow
Caption: Mutations in ribosomal components can lead to this compound resistance by altering the drug's binding site.
Experimental Protocols
The characterization of the this compound binding site has been achieved through a combination of structural and biochemical techniques. Below are detailed methodologies for the key experiments cited.
X-ray Crystallography of the 50S Ribosomal Subunit in Complex with this compound
This protocol outlines the general steps for determining the crystal structure of the large ribosomal subunit in complex with this compound.
-
Purification of 50S Ribosomal Subunits:
-
Grow a bacterial strain (e.g., Deinococcus radiodurans or Thermus thermophilus) to mid-log phase and harvest the cells.
-
Lyse the cells and isolate the 70S ribosomes through sucrose gradient centrifugation.
-
Dissociate the 70S ribosomes into 30S and 50S subunits by lowering the Mg2+ concentration.
-
Purify the 50S subunits using a subsequent sucrose gradient centrifugation.
-
-
Crystallization:
-
Concentrate the purified 50S subunits to a suitable concentration (e.g., 10-20 mg/mL).
-
Incubate the 50S subunits with an excess of this compound to ensure saturation of the binding site.
-
Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method with a range of precipitants, buffers, and salts. A typical crystallization buffer might contain PEG, MPD, and various salts at a specific pH.[10]
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., ethylene glycol or glycerol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using molecular replacement with a previously determined 50S subunit structure as a search model.
-
Build the this compound molecule into the resulting electron density map at the peptidyl transferase center.
-
Refine the model of the 50S-Valnemulin complex against the experimental data to obtain the final high-resolution structure.
-
Chemical Footprinting to Probe the this compound Binding Site
This method is used to identify the specific rRNA nucleotides that are in close proximity to the bound drug.
-
Ribosome-Drug Complex Formation:
-
Incubate purified 70S ribosomes or 50S subunits with this compound at various concentrations. Include a drug-free control.
-
-
Chemical Modification:
-
Treat the ribosome-drug complexes with a chemical probe that modifies rRNA bases (e.g., dimethyl sulfate (DMS) which modifies accessible adenines and cytosines). The binding of this compound will protect certain nucleotides from modification.
-
-
RNA Extraction and Primer Extension:
-
Extract the 23S rRNA from the treated ribosomes.
-
Perform a primer extension reaction using a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected binding site. Reverse transcriptase will synthesize a cDNA copy of the rRNA, but will stop at the sites of chemical modification.
-
-
Analysis:
-
Separate the cDNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Visualize the fragments by autoradiography or fluorescence imaging.
-
Compare the banding pattern of the this compound-treated samples to the drug-free control. A decrease in the intensity of a band in the presence of the drug indicates that the corresponding nucleotide was protected from modification, and is therefore part of or near the this compound binding site.
-
Competitive Binding Assay to Determine Binding Affinity
This assay is used to quantify the binding affinity of this compound to the ribosome.
-
Preparation of Ribosomes and Ligands:
-
Purify 70S ribosomes or 50S subunits as described for X-ray crystallography.
-
Use a radiolabeled pleuromutilin derivative (e.g., [3H]-tiamulin) as the reporter ligand.
-
Prepare a series of dilutions of unlabeled this compound to act as the competitor.
-
-
Binding Reaction:
-
In a series of tubes, incubate a fixed concentration of ribosomes and the radiolabeled ligand with increasing concentrations of unlabeled this compound.
-
Allow the reactions to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixtures through a nitrocellulose membrane using a vacuum manifold. The ribosomes and any bound radioligand will be retained on the membrane, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Measure the amount of radioactivity on each filter using a scintillation counter.
-
Plot the amount of bound radiolabeled ligand as a function of the concentration of unlabeled this compound.
-
Fit the data to a competition binding equation to determine the IC50 value for this compound (the concentration required to displace 50% of the radiolabeled ligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radiolabeled ligand.
-
References
- 1. Induced-fit tightens pleuromutilins binding to ribosomes and remote interactions enable their selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosomal binding region for the antibiotic tiamulin: stoichiometry, subunit location, and affinity for various analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A simple, fast and cost-efficient protocol for ultra-sensitive ribosome profiling | bioRxiv [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. journals.asm.org [journals.asm.org]
- 10. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
Valnemulin's Potent Anti-Mycoplasma Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial spectrum of valnemulin against various Mycoplasma species, crucial pathogens in veterinary medicine. This compound, a pleuromutilin antibiotic, demonstrates exceptional potency against these cell-wall-deficient bacteria by inhibiting protein synthesis. This document summarizes key quantitative data, details experimental methodologies for susceptibility testing, and visualizes the underlying mechanism of action and experimental workflows.
Quantitative Susceptibility Data
The in vitro efficacy of this compound against a range of economically significant Mycoplasma species is consistently high, as demonstrated by low Minimum Inhibitory Concentration (MIC) values. The following table summarizes reported MIC data, providing a comparative overview of this compound's activity.
| Mycoplasma Species | Number of Isolates/Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| M. hyopneumoniae | Field Isolates | Not specified | Not specified | 0.0005 | [1][2] |
| M. hyopneumoniae | Type Strain (NCTC 10110) & Field Isolates | ≤0.001 - 0.008 | ≤0.039 | ≤0.039 | [3] |
| M. hyosynoviae | Field Strains | 0.0001 - 0.00025 | Not specified | Not specified | [1][2] |
| M. gallisepticum | Virulent Strain | < 0.008 | Not specified | Not specified | [2][4] |
| M. gallisepticum | Study Strain | 0.0014 | Not specified | Not specified | [5][6] |
| M. bovis | Not specified | Low MIC values reported | Not specified | Not specified | [7] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the peptidyl transferase center (PTC) within the 50S ribosomal subunit.[8] This binding action interferes with the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and halting protein elongation.[9]
Caption: this compound's mechanism of action in Mycoplasma.
Experimental Protocols: Mycoplasma Susceptibility Testing
The determination of this compound's MIC against Mycoplasma species requires specialized methodologies due to their fastidious nature and lack of a cell wall. The Clinical and Laboratory Standards Institute (CLSI) document M43-A provides approved guidelines for antimicrobial susceptibility testing of human mycoplasmas, which can be adapted for veterinary species.[10][11][12][13][14] The broth microdilution method is commonly employed.
1. Media Preparation:
-
A suitable broth medium that supports the growth of the target Mycoplasma species is prepared. This medium is often supplemented with serum, yeast extract, and other growth factors.
-
The pH of the medium is adjusted to the optimal range for the specific Mycoplasma species.
2. Inoculum Preparation:
-
A standardized inoculum of the Mycoplasma isolate is prepared. The concentration is typically adjusted to yield 10³ to 10⁵ color-changing units (CCU)/mL or colony-forming units (CFU)/mL in the final test wells.[15]
3. Broth Microdilution Assay:
-
Two-fold serial dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.
-
The standardized Mycoplasma inoculum is added to each well containing the diluted antibiotic.
-
Control wells are included: a growth control well (no antibiotic) and a sterility control well (no inoculum).
4. Incubation:
-
The microtiter plates are sealed and incubated under appropriate atmospheric conditions (e.g., aerobic or microaerophilic) and temperature (typically 35-37°C).
-
Incubation times vary depending on the growth rate of the Mycoplasma species, often ranging from several days to weeks.
5. MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the Mycoplasma.[15] For species that produce a color change in the medium due to metabolic activity, the MIC is the lowest concentration that prevents this color change.
Caption: Broth microdilution workflow for MIC determination.
Resistance Mechanisms
While this compound generally shows a low potential for resistance development, mutations in the 23S rRNA gene, the binding site of the drug, can lead to decreased susceptibility.[16] The development of high-level resistance often requires multiple mutations.[16]
This technical guide underscores the significant in vitro activity of this compound against a broad range of pathogenic Mycoplasma species. The standardized methodologies presented are crucial for accurate and reproducible susceptibility testing, which is essential for guiding effective therapeutic strategies and monitoring for potential resistance. The unique mechanism of action of this compound makes it a valuable tool in the control of mycoplasmal diseases in veterinary medicine.
References
- 1. In vitro susceptibilities of recent field isolates of Mycoplasma hyopneumoniae and Mycoplasma hyosynoviae to this compound (Econor), tiamulin and enrofloxacin and the in vitro development of resistance to certain antimicrobial agents in Mycoplasma hyopneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotic susceptibility testing of Mycoplasma hyopneumoniae field isolates from Central Europe for fifteen antibiotics by microbroth dilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo comparisons of this compound, tiamulin, tylosin, enrofloxacin, and lincomycin/spectinomycin against Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacokinetic/Pharmacodynamic Profiles of this compound in an Experimental Intratracheal Mycoplasma gallisepticum Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Mycoplasma bovis: Mechanisms of Resistance and Trends in Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The pleuromutilin drugs tiamulin and this compound bind to the RNA at the peptidyl transferase centre on the ribosome [ouci.dntb.gov.ua]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CLSI M43 for Mycoplasma Testing Published | News | CLSI [clsi.org]
- 12. M43 | Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas [clsi.org]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Valnemulin's Potent Grip: An In-Depth Technical Guide to its Activity Against Gram-Positive and Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of valnemulin, a pleuromutilin antibiotic, against a broad spectrum of gram-positive and anaerobic bacteria. This compound demonstrates significant inhibitory effects by targeting bacterial protein synthesis, a mechanism that confers potent activity against various clinically relevant pathogens. This document summarizes key quantitative data, details experimental methodologies for assessing antimicrobial susceptibility, and visualizes the underlying molecular pathways and experimental workflows.
In Vitro Susceptibility of Gram-Positive Bacteria to this compound
This compound exhibits robust activity against a range of gram-positive cocci and rods. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against key gram-positive pathogens.
| Gram-Positive Bacterium | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 0.0313 - 1 | 0.03 - 0.12 | 0.06 - 0.12 |
| Streptococcus pneumoniae | Data not available | Data not available | Data not available |
| Streptococcus pyogenes | Data not available | Data not available | Data not available |
| Enterococcus faecalis | Data not available | Data not available | Data not available |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
In Vitro Susceptibility of Anaerobic Bacteria to this compound
The efficacy of this compound extends to anaerobic bacteria, which are often challenging to treat. Below is a summary of the available MIC data for this compound against significant anaerobic pathogens.
| Anaerobic Bacterium | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Clostridium perfringens | <0.25 | Data not available | Data not available |
| Bacteroides fragilis group | Data not available | Data not available | Data not available |
| Peptostreptococcus anaerobius | Data not available | Data not available | Data not available |
Note: this compound has demonstrated a susceptibility breakpoint of <0.25 µg/mL for Clostridium perfringens in rabbits.[1][2]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its bacteriostatic effect by binding to the 50S ribosomal subunit of bacteria, specifically at the peptidyl transferase center (PTC).[3] This interaction interferes with the proper positioning of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and halting protein synthesis.[3]
Caption: this compound's mechanism of action on the bacterial ribosome.
Experimental Protocols for MIC Determination
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The following are detailed methodologies for the broth microdilution and agar dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate.
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of this compound at a known concentration.
-
Growth Medium: Use an appropriate broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for many aerobic bacteria, or supplemented Brucella broth for anaerobes.
-
Inoculum: Prepare a standardized bacterial suspension (typically 0.5 McFarland standard) from a fresh culture.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Procedure:
-
Serial Dilutions: Create a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate, leaving a growth control well without the antibiotic.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for aerobes; anaerobic conditions for 48 hours for anaerobes).
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
References
- 1. Establishment of this compound susceptibility breakpoint against Clostridium perfringens in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-methicillin-resistant Staphylococcus aureus activity and safety evaluation of 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Development of Bacterial Resistance to Valnemulin: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Valnemulin, a pleuromutilin antibiotic used exclusively in veterinary medicine, targets the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit, inhibiting protein synthesis.[1][2] Its efficacy is increasingly threatened by the emergence of bacterial resistance. Understanding the molecular underpinnings of this resistance is critical for antimicrobial stewardship and the development of next-generation therapeutics. This guide provides an in-depth overview of the primary mechanisms of this compound resistance, detailed experimental protocols for its study, and quantitative data on the impact of specific resistance determinants.
Core Mechanisms of this compound Resistance
Bacteria have evolved several distinct strategies to counteract the activity of this compound. These mechanisms primarily involve alterations at the drug's target site, the ribosome, either through direct mutation, enzymatic modification, or protection.
Target Site Modification: Mutations in 23S rRNA and Ribosomal Proteins
The most frequently observed mechanism of this compound resistance involves mutations in the genes encoding components of the ribosome's peptidyl transferase center.
-
23S rRNA Mutations: Point mutations within domain V of the 23S rRNA gene are a primary driver of resistance. These mutations are often located at or near the this compound binding pocket, directly interfering with drug binding or altering the local ribosomal structure.[3][4] Studies in Mycoplasma gallisepticum and Mycobacterium smegmatis have shown that single mutations can confer significant resistance, while combinations of two or three mutations can lead to high-level resistance.[1][3][5] Key nucleotide positions (using E. coli numbering) associated with resistance include A2058, A2059, G2447, A2503, and C2504.[1][3][4]
-
Ribosomal Protein L3 Mutations: The ribosomal protein L3, encoded by the rplC gene, has a loop that extends near the PTC.[6] Mutations in this protein can reduce susceptibility to pleuromutilins.[6][7] While L3 mutations alone can increase the Minimum Inhibitory Concentration (MIC) of this compound, they are often found in conjunction with 23S rRNA mutations, suggesting an auxiliary role in achieving high-level resistance.[6][7]
Enzymatic Target Modification: The cfr Gene
A significant mechanism for acquired, transferable resistance is the presence of the cfr (chloramphenicol-florfenicol resistance) gene.[8][9]
-
Cfr Methyltransferase: The cfr gene encodes an RNA methyltransferase that modifies an adenosine residue at position A2503 of the 23S rRNA.[9][10][11] This methylation sterically hinders the binding of multiple classes of antibiotics, including pleuromutilins, phenicols, lincosamides, oxazolidinones, and streptogramin A (conferring the PhLOPSA phenotype).[8][9] The cfr gene is often located on mobile genetic elements like plasmids, facilitating its horizontal transfer between different bacterial species and strains, a significant concern for public health.[8][12]
Ribosome Protection: ABC-F Proteins
ATP-binding cassette (ABC) proteins of the F subfamily can confer resistance by protecting the ribosome.
-
vga and tva Genes: Genes such as vga(A) and the more recently discovered tva(A) (tiamulin this compound antibiotic resistance) encode ABC-F proteins.[13][14][15] These proteins are thought to bind to the ribosome and displace the bound drug in an ATP-dependent manner, effectively rescuing the stalled ribosome and allowing protein synthesis to continue. The tva(A) gene has been shown to confer reduced susceptibility to pleuromutilins, which can facilitate the subsequent development of higher-level resistance through target site mutations.[14][15]
Quantitative Analysis of this compound Resistance
The development of resistance is quantified by the increase in the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit bacterial growth. The tables below summarize MIC data from various studies, correlating specific genetic determinants with the level of resistance observed.
Table 1: this compound Resistance in Mycoplasma gallisepticum due to 23S rRNA Mutations
| Strain | Parent Strain | 23S rRNA Mutation(s) (E. coli numbering) | This compound MIC (µg/mL) | Fold Increase vs. Parent | Reference |
| S6 | - | Wild-Type | 0.03 | - | [1] |
| SV1 | S6 | A2503U | 0.25 | 8.3 | [1] |
| SV7 | S6 | A2503U, G2447A | 8 | 267 | [1] |
| SV10 | S6 | A2503U, A2058G, G2447A | 32 | 1067 | [1] |
| PG31 | - | Wild-Type | 0.03 | - | [1] |
| PV10 | PG31 | A2503U, A2058G | 8 | 267 | [1] |
Table 2: this compound Resistance Conferred by Single 23S rRNA Mutations in Mycobacterium smegmatis
| Mutant Construct | 23S rRNA Mutation (E. coli numbering) | This compound MIC (µg/mL) | Fold Increase vs. Wild-Type | Reference |
| Wild-Type | - | 4 | - | [4] |
| G2055A | G2055A | 32 | 8 | [4] |
| G2447U | G2447U | 32 | 8 | [4] |
| C2504U | C2504U | 32 | 8 | [4] |
| A2572C | A2572C | 32 | 8 | [4] |
Table 3: Resistance Conferred by the cfr Gene
| Host Strain | Genetic Determinant | This compound MIC (µg/mL) | Florfenicol MIC (µg/mL) | Linezolid MIC (µg/mL) | Reference |
| S. aureus RN4220 | Recipient | ≤1 | 4 | 2 | [11] |
| S. aureus RN4220 | Transformed with cfr | 4-64 | 16-128 | 4-8 | [11] |
| E. coli | No cfr gene | 8 | 2 | 4 | [8] |
| E. coli | With cfr gene | 64 | 32 | 16 | [8] |
Experimental Methodologies
The study of this compound resistance employs a set of standardized and reproducible laboratory protocols.
In Vitro Selection of Resistant Mutants
This protocol is designed to mimic the selective pressure that leads to resistance development.
-
Preparation of Inoculum: A pure culture of the susceptible bacterial strain is grown in appropriate broth medium to a logarithmic phase. The culture is then diluted to a standardized cell density (e.g., 1 x 105 to 1 x 106 CFU/mL).
-
Serial Passage in Sub-MIC Concentrations: The bacterial suspension is inoculated into a series of tubes or microtiter plate wells containing broth with two-fold serial dilutions of this compound. The concentrations typically start from well below the known MIC.
-
Incubation: The cultures are incubated under optimal conditions (e.g., 37°C for 24-48 hours).
-
Selection and Re-passage: The culture from the well with the highest concentration of this compound that still shows visible growth is used as the inoculum for the next round of serial dilutions.[13]
-
Iteration: This process is repeated for multiple passages (e.g., 10-20 or more).[13] Resistance development is monitored by the progressive increase in the MIC. Once a strain exhibits a stable and significantly higher MIC, it is considered resistant and is isolated for further characterization.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using standard broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Dilutions: this compound is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth (or other appropriate media for fastidious organisms) in a 96-well microtiter plate.
-
Standardization of Inoculum: The bacterial strain (parental or resistant mutant) is grown to log phase and the suspension is adjusted to match a 0.5 McFarland turbidity standard, which is then further diluted to yield a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate. The plate includes a positive control (bacteria, no antibiotic) and a negative control (broth only). The plate is incubated at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.[16]
Genetic Characterization of Resistant Mutants
This protocol identifies the genetic basis of the observed resistance.
-
Genomic DNA Extraction: Genomic DNA is extracted from both the parental susceptible strain and the selected resistant mutant using a commercial DNA extraction kit.
-
PCR Amplification: Specific primers are designed to amplify the target genes associated with resistance, such as domain V of the 23S rRNA gene, the rplC gene (for L3), and the cfr gene.
-
DNA Sequencing: The amplified PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis: The resulting DNA sequences from the resistant mutant are aligned with the sequences from the parental strain to identify any point mutations, insertions, or deletions that could be responsible for the resistance phenotype.
Visualizing Resistance Pathways and Workflows
Diagrams generated using Graphviz provide clear visual representations of the complex processes involved in this compound resistance.
Caption: Workflow for in vitro selection and characterization of this compound-resistant mutants.
Caption: Overview of primary molecular mechanisms of bacterial resistance to this compound.
Caption: The central dogma pathway showing key intervention points for this compound resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Single 23S rRNA mutations at the ribosomal peptidyl transferase centre confer resistance to this compound and other antibiotics in Mycobacterium smegmatis by perturbation of the drug binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutations in 23S rRNA gene associated with decreased susceptibility to tiamulin and this compound in Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutations in the Bacterial Ribosomal Protein L3 and Their Association with Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Cfr rRNA Methyltransferase Confers Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the Multi-Drug Resistance Gene cfr in Methicillin-Resistant Staphylococcus aureus (MRSA) Strains Isolated From Animals and Humans in China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spreading of cfr-Carrying Plasmids among Staphylococci from Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Identification of a New Antimicrobial Resistance Gene Provides Fresh Insights Into Pleuromutilin Resistance in Brachyspira hyodysenteriae, Aetiological Agent of Swine Dysentery [frontiersin.org]
- 15. Identification of a New Antimicrobial Resistance Gene Provides Fresh Insights Into Pleuromutilin Resistance in Brachyspira hyodysenteriae, Aetiological Agent of Swine Dysentery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Valnemulin Cross-Resistance Mechanisms with Other Antibiotics: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying cross-resistance between valnemulin, a pleuromutilin antibiotic, and other classes of antimicrobial agents. The focus is on the shared mechanisms of action and resistance that lead to diminished efficacy of these drugs. This document is intended to serve as a resource for researchers and professionals involved in antibiotic discovery and development.
Introduction to this compound and Cross-Resistance
This compound is a semi-synthetic pleuromutilin antibiotic primarily used in veterinary medicine.[1][2][3] Like other pleuromutilins, it functions by inhibiting bacterial protein synthesis. It achieves this by binding to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[1][4][5] This binding interferes with the correct positioning of transfer RNA (tRNA) molecules, thereby preventing peptide bond formation.[1][6]
Due to its unique binding site and mechanism of action, this compound generally does not exhibit cross-resistance with several major antibiotic classes, such as β-lactams, fluoroquinolones, and tetracyclines.[1][2][3] However, significant cross-resistance can occur with antibiotics that have overlapping binding sites or are affected by the same resistance mechanisms at the PTC. This phenomenon is most notably observed with antibiotics belonging to the Phenicol, Lincosamide, Oxazolidinone, Pleuromutilin, and Streptogramin A (PhLOPSA) group.[7][8][9]
Core Mechanisms of Cross-Resistance
The primary mechanisms driving cross-resistance between this compound and other antibiotics are target site modification, enzymatic modification of the ribosomal target, and active efflux or ribosome protection.
Target Site Modifications: Mutations in 23S rRNA and Ribosomal Proteins
Mutations in the highly conserved domain V of the 23S rRNA gene are a primary cause of resistance to this compound and other PTC-targeting antibiotics.[1][10][11] These mutations can alter the conformation of the PTC, reducing the binding affinity of the drugs. Similarly, mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD), which are located near the PTC, can also confer resistance, likely by inducing conformational changes in the 23S rRNA.[1][11] The development of high-level resistance often requires the accumulation of multiple mutations in a stepwise manner.[1][12]
Enzymatic Modification of the Ribosomal Target: The Cfr Methyltransferase
A significant mechanism of acquired cross-resistance is the expression of the cfr (chloramphenicol-florfenicol resistance) gene.[9][13][14] This gene encodes an RNA methyltransferase that modifies an adenine residue at position A2503 of the 23S rRNA.[7][8][14] This methylation event perturbs the binding site of multiple antibiotic classes, leading to broad cross-resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A antibiotics (the PhLOPSA phenotype).[7][8][9][15] The cfr gene is often located on mobile genetic elements like plasmids, facilitating its horizontal transfer between different bacterial species and genera.[11][14][16]
Ribosome Protection and Active Efflux: The Vga Proteins
The vga (virginiamycin A resistance) genes, such as vga(A), encode ATP-binding cassette F (ABC-F) proteins that confer resistance by a ribosome protection mechanism.[12][17] These proteins bind to the ribosome and are thought to dislodge the bound antibiotic, allowing protein synthesis to resume.[17] This mechanism can lead to cross-resistance between pleuromutilins, lincosamides, and streptogramin A antibiotics.[12][18]
Quantitative Data on Cross-Resistance
The following tables summarize Minimum Inhibitory Concentration (MIC) data, illustrating the impact of specific resistance mechanisms on the activity of this compound and other antibiotics.
Table 1: MICs (µg/mL) for Staphylococcus aureus Strains With and Without the cfr Gene
| Antibiotic | Class | S. aureus RN4220 (cfr-negative) | S. aureus RN4220::pSCFS1 (cfr-positive) | Fold Increase |
| This compound | Pleuromutilin | 0.25 | >1024 | >4096 |
| Tiamulin | Pleuromutilin | 0.5 | >1024 | >2048 |
| Lincomycin | Lincosamide | 1 | >128 | >128 |
| Clindamycin | Lincosamide | 0.125 | 128 | 1024 |
| Chloramphenicol | Phenicol | 8 | 128 | 16 |
| Florfenicol | Phenicol | 4 | 64 | 16 |
| Linezolid | Oxazolidinone | 2 | 32 | 16 |
Data compiled from Long et al. (2006) Antimicrobial Agents and Chemotherapy.[8]
Table 2: MIC Ranges (µg/mL) for Brachyspira Species
| Antibiotic | B. hyodysenteriae | B. hampsonii | B. pilosicoli | B. murdochii |
| This compound | ≤0.031 to >4 | ≤0.031 to 0.125 | ≤0.031 to 1 | ≤0.031 to 0.5 |
| Tiamulin | ≤0.063 to >8 | ≤0.063 to 0.25 | ≤0.063 to 2 | ≤0.063 to 1 |
| Lincomycin | ≤0.5 to >64 | 1 to >64 | 2 to >64 | 1 to >64 |
| Tylosin | 8 to >128 | 32 to >128 | 16 to >128 | 16 to >128 |
| Doxycycline | ≤0.125 to 4 | ≤0.125 to 0.5 | ≤0.125 to 2 | ≤0.125 to 1 |
Data from Pringle et al. (2015) Antimicrobial Agents and Chemotherapy.
Experimental Protocols
This section outlines the methodologies for key experiments used to investigate this compound cross-resistance.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is adapted for both aerobic and anaerobic bacteria.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobes; supplemented Brucella broth for anaerobes
-
Antibiotic stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (aerobic or anaerobic as required)
-
Plate reader or visual assessment aid
Procedure:
-
Prepare Antibiotic Dilutions: Serially dilute the antibiotic stock solutions in the appropriate broth directly in the 96-well plates to achieve a range of concentrations. Typically, a two-fold dilution series is prepared.
-
Prepare Inoculum: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Plates: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for aerobes. For anaerobes like Brachyspira, incubate in an anaerobic atmosphere for 48-72 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined visually or by using a microplate reader to measure optical density.
Amplification and Sequencing of Resistance Genes
This protocol describes the general steps for identifying mutations in the 23S rRNA gene and the presence of the cfr gene.
Materials:
-
Bacterial genomic DNA
-
PCR primers specific for the target gene (e.g., domain V of 23S rRNA, cfr)
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or standard enzymatic lysis methods.
-
PCR Amplification:
-
Set up a PCR reaction containing the extracted DNA, specific forward and reverse primers, dNTPs, PCR buffer, and Taq polymerase.
-
Example Primers for S. aureus 23S rRNA Domain V:
-
Forward: 5'-GTTCTGGGCCGTACCTC-3'
-
Reverse: 5'-GGTCCGCTGACTTTGC-3'
-
-
Typical PCR Cycling Conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1-2 minutes (amplicon size-dependent)
-
-
Final extension: 72°C for 7 minutes
-
-
-
Verification of Amplicon: Run the PCR product on an agarose gel to confirm the amplification of a fragment of the correct size.
-
DNA Sequencing: Purify the PCR product and send it for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Align the obtained sequence with a wild-type reference sequence (e.g., from GenBank) to identify any mutations.
Ribosome Footprinting to Analyze Antibiotic Binding
Ribosome footprinting, or Ribo-Seq, is a powerful technique to map the positions of ribosomes on mRNA. It can be used to demonstrate how antibiotics stall ribosomes and how resistance mechanisms can overcome this.
Materials:
-
Bacterial culture
-
Translation inhibitor (e.g., chloramphenicol, if appropriate for the experiment)
-
Lysis buffer
-
RNase I
-
Sucrose gradient ultracentrifugation equipment or size-exclusion chromatography columns
-
RNA purification kits
-
Reagents for library preparation for next-generation sequencing (NGS)
Procedure:
-
Cell Lysis and Ribosome Stalling: Grow the bacterial culture to mid-log phase and treat with the antibiotic of interest to stall the ribosomes on the mRNA. Harvest the cells and lyse them under conditions that preserve ribosome-mRNA complexes.
-
Nuclease Digestion: Treat the cell lysate with RNase I to digest the mRNA that is not protected by the ribosomes.
-
Isolation of Ribosome-Protected Fragments (RPFs): Isolate the monosomes (ribosomes with the protected mRNA fragment) by sucrose gradient ultracentrifugation or size-exclusion chromatography.
-
RNA Extraction: Extract the RPFs from the purified monosomes.
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA fragments to cDNA.
-
Amplify the cDNA library by PCR.
-
Sequence the library using a next-generation sequencing platform.
-
-
Data Analysis: Align the sequencing reads to the bacterial genome to determine the positions of the ribosomes on the transcripts. Analyze the footprint density at specific codons to observe antibiotic-induced stalling.
Visualizing the Mechanisms of Action and Resistance
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and pathways involved in this compound's action and the development of cross-resistance.
This compound's Mechanism of Action at the Peptidyl Transferase Center
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Susceptibility Patterns of Brachyspira Species Isolated from Swine Herds in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ribosome profiling - Wikipedia [en.wikipedia.org]
- 5. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. uniprot.org [uniprot.org]
- 8. Frontiers | Development and Validation of a Reference Data Set for Assigning Staphylococcus Species Based on Next-Generation Sequencing of the 16S-23S rRNA Region [frontiersin.org]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Linezolid-Resistant Staphylococcus aureus Strain 1128105, the First Known Clinical Isolate Possessing the cfr Multidrug Resistance Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Structural basis for the interaction of antibiotics with the peptidyl transferase centre in eubacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antibacterial Effects of Valnemulin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the synergistic antibacterial effects of the pleuromutilin antibiotic, valnemulin, when combined with other antimicrobial compounds. The information is intended for researchers, scientists, and drug development professionals working to combat antimicrobial resistance. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying mechanisms of these synergistic interactions.
Executive Summary
This compound, a potent inhibitor of bacterial protein synthesis, has demonstrated significant synergistic activity when used in combination with other classes of antibiotics. This guide reviews the current scientific literature on these interactions, presenting data on combinations with tetracyclines and polymyxins, as well as antagonistic effects observed with fluoroquinolones. The primary focus is on providing actionable data and methodologies for researchers exploring novel antimicrobial strategies.
Synergistic and Antagonistic Combinations of this compound
This compound's efficacy can be significantly enhanced when paired with specific antimicrobial agents. Conversely, some combinations can lead to reduced or antagonistic effects. The following sections provide quantitative data on these interactions.
Synergistic Interactions
This compound exhibits notable synergy with tetracyclines and polymyxins against a range of bacterial pathogens.
Table 1: Synergistic Effects of this compound with Tetracycline against Staphylococcus aureus
| Bacterial Strain | This compound MIC (μg/mL) Alone | Tetracycline MIC (μg/mL) Alone | This compound MIC (μg/mL) in Combination | Tetracycline MIC (μg/mL) in Combination | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| S. aureus ATCC 29213 | 0.125 | 0.5 | 0.03125 | 0.125 | 0.5 | Synergy |
| S. aureus N54 (MSSA) | 0.125 | 64 | 0.03125 | 16 | 0.5 | Synergy |
| S. aureus ATCC 43300 (MRSA) | 0.25 | 0.5 | 0.0625 | 0.125 | 0.5 | Synergy |
| S. aureus N9 (MRSA) | 0.25 | 64 | 0.0625 | 16 | 0.5 | Synergy |
Data compiled from a study on the synergistic effects of pleuromutilins with other antimicrobial agents.[1]
Table 2: Synergistic Effects of this compound with Colistin against Gram-Negative Pathogens
| Bacterial Strain | This compound MIC (μg/mL) Alone | Colistin MIC (μg/mL) Alone | This compound MIC (μg/mL) in Combination | Colistin MIC (μg/mL) in Combination | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| E. coli P47 (colistin-resistant) | >128 | 16 | 4 | 0.5 | ≤0.28125 | Synergy |
| K. pneumoniae 78578 (colistin-resistant) | >128 | 64 | 8 | 2 | ≤0.3125 | Synergy |
| A. pittii CS17 (colistin-resistant) | >128 | 32 | 8 | 1 | ≤0.3125 | Synergy |
| E. coli J53 (colistin-susceptible) | >128 | 1 | 4 | 0.25 | 0.3125 | Synergy |
| K. pneumoniae ATCC 700603 (colistin-susceptible) | >128 | 0.5 | 2 | 0.125 | ≤0.28125 | Synergy |
| A. pittii ATCC 19004 (colistin-susceptible) | >128 | 1 | 8 | 0.25 | ≤0.375 | Synergy |
Data compiled from a study on this compound restoring colistin sensitivity. The FICI values were reported as a range, and the lowest value is presented here.[2]
Antagonistic Interactions
In contrast to the synergistic effects, this compound has been shown to have an antagonistic relationship with certain fluoroquinolones.
Table 3: Antagonistic Effects of this compound with Fluoroquinolones against Staphylococcus aureus
| Bacterial Strain | Compound | This compound MIC (μg/mL) Alone | Fluoroquinolone MIC (μg/mL) Alone | This compound MIC (μg/mL) in Combination | Fluoroquinolone MIC (μg/mL) in Combination | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| S. aureus ATCC 29213 | Ciprofloxacin | 0.125 | 0.25 | 0.5 | 1 | 5 | Antagonism |
| S. aureus ATCC 29213 | Enrofloxacin | 0.125 | 0.125 | 0.5 | 0.5 | 5 | Antagonism |
| S. aureus N54 (MSSA) | Ciprofloxacin | 0.125 | 0.25 | 0.5 | 1 | 5 | Antagonism |
| S. aureus N54 (MSSA) | Enrofloxacin | 0.125 | 0.125 | 0.5 | 0.5 | 5 | Antagonism |
| S. aureus ATCC 43300 (MRSA) | Ciprofloxacin | 0.25 | 1 | 1 | 4 | 5 | Antagonism |
| S. aureus ATCC 43300 (MRSA) | Enrofloxacin | 0.25 | 0.5 | 1 | 2 | 5 | Antagonism |
| S. aureus N9 (MRSA) | Ciprofloxacin | 0.25 | 1 | 1 | 4 | 5 | Antagonism |
| S. aureus N9 (MRSA) | Enrofloxacin | 0.25 | 0.5 | 1 | 2 | 5 | Antagonism |
Data compiled from a study on the antagonistic effects of pleuromutilins with fluoroquinolones.[1]
Mechanisms of Synergistic Action
The synergistic effects of this compound with other antimicrobials are attributed to distinct mechanisms of action that lead to enhanced antibacterial activity.
This compound and Colistin Synergy
The combination of this compound and colistin has been shown to be effective against multidrug-resistant Gram-negative pathogens.[3][4][5][6] The proposed mechanism involves a multi-pronged attack on the bacterial cell.
Synergistic mechanism of this compound and colistin.
Functional studies and transcriptional analysis have confirmed that the combination of this compound and colistin leads to membrane permeabilization, dissipation of the proton motive force, a reduction in intracellular ATP levels, and suppression of bacterial motility, ultimately resulting in bacterial cell death.[3][4]
This compound and Tetracycline Synergy
The synergy between this compound and tetracycline stems from their distinct but complementary actions on the bacterial ribosome. This compound binds to the 50S ribosomal subunit, while tetracycline targets the 30S subunit.[1] This dual-pronged attack on protein synthesis is believed to be the basis for their synergistic interaction.
Dual targeting of the bacterial ribosome by this compound and tetracycline.
Pleuromutilins, including this compound, inhibit protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[7] Tetracyclines act by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[7] By targeting two different critical sites on the ribosome, the combination of this compound and tetracycline leads to a more potent inhibition of protein synthesis than either agent alone.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to determine the synergistic and antagonistic effects of this compound in combination with other compounds.
Checkerboard Assay
The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Workflow for the checkerboard synergy assay.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and other antimicrobial agents of interest
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of each antimicrobial agent. A series of twofold dilutions of each drug is prepared in CAMHB.
-
Plate Setup:
-
Drug A is serially diluted along the x-axis of the 96-well plate.
-
Drug B is serially diluted along the y-axis of the 96-well plate.
-
This creates a matrix of wells containing various concentrations of both drugs.
-
Control wells containing each drug alone, as well as a growth control (no drug), are included.
-
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Assay
Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.
Workflow for the time-kill curve assay.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound and other antimicrobial agents of interest
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile tubes or flasks
-
Incubator with shaking capabilities
-
Apparatus for serial dilutions and plating
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in fresh broth to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Experimental Setup:
-
Prepare tubes or flasks containing:
-
Growth control (no antibiotic)
-
Drug A alone at a specific concentration (e.g., 0.5 x MIC, 1 x MIC)
-
Drug B alone at a specific concentration
-
Combination of Drug A and Drug B at the same concentrations
-
-
-
Incubation and Sampling: Incubate all tubes at 37°C with continuous shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
Viable Cell Counting: Perform serial tenfold dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates until colonies are visible, and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each experimental condition.
-
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: A < 3-log10 reduction in CFU/mL from the initial inoculum.
-
Future Directions
While the synergistic potential of this compound with tetracyclines and polymyxins is evident, further research is warranted to explore its combinations with other classes of antibiotics, particularly those targeting swine respiratory pathogens such as Actinobacillus pleuropneumoniae and Pasteurella multocida. The lack of publicly available quantitative data on the synergistic effects of this compound with agents like florfenicol and ceftiofur against these specific pathogens represents a significant knowledge gap. Future studies should focus on generating this data to enable the development of more effective combination therapies for veterinary medicine.
Conclusion
This compound, when used in combination with select antimicrobial agents, demonstrates significant synergistic activity that can enhance its therapeutic potential. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals seeking to leverage these synergistic interactions in the fight against antimicrobial resistance. The continued exploration of this compound-based combination therapies holds promise for the development of novel and effective treatments for bacterial infections in both human and veterinary medicine.
References
- 1. Synergistic Effect of Pleuromutilins with Other Antimicrobial Agents against Staphylococcus aureus In Vitro and in an Experimental Galleria mellonella Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Florfenicol in Healthy Pigs and in Pigs Experimentally Infected with Actinobacillus pleuropneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation of a rational dosage regimen of ceftiofur hydrochloride oily suspension by pharmacokinetic-pharmacodynamic (PK-PD) model for treatment of swine Streptococcus suis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activity of this compound against porcine bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of florfenicol in swine feed: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of Dosage Regimen for Ceftiofur against Pasteurella multocida in Swine by Physiological Based Pharmacokinetic–Pharmacodynamic Model [mdpi.com]
- 7. Synergistic Effect of a Pleuromutilin Derivative with Tetracycline against Streptococcus suis In Vitro and in the Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Valnemulin's Inhibition of Bacterial Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanism of valnemulin, a pleuromutilin antibiotic, in the inhibition of bacterial protein synthesis. The document provides a comprehensive overview of its mode of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the key processes involved.
Introduction
This compound is a semi-synthetic derivative of the naturally occurring antibiotic pleuromutilin.[1] It exhibits potent activity against a variety of Gram-positive bacteria and Mycoplasma species.[2][3] Its efficacy stems from its ability to selectively target and inhibit bacterial protein synthesis, a fundamental process for bacterial viability. This guide delves into the core of this compound's mechanism, providing researchers and drug development professionals with the technical details necessary to understand and leverage its properties.
Mechanism of Action: Targeting the Peptidyl Transferase Center
This compound exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[4] Specifically, it targets the Peptidyl Transferase Center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation.[5][6] The binding site is located within domain V of the 23S ribosomal RNA (rRNA).[4][7]
By occupying this critical site, this compound sterically hinders the correct positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site. This interference prevents the formation of peptide bonds, thereby halting protein elongation and ultimately inhibiting bacterial growth.[5][6]
Key nucleotides in the 23S rRNA that have been identified as interacting with pleuromutilins like this compound include A2058, A2059, G2505, U2506, U2584, and U2585 (E. coli numbering).[4] Mutations in these regions, as well as in ribosomal proteins L3 and L4, can confer resistance to this compound.[8][9]
Quantitative Data: In Vitro Efficacy of this compound
The in vitro activity of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound against a range of bacterial pathogens.
Table 1: this compound MIC Values against Various Bacterial Species
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Mycoplasma hyopneumoniae | 0.0001 - 0.0005 | - | 0.0005 | [10] |
| Mycoplasma hyosynoviae | 0.0001 - 0.00025 | - | - | [10] |
| Mycoplasma gallisepticum | < 0.008 | - | - | [10][11] |
| Mycoplasma hyorhinis | - | 0.016 | 0.03 | [4] |
| Brachyspira hyodysenteriae | 0.031 - 32 | - | - | [12] |
| Brachyspira pilosicoli | 0.031 - >64 | - | - | [12] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.[13][14][15][16]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on bacterial protein synthesis.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.
In Vitro Transcription/Translation (IVTT) Inhibition Assay
This assay directly measures the effect of an inhibitor on protein synthesis in a cell-free system.
Materials:
-
Bacterial cell-free extract (e.g., E. coli S30 extract)
-
DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound stock solution
-
Luciferase or β-galactosidase assay reagents
-
Luminometer or spectrophotometer
Protocol:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the cell-free extract, DNA template, amino acid mixture, and energy source.
-
Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation to occur.
-
Detection of Reporter Protein: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) to each reaction.
-
Measurement: Measure the resulting luminescence or absorbance using a luminometer or spectrophotometer. A decrease in signal in the presence of this compound indicates inhibition of protein synthesis.[17]
Chemical Footprinting of the Ribosome Binding Site
This technique is used to identify the specific nucleotides on the rRNA that interact with a bound ligand, such as an antibiotic.
Materials:
-
Isolated bacterial 70S ribosomes
-
This compound
-
Chemical modification reagents (e.g., dimethyl sulfate - DMS, kethoxal)
-
Primer extension reagents (reverse transcriptase, radiolabeled or fluorescently labeled primers, dNTPs)
-
Polyacrylamide gel electrophoresis (PAGE) equipment
Protocol:
-
Ribosome-Valnemulin Complex Formation: Incubate purified 70S ribosomes with an excess of this compound to ensure binding.
-
Chemical Modification: Treat the ribosome-valnemulin complex and control ribosomes (without this compound) with a chemical modification reagent. This reagent will modify accessible rRNA bases.
-
RNA Extraction: Extract the rRNA from the treated ribosomes.
-
Primer Extension: Anneal a radiolabeled or fluorescently labeled primer to a region downstream of the suspected binding site on the 23S rRNA. Extend the primer with reverse transcriptase. The reverse transcriptase will stop at the site of a modified nucleotide.
-
Gel Electrophoresis: Separate the primer extension products on a denaturing polyacrylamide gel.
-
Analysis: Compare the banding patterns of the this compound-treated and untreated samples. Nucleotides that are protected from chemical modification by the binding of this compound will show a decrease in the intensity of the corresponding band, revealing the "footprint" of the drug on the ribosome.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome Footprint Profiling of Translation throughout the Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Single 23S rRNA mutations at the ribosomal peptidyl transferase centre confer resistance to this compound and other antibiotics in Mycobacterium smegmatis by perturbation of the drug binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutations in 23S rRNA gene associated with decreased susceptibility to tiamulin and this compound in Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptidyl transferase center - Wikipedia [en.wikipedia.org]
- 11. Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. assets.fishersci.com [assets.fishersci.com]
Valnemulin Pharmacokinetics and Bioavailability: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of valnemulin, a pleuromutilin antibiotic, in key animal models. The information presented herein is intended to support research, development, and regulatory activities related to this important veterinary drug.
Executive Summary
This compound is a semi-synthetic pleuromutilin antibiotic derivative with significant activity against a variety of veterinary pathogens, particularly Mycoplasma species. Understanding its pharmacokinetic profile and bioavailability in target animal species is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This document summarizes key pharmacokinetic parameters, details common experimental protocols for their determination, and outlines the analytical methodologies employed for the quantification of this compound in biological matrices.
Pharmacokinetic Profiles in Animal Models
The pharmacokinetic properties of this compound have been investigated in several animal species, with a primary focus on swine and chickens, the main target species for its therapeutic use. The following tables summarize the key pharmacokinetic parameters of this compound following intravenous (IV), intramuscular (IM), and oral (PO) administration.
Table 1: Pharmacokinetic Parameters of this compound in Swine
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference(s) |
| Intravenous (IV) | 10 | 4.63 ± 0.66 | - | 5.30 ± 0.37 | - | [1] |
| Oral (PO) | 10 | 0.59 ± 0.08 | 1.98 ± 0.21 | - | 57.43 | [1] |
| Oral (PO) | 10 | - | - | - | 59 (confidence in this value is low) | [2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 2: Pharmacokinetic Parameters of this compound in Chickens
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference(s) |
| Intravenous (IV) | 10 | - | - | 10.34 | - | [3] |
| Intramuscular (IM) | 10 | 2.2 | 0.43 | - | 88.81 | [3] |
| Oral (PO) | 10 | 0.66 ± 0.15 | 1.54 ± 0.27 | - | 74.42 | [3] |
| Intramuscular (IM) | 1, 10, 20 | 6.34, 71.32, 111.13 | 0.5 | 13.88, 125.96, 213.61 (AUC24) | - | [4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
The determination of this compound's pharmacokinetic parameters relies on well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Animal Models and Husbandry
-
Swine: Studies have utilized various breeds, including Duroc x (Landrace x Yorkshire) crossbred pigs.[5] Animals are typically healthy and acclimated to their housing conditions before the study. For pharmacokinetic studies, pigs weighing between 7-10 kg (for initial pharmacokinetic and bioavailability studies) and 64-80 kg (for tissue distribution studies) have been used.[5] Animals are generally provided with a non-medicated commercial diet and water ad libitum.
-
Chickens: Broiler chickens, such as the Sanhuang breed, are commonly used.[6] Healthy birds, often weighing between 1.5-2.1 kg, are selected for these studies.[6] Similar to swine, they are housed in controlled environments with free access to feed and water. In some studies, chickens are fasted before oral administration of the drug.[2]
Drug Administration and Sample Collection
-
Dosing: this compound is typically administered as a single dose for pharmacokinetic studies. The dosage can vary, but a common dose for both swine and chickens is 10 mg/kg body weight.[1][3][7] For intravenous administration, the drug is often injected into an ear vein in pigs.[5] Oral administration in pigs can be performed using a stomach tube to ensure accurate dosing.[5] In chickens, intramuscular injections are often given in the pectoral muscle, and oral administration can be done via gavage.
-
Blood Sampling: Blood samples are collected at multiple time points to characterize the absorption, distribution, and elimination phases of the drug. For instance, in swine, blood samples (approximately 1.5 mL) may be collected from the anterior vena cava at time points such as 0.167, 0.25, 0.5, 0.75, 1, 2, 3, 4, 6, 8, 10, 12, and 16 hours after administration.[5] In chickens, blood samples are often collected from a wing vein at various intervals post-dosing.
-
Sample Processing: Blood samples are typically collected into heparinized tubes to prevent coagulation. Plasma is then separated by centrifugation (e.g., at 1500 x g for 10 minutes).[5] The resulting plasma is stored frozen (e.g., at -20°C) until analysis.
Analytical Methodology: HPLC-MS/MS
The quantification of this compound in plasma and other biological matrices is predominantly performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation: A crucial step in the analytical process is the extraction of this compound from the plasma matrix and the removal of interfering substances, primarily proteins. A common and effective method is protein precipitation. This typically involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample (e.g., in a 2:1 or 3:1 ratio of solvent to plasma).[8] The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins. The clear supernatant containing the analyte is then collected for analysis.
-
Chromatographic Separation: The prepared sample extract is injected into an HPLC system for separation.
-
Column: A reversed-phase C18 column is commonly used for the separation of this compound.
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed, where the proportion of the organic solvent is increased over time to facilitate the elution of the analyte.
-
-
Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer for detection and quantification.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for this compound.
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions.
-
Visualizations
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow of a typical pharmacokinetic study of this compound.
Mechanism of Action of this compound
Caption: Simplified diagram of this compound's mechanism of action.
References
- 1. b.makhillpublications.co [b.makhillpublications.co]
- 2. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioavailability of this compound in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Pharmacokinetic/Pharmacodynamic Profiles of this compound in an Experimental Intratracheal Mycoplasma gallisepticum Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. makhillpublications.co [makhillpublications.co]
- 6. researchgate.net [researchgate.net]
- 7. Population pharmacokinetics of this compound in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Valnemulin Against Novel Bacterial Isolates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening of valnemulin, a pleuromutilin antibiotic, against novel bacterial isolates. It covers fundamental data on its mechanism of action, summarizes its in vitro activity, and provides detailed experimental protocols for screening, alongside visual representations of the screening workflow and its molecular mechanism.
Introduction to this compound
This compound is a semi-synthetic derivative of the naturally occurring antibiotic pleuromutilin.[1] It is an established veterinary medicine used to treat infections in swine and poultry.[2] this compound demonstrates potent activity primarily against Gram-positive bacteria, as well as mycoplasmas and certain intracellular organisms like Chlamydia spp. and Legionella pneumophila.[1] Its unique mode of action, which involves the inhibition of bacterial protein synthesis, results in a low probability of cross-resistance with other major antibiotic classes.[1]
The primary mechanism of action for this compound is the inhibition of protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit of bacteria.[3][4][5] This interaction prevents the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds.[1][4]
Quantitative In Vitro Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacterial species, including both reference strains and clinical isolates. This data provides a baseline for understanding the spectrum and potency of this compound's antibacterial activity.
| Bacterial Species | Strain Type | This compound MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 0.008–0.016 | [6] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Clinical Isolates | 0.031–0.25 | [6] |
| Streptococcus agalactiae | - | 0.008–0.016 | [6] |
| Streptococcus dysgalactiae | - | 0.008–0.016 | [6] |
| Escherichia coli | ATCC 25922 | ≥16 | [6] |
| Brachyspira hyodysenteriae | 1997 Isolates | ≤0.031 (MIC50 & MIC90) | [7] |
| Brachyspira hyodysenteriae | 2001 Isolates | 2.0 (MIC50), 8.0 (MIC90) | [7] |
| Mycoplasma pneumoniae | M129 | 0.00195312 | [8] |
| Enterococcus faecium | - | 0.0625–4 | [9] |
Experimental Protocols for Initial Screening
This section outlines the key experimental methodologies for the initial screening of this compound against novel bacterial isolates.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10]
Materials:
-
This compound hydrochloride stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well microtiter plate.
-
Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. This should be further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm (OD600).
Time-Kill Kinetic Study
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[6][11]
Materials:
-
This compound solutions at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC)
-
Standardized bacterial inoculum
-
Culture tubes or flasks
-
Agar plates for colony counting
-
Incubator and shaker
Procedure:
-
Inoculate flasks containing CAMHB with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Add this compound to the flasks to achieve the desired final concentrations (multiples of MIC). Include a growth control flask without any antibiotic.
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves.
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for screening and the mechanism of action of this compound.
Caption: Experimental workflow for the initial screening of this compound.
Caption: Mechanism of action of this compound at the bacterial ribosome.
References
- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The pleuromutilin drugs tiamulin and this compound bind to the RNA at the peptidyl transferase centre on the ribosome [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decreased susceptibility to tiamulin and this compound among Czech isolates of Brachyspira hyodysenteriae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel pleuromutilin derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin possesses robust anti-mycoplasma activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity evaluation of synthetic novel pleuromutilin derivatives in vitro and in experimental infection mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound restores colistin sensitivity against multidrug-resistant gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
Valnemulin: A Technical Guide to Solubility and Stability in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of the pleuromutilin antibiotic, valnemulin, in common laboratory solvents. The information presented is intended to support researchers, scientists, and drug development professionals in designing and executing experiments, developing formulations, and ensuring the integrity of their study results.
Solubility Profile
This compound, a semi-synthetic derivative of pleuromutilin, and its hydrochloride salt are utilized in veterinary medicine. Their solubility in various solvents is a critical parameter for in vitro and in vivo studies. The following tables summarize the available quantitative and qualitative solubility data.
This compound Base
This compound base exhibits good solubility in several organic solvents.[1]
| Solvent | Solubility | Temperature (°C) | Notes |
| Dimethylformamide (DMF) | Soluble | Not Specified | Qualitative data. |
| Dimethyl sulfoxide (DMSO) | Soluble | Not Specified | Qualitative data. |
| Ethanol | Soluble | Not Specified | Qualitative data. |
| Methanol | Soluble | Not Specified | Qualitative data. |
| Water | Moderately Soluble | Not Specified | Qualitative data. |
This compound Hydrochloride
This compound hydrochloride, the more commonly used salt form, demonstrates enhanced solubility in aqueous and some organic solvents.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| Water | ≥ 59 | Not Specified | [2] |
| Water | 92 | Not Specified | Sonication is recommended.[2] |
| Dimethyl sulfoxide (DMSO) | ≥ 25.65 | Not Specified | [2] |
| Dimethyl sulfoxide (DMSO) | 93 | Not Specified | Sonication is recommended.[2] |
| Ethanol (EtOH) | ≥ 48.4 | Not Specified | [2] |
| Ethanol (EtOH) | 93 | Not Specified | Sonication is recommended.[2] |
Temperature-Dependent Solubility of this compound Hydrochloride Water-Ethanol Solvate
A study on the crystalline this compound hydrochloride water-ethanol solvate (VHWES) demonstrated that its solubility in ethanol-water binary solvents increases with temperature.[3]
| Temperature (K) | Temperature (°C) | Mole Fraction Solubility (Ethanol) |
| 278.15 | 5 | Data not explicitly provided in abstract |
| 283.15 | 10 | Data not explicitly provided in abstract |
| 288.15 | 15 | Data not explicitly provided in abstract |
| 293.15 | 20 | Data not explicitly provided in abstract |
| 298.15 | 25 | Data not explicitly provided in abstract |
| 303.15 | 30 | Data not explicitly provided in abstract |
| 308.15 | 35 | Data not explicitly provided in abstract |
| 313.15 | 40 | Data not explicitly provided in abstract |
Stability Profile
The stability of this compound in solution is influenced by factors such as the solvent, storage temperature, light exposure, and pH.
General Stability and Storage Recommendations
-
Solid Form: this compound hydrochloride powder is stable for up to 3 years when stored at -20°C.[2]
-
In Solvent: Stock solutions of this compound hydrochloride are stable for up to 1 year when stored at -80°C.[2] For shorter-term storage, some sources suggest stability for up to 6 months at -80°C and 1 month at -20°C in a sealed container, away from moisture.[4]
-
DMSO Solutions: The stability of compounds in DMSO can be variable. While DMSO itself is stable, repeated freeze-thaw cycles and exposure to moisture can affect the dissolved compound.[5] A general study on a large compound library in DMSO at room temperature showed that the probability of observing the compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year.[6][7] It is recommended to prepare fresh solutions or use aliquots to minimize freeze-thaw cycles.
Comparative Stability of this compound Salts
Studies have shown that different salt forms of this compound exhibit varying stability under stress conditions. This compound hydrogen fumarate has demonstrated enhanced stability compared to this compound hydrochloride under irradiation and high humidity conditions. After 180 days of irradiation, the content of this compound hydrogen fumarate decreased by only 2.7%, whereas this compound hydrochloride showed a significant decrease of 32.8%.[8]
Degradation Pathways
Understanding the degradation pathways of this compound is crucial for identifying potential impurities and ensuring the accuracy of analytical methods. The primary metabolic and degradation pathways of this compound involve modifications to both the mutilin core and the side chain.[9][10]
The main degradation pathways include:
-
Hydroxylation: Occurs on the mutilin ring system and the side chain. 2β-hydroxythis compound and 8α-hydroxythis compound are major metabolites in rats and swine.[9]
-
Oxidation: The sulfur atom in the side chain can be oxidized to form S-oxides, which is a major metabolite in chickens.[9][10]
-
Hydrolysis: Cleavage of the amide bond in the side chain.[9]
-
Acetylation: Occurs at the amino group of the side chain.[9]
Caption: Primary degradation pathways of this compound.
Experimental Protocols
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[11][12][13][14]
Caption: Experimental workflow for the shake-flask solubility method.
Detailed Steps:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., glass vial).
-
Equilibration: Place the container in a shaker bath set to a constant temperature. Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid by centrifugation or filtration through a suitable membrane filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute the saturated solution and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability Assessment: Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and detecting the formation of degradation products over time.
Caption: Workflow for a stability study using an HPLC method.
General HPLC Parameters (starting point for method development):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[15][16]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., citrate buffer pH 4) and organic modifiers like acetonitrile and methanol.[15] The exact ratio should be optimized to achieve good separation.
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm).[15]
-
Flow Rate: Typically around 1.0 mL/min.[15]
-
Forced Degradation: To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the this compound solution to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products.[17][18][19][20][21] The HPLC method must be able to resolve the parent this compound peak from all significant degradation product peaks.
Mechanism of Action: Ribosomal Binding
This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, specifically to the peptidyl transferase center (PTC) within the 23S rRNA. This interaction prevents the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting peptide bond formation.[22][23]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound hydrochloride | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. In vitro and in vivo metabolite profiling of this compound using ultraperformance liquid chromatography-quadrupole/time-of-flight hybrid mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. bioassaysys.com [bioassaysys.com]
- 14. enamine.net [enamine.net]
- 15. STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF VANCOMYCIN HYDROCHLORIDE IN THE PHARMACEUTICAL DOSAGE FORMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ptfarm.pl [ptfarm.pl]
- 17. lubrizolcdmo.com [lubrizolcdmo.com]
- 18. ijrpp.com [ijrpp.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. asianjpr.com [asianjpr.com]
- 21. biomedres.us [biomedres.us]
- 22. Single 23S rRNA mutations at the ribosomal peptidyl transferase centre confer resistance to this compound and other antibiotics in Mycobacterium smegmatis by perturbation of the drug binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mutations in 23S rRNA gene associated with decreased susceptibility to tiamulin and this compound in Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Valnemulin Susceptibility Testing Using the Agar Dilution Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of valnemulin against various bacterial pathogens using the agar dilution method. The procedures outlined are based on the principles described in the Clinical and Laboratory Standards Institute (CLSI) VET01 documents for antimicrobial susceptibility testing of bacteria isolated from animals.
Introduction
This compound is a pleuromutilin antibiotic used in veterinary medicine, particularly for the treatment and control of swine respiratory and enteric diseases. It functions by inhibiting bacterial protein synthesis. Accurate determination of its in vitro potency against target pathogens is crucial for effective clinical use, monitoring for the emergence of resistance, and in the development of new antimicrobial therapies. The agar dilution method is a standardized and reproducible technique for determining the MIC of an antimicrobial agent.
Mechanism of Action of this compound
This compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome. Specifically, it interacts with the peptidyl transferase center (PTC), a critical region within the 23S rRNA responsible for peptide bond formation during protein synthesis. By binding to the PTC, this compound interferes with the proper positioning of tRNA molecules, thereby inhibiting the elongation of the polypeptide chain and ultimately halting protein synthesis. This leads to the cessation of bacterial growth and replication.[1][2][3][4]
Caption: this compound's mechanism of action, inhibiting protein synthesis.
Quantitative Data: this compound MIC Ranges
The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges of this compound against key swine pathogens, as determined by agar or broth dilution methods.
Table 1: this compound MIC Distribution for Brachyspira hyodysenteriae
| MIC (µg/mL) | Percentage of Isolates |
| ≤0.016 | Varies by study |
| 0.031 | Varies by study |
| 0.062 | Varies by study |
| 0.125 | Varies by study |
| 0.25 | Varies by study |
| 0.5 | Varies by study |
| 1.0 | Varies by study |
| >1.0 | Varies by study |
Note: Susceptibility breakpoints for Brachyspira spp. can vary. Some studies have considered isolates with MICs of ≤1.0 µg/mL as susceptible.
Table 2: this compound MIC Ranges for Other Key Swine Pathogens
| Pathogen | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Lawsonia intracellularis | 0.125 - 4.0 | - | - |
| Mycoplasma hyopneumoniae | ≤0.0005 - 0.039 | ≤0.039 | ≤0.039 |
| Actinobacillus pleuropneumoniae | Not widely reported | - | - |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
This section provides a detailed protocol for the agar dilution method for this compound susceptibility testing, synthesized from CLSI VET01 principles and published research methodologies.
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a sufficient amount of this compound analytical standard powder.
-
Dissolving: Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or ethanol, followed by dilution in sterile distilled water) to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent should be based on the manufacturer's instructions and should not affect bacterial growth at the final concentration in the agar.
-
Sterilization: If necessary, sterilize the stock solution by membrane filtration (0.22 µm pore size).
-
Storage: Store the stock solution in sterile, airtight containers at -20°C or below.
Preparation of Antimicrobial-Containing Agar Plates
-
Medium Preparation: Prepare Mueller-Hinton Agar (MHA) or another appropriate growth medium (e.g., supplemented media for fastidious organisms) according to the manufacturer's instructions. Sterilize by autoclaving.
-
Cooling: Cool the molten agar to 48-50°C in a water bath.
-
Serial Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in a sterile diluent (e.g., sterile distilled water or phosphate buffer).
-
Incorporation into Agar: Add one part of each this compound dilution to nine parts of molten agar (e.g., 2 mL of drug dilution to 18 mL of agar). Mix thoroughly by inverting the tube several times, avoiding the formation of bubbles.
-
Pouring Plates: Dispense the antimicrobial-containing agar into sterile Petri dishes on a level surface to a uniform depth (approximately 4 mm).
-
Control Plates: Prepare a growth control plate containing agar with no antimicrobial agent and a sterility control plate (uninoculated).
-
Solidification and Storage: Allow the plates to solidify at room temperature. The plates can be stored in plastic bags at 2-8°C for up to five days.
Inoculum Preparation and Standardization
-
Bacterial Culture: From a pure culture, select 3-5 morphologically similar colonies and transfer them to a suitable broth medium. Incubate until the culture reaches the logarithmic growth phase.
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done by adding sterile broth or saline.
-
Final Inoculum Dilution: For most bacteria, dilute the standardized suspension to achieve a final concentration that will deliver approximately 10⁴ colony-forming units (CFU) per spot on the agar surface.
Inoculation of Agar Plates
-
Inoculation Device: Use a multipoint inoculator (replicator) or a calibrated loop to deliver a standardized volume of the prepared inoculum onto the surface of the agar plates.
-
Inoculation Order: Inoculate the plates in ascending order of antimicrobial concentration, starting with the growth control plate.
-
Drying: Allow the inoculum spots to dry completely before inverting the plates for incubation.
Incubation
-
Conditions: Incubate the plates at 35 ± 2°C for 16-20 hours in an appropriate atmosphere (e.g., ambient air for most bacteria; anaerobic or CO₂-enriched for fastidious organisms).
Reading and Interpreting Results
-
Examination: After incubation, examine the plates for bacterial growth.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.
-
Interpretation: Compare the obtained MIC values to established clinical breakpoints to categorize the isolate as susceptible, intermediate, or resistant.
Caption: Workflow for the agar dilution susceptibility test.
Quality Control
Adherence to a rigorous quality control (QC) program is essential for ensuring the accuracy and reproducibility of susceptibility testing results.
Table 3: Quality Control Parameters
| QC Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | This compound | To be established in-house according to CLSI guidelines |
| Enterococcus faecalis ATCC® 29212™ | This compound | To be established in-house according to CLSI guidelines |
QC Procedure:
-
Test the recommended QC strains using the same procedure as the test isolates.
-
The MIC for the QC strain should fall within the established acceptable range.
-
If QC results are out of range, the test results for the clinical isolates are considered invalid, and the cause of the discrepancy must be investigated before re-testing.
References
- 1. Single 23S rRNA mutations at the ribosomal peptidyl transferase centre confer resistance to this compound and other antibiotics in Mycobacterium smegmatis by perturbation of the drug binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. journals.asm.org [journals.asm.org]
- 4. zora.uzh.ch [zora.uzh.ch]
Application Notes and Protocols for Valnemulin Efficacy Testing using Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valnemulin is a pleuromutilin antibiotic with significant activity against a variety of veterinary pathogens.[1][2][3] It is primarily used in swine and poultry for the treatment and prevention of diseases such as swine dysentery, ileitis, colitis, and pneumonia.[2] Efficacy testing of this compound is crucial for determining its activity against specific bacterial isolates, monitoring for the development of resistance, and establishing appropriate therapeutic dosages. The broth microdilution assay is the most common and standardized method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents like this compound.[4][5][6] This document provides detailed application notes and a comprehensive protocol for performing the broth microdilution assay to assess the in vitro efficacy of this compound.
Principle of the Broth Microdilution Assay
The broth microdilution method involves testing a microorganism's susceptibility to various concentrations of an antimicrobial agent in a liquid medium.[6] Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate, and a standardized bacterial inoculum is added to each well.[7][8] After incubation, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[5][6][9]
Applications
-
Determination of this compound MICs: Quantitatively assess the in vitro potency of this compound against specific bacterial isolates.
-
Antimicrobial Susceptibility Testing (AST): Guide veterinarians and researchers in selecting the most effective antibiotic for treating bacterial infections.[10]
-
Resistance Monitoring: Track changes in bacterial susceptibility to this compound over time and detect the emergence of resistant strains.[11]
-
Drug Discovery and Development: Evaluate the activity of new pleuromutilin derivatives and compare their efficacy to existing drugs like this compound.
Data Presentation
Quantitative data from broth microdilution assays are typically summarized in tables to facilitate comparison and interpretation.
Table 1: Example of this compound MIC Distribution for Brachyspira hyodysenteriae Isolates
| This compound Concentration (µg/mL) | Number of Isolates Inhibited | Cumulative Percentage of Isolates Inhibited |
| ≤0.03 | 15 | 15% |
| 0.06 | 35 | 50% |
| 0.125 | 25 | 75% |
| 0.25 | 15 | 90% |
| 0.5 | 5 | 95% |
| 1 | 3 | 98% |
| 2 | 2 | 100% |
| Total Isolates | 100 | |
| MIC₅₀ | 0.06 µg/mL | |
| MIC₉₀ | 0.25 µg/mL |
MIC₅₀: The concentration of this compound that inhibits 50% of the tested isolates. MIC₉₀: The concentration of this compound that inhibits 90% of the tested isolates.
Table 2: Quality Control (QC) Ranges for this compound Susceptibility Testing
| Quality Control Strain | This compound MIC Range (µg/mL) | Reference |
| Staphylococcus aureus ATCC® 29213™ | 0.5 - 2 | [12] |
| Streptococcus pneumoniae ATCC® 49619™ | 0.5 - 4 | [12] |
| Enterococcus faecalis ATCC® 29212™ | Varies by standard | [13][14] |
Experimental Protocols
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for veterinary antimicrobial susceptibility testing.[4][15]
Materials
-
This compound analytical standard
-
Sterile 96-well round-bottom microtiter plates
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria; specific media may be required for fastidious organisms)[16]
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Bacterial isolates to be tested
-
Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™)[17][18][19]
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or nephelometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)[6]
-
Plate reader (optional, for automated reading)[20]
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound analytical standard.
-
Dissolve the this compound in a suitable solvent (e.g., ethanol or dimethyl sulfoxide (DMSO)) to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent should not affect bacterial growth at its final concentration in the assay.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or below until use.
Preparation of Bacterial Inoculum
-
From a pure, overnight culture on an appropriate agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used for more accurate standardization.
-
Dilute the standardized bacterial suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
Broth Microdilution Procedure
-
Plate Preparation: Dispense 50 µL of the appropriate sterile broth medium into all wells of a 96-well microtiter plate.
-
Serial Dilution of this compound:
-
Add 50 µL of the working this compound solution (e.g., 256 µg/mL, prepared by diluting the stock solution in broth) to the wells in the first column of the plate.
-
Perform a twofold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last column containing the antibiotic. This will result in a final volume of 50 µL per well with decreasing concentrations of this compound.
-
Leave one or more columns without antibiotic to serve as positive (growth) controls.
-
Leave at least one well with uninoculated broth to serve as a negative (sterility) control.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the negative control well), bringing the final volume in each well to 100 µL.
-
Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6] Incubation conditions may need to be adjusted for fastidious or anaerobic organisms according to CLSI guidelines.[4]
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well). A reading aid, such as a viewing box, can be used.[20]
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[9]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Quality Control
-
A known quality control strain with a defined MIC range for this compound (e.g., S. aureus ATCC® 29213™) must be included with each batch of tests to ensure the accuracy and reproducibility of the results.[13][18]
-
The MIC value for the QC strain should fall within the acceptable ranges published by CLSI or other relevant bodies.[12] If the QC result is out of range, the test results for the clinical isolates are considered invalid and the assay must be repeated.[19]
Mandatory Visualizations
This compound Mechanism of Action
This compound is a member of the pleuromutilin class of antibiotics.[1] It exerts its antibacterial effect by inhibiting bacterial protein synthesis.[3][21] Specifically, this compound binds to the peptidyl transferase center of the 50S ribosomal subunit, thereby preventing the formation of peptide bonds and halting protein elongation.[12][21]
Caption: this compound's mechanism of action on the bacterial ribosome.
Experimental Workflow for Broth Microdilution Assay
The following diagram illustrates the key steps involved in performing the broth microdilution assay for this compound efficacy testing.
Caption: Workflow for the broth microdilution assay.
References
- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ec.europa.eu [ec.europa.eu]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. wvdl.wisc.edu [wvdl.wisc.edu]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. journals.asm.org [journals.asm.org]
- 11. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality Control Guidelines for Susceptibility Testing of Retapamulin (SB-275833) by Reference and Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcsmc.org [gcsmc.org]
- 14. EUCAST Recommended Strains for Routine and Extended Internal [rapidmicrobiology.com]
- 15. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 16. This compound restores colistin sensitivity against multidrug-resistant gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of methods for antimicrobial susceptibility testing and MIC values for pleuromutilin drugs for Brachyspira hyodysenteriae isolated in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bsac.org.uk [bsac.org.uk]
- 19. microbiologyclass.net [microbiologyclass.net]
- 20. m.youtube.com [m.youtube.com]
- 21. The pleuromutilin drugs tiamulin and this compound bind to the RNA at the peptidyl transferase centre on the ribosome [ouci.dntb.gov.ua]
Application Note: In Vivo Efficacy of Valnemulin in a Murine Infection Model
Introduction
Valnemulin is a semi-synthetic pleuromutilin antibiotic that is highly effective against a variety of gram-positive bacteria, particularly Mycoplasma species, which are notorious for causing respiratory and systemic infections in livestock and poultry.[1][2] Its unique mechanism of action involves binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis.[3][4] Beyond its direct antibacterial effects, this compound also exhibits anti-inflammatory properties, downregulating the production of pro-inflammatory mediators like nitric oxide, prostaglandin E2, and various cytokines through the inhibition of NF-κB and MAPK signaling pathways.[5][6] These dual properties make it a compelling candidate for treating bacterial infections where inflammation contributes significantly to the pathology.
This application note provides a comprehensive protocol for evaluating the in vivo efficacy of this compound using a mouse model of respiratory infection, specifically with Mycoplasma gallisepticum. While the primary data presented is derived from a well-documented chicken model, the principles and methodologies are adapted here for a murine model, a common and valuable system for preclinical drug evaluation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound against Mycoplasma gallisepticum. This data is essential for establishing appropriate dosage regimens and evaluating therapeutic outcomes in an experimental setting.
Table 1: In Vitro Susceptibility of Mycoplasma gallisepticum to this compound
| Parameter | Value | Reference Strain |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) | 0.0014 µg/mL | M. gallisepticum S6 |
[1]
Table 2: Pharmacokinetic Parameters of this compound in a Neutropenic Chicken Infection Model (Intramuscular Administration)
| Dose (mg/kg) | Cmax (µg/mL) | AUC₂₄ (µg·h/mL) | Half-life (t½β) (h) |
|---|---|---|---|
| 1 | 6.34 | 13.88 | ~2.8 |
| 10 | 71.32 | 125.96 | ~2.8 |
| 20 | 111.13 | 213.61 | ~2.8 |
[1] (Note: Data from a chicken model, presented as a reference for establishing murine dose ranges.)
Table 3: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Target for this compound Efficacy Against M. gallisepticum
| Efficacy Endpoint | Required AUC₂₄/MIC Ratio |
|---|---|
| Mycoplasmastasis (0-log₁₀ reduction) | 28,820 |
| 1-log₁₀ reduction in bacterial load | 38,030 |
| 2.5-log₁₀ reduction in bacterial load | 56,256 |
Experimental Protocols
This section outlines a detailed protocol for conducting an in vivo efficacy study of this compound in a mouse model of Mycoplasma gallisepticum respiratory infection.
1. Materials and Reagents
-
This compound hydrochloride (analytical grade)
-
Mycoplasma gallisepticum strain (e.g., S6 or R-strain)[1][7]
-
Mycoplasma broth and agar medium (e.g., Frey's or modified Hayflick's)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cyclophosphamide (for establishing neutropenia, optional)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
DNA extraction kit
-
qPCR primers and probes specific for M. gallisepticum
-
Saline or appropriate vehicle for this compound administration
2. Bacterial Culture Preparation
-
Inoculate M. gallisepticum from a frozen stock into appropriate mycoplasma broth.
-
Incubate at 37°C under microaerophilic conditions until the culture reaches the mid-to-late exponential growth phase, indicated by a color change in the medium.
-
Determine the concentration of viable organisms, expressed as Color Changing Units (CCU)/mL or Colony Forming Units (CFU)/mL.[1]
-
Dilute the culture in sterile PBS or broth to the desired inoculum concentration for animal infection (e.g., 10⁷ to 10⁹ CCU/mL).[8]
3. Animal Model and Housing
-
Animals: Use specific-pathogen-free (SPF) mice (e.g., BALB/c or C57BL/6 strain), 6-8 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Housing: House mice in sterile, filtered-air cages with free access to sterile food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
(Optional) Neutropenic Model: To create an immunosuppressed model, which can enhance infection severity, administer cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection). This will induce neutropenia (absolute leukocyte count <1,000/mm³).[1]
4. Murine Respiratory Infection Procedure
-
Anesthetize the mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of ketamine/xylazine.
-
Position the mouse in a supine position.
-
Gently instill 20-50 µL of the prepared M. gallisepticum inoculum into the nares (intranasal inoculation).[8] Alternatively, for direct lung delivery, perform intratracheal inoculation.
-
Allow the mouse to recover on a warming pad.
-
Monitor the animals daily for clinical signs of infection (e.g., ruffled fur, lethargy, respiratory distress, weight loss).
5. Treatment Protocol
-
Group Allocation: Randomly divide the infected mice into experimental groups (n=6-10 per group), including a vehicle control group and multiple this compound treatment groups.
-
Dosage: Based on PK/PD data, select a range of doses. A starting point could be doses ranging from 1 to 20 mg/kg/day to bracket the effective dose.[1]
-
Administration: Begin treatment 24 hours post-infection. Administer this compound via the desired route (e.g., intramuscular, subcutaneous, or oral gavage) once daily for 3-5 consecutive days.[1] The control group should receive the vehicle on the same schedule.
6. Endpoint Analysis
-
Euthanasia: At 24 hours after the final treatment dose, humanely euthanize the mice.
-
Sample Collection: Aseptically collect lungs and/or tracheal lavage fluid.
-
Bacterial Load Quantification:
-
Homogenize the lung tissue in sterile PBS.
-
Perform serial dilutions of the homogenate for plating on mycoplasma agar to determine CFU/gram of tissue.
-
Alternatively, extract total DNA from the tissue homogenate.
-
Quantify M. gallisepticum load using a validated quantitative PCR (qPCR) assay targeting a specific gene (e.g., mgc2).[1] The results can be expressed as CCU equivalents per gram of tissue by referencing a standard curve.[1]
-
-
Data Analysis: Calculate the log₁₀ reduction in bacterial load for each treatment group compared to the vehicle control group. Determine the effective dose (e.g., ED₅₀) or the dose required to achieve a specific log reduction.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of this compound.
This compound's Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits NF-κB and MAPK signaling pathways.[5]
Experimental Study Design
References
- 1. In Vivo Pharmacokinetic/Pharmacodynamic Profiles of this compound in an Experimental Intratracheal Mycoplasma gallisepticum Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo pharmacokinetic/pharmacodynamic profiles of this compound in an experimental intratracheal Mycoplasma gallisepticum infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pleuromutilin drugs tiamulin and this compound bind to the RNA at the peptidyl transferase centre on the ribosome [ouci.dntb.gov.ua]
- 5. This compound downregulates nitric oxide, prostaglandin E2, and cytokine production via inhibition of NF-kappaB and MAPK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventive effects of this compound on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Creating a laboratory model of Mycoplasma gallisepticum and Mycoplasma synoviae associated infection | Kozlov | Veterinary Science Today [veterinary.arriah.ru]
- 8. Experimental Mycoplasma pulmonis Infection in Pathogen-Free Mice: Models for Studying Mycoplasmosis of the Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
Valnemulin: Application Notes and Protocols for Mycoplasma gallisepticum Infection Models
Introduction
Mycoplasma gallisepticum (M. gallisepticum) is a primary avian pathogen responsible for chronic respiratory disease (CRD) in poultry, leading to significant economic losses in the industry through reduced egg production, poor feed conversion, and increased mortality.[1][2][3] Valnemulin is a semi-synthetic pleuromutilin antibiotic developed for veterinary use, which demonstrates potent activity against Mycoplasma species.[1][4][5] Its unique mechanism of action involves inhibiting bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit, making it an effective therapeutic agent against M. gallisepticum.[5][6][7]
These application notes provide a summary of key data and detailed experimental protocols for researchers and drug development professionals studying the efficacy of this compound against M. gallisepticum.
Data Presentation
In Vitro Susceptibility of M. gallisepticum to this compound
The in vitro activity of this compound is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
| Antibiotic | MIC Value (mg/L or µg/mL) | Strain | Reference |
| This compound | < 0.008 | Virulent Strain | [8] |
| This compound | 0.00047 - 0.040 | General Testing Range | [9] |
| Tiamulin | Low (comparable to this compound) | Virulent Strain | [8] |
| Tylosin | Higher than this compound/Tiamulin | Virulent Strain | [8] |
| Enrofloxacin | Higher than this compound/Tiamulin | Virulent Strain | [8] |
| Lincomycin/Spectinomycin | Relatively High | Virulent Strain | [8] |
In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters
In vivo studies are critical for evaluating the therapeutic potential of this compound. The ratio of the 24-hour Area Under the Curve to MIC (AUC24/MIC) is a key PK/PD index that correlates well with its antibacterial effectiveness.[4][10]
| Parameter | Value | Description | Reference |
| Effective In Vivo Dose | 6.5 mg/kg | Resulted in a 2.5 log10 reduction in M. gallisepticum CCU equivalents/ml in a chicken model. | [1][4][5] |
| AUC24/MIC for Mycoplasmastasis | 28,820 | Halts bacterial growth (0 log10 reduction). | [1][4][10] |
| AUC24/MIC for 1 log10 reduction | 38,030 | Reduces bacterial load by 90%. | [1][4][10] |
| AUC24/MIC for 2.5 log10 reduction | 56,256 | Reduces bacterial load by 99.7%. | [1][4][10] |
| Ex Vivo AUC0-24h/MIC (Mycoplasmacidal) | 1321 h | Required for killing the pathogen in serum. | [11] |
| Ex Vivo AUC0-24h/MIC (Elimination) | 1960 h | Required for complete elimination of the pathogen in serum. | [11] |
Mechanism of Action Visualization
The primary mechanism of this compound is the inhibition of protein synthesis in bacteria.
This compound inhibits bacterial protein synthesis.
Experimental Protocols
Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the in vitro susceptibility of M. gallisepticum to this compound using a broth microdilution method.[1][9]
Materials:
-
M. gallisepticum strain (e.g., S6)
-
Mycoplasma growth medium (e.g., Frey's medium)
-
This compound stock solution
-
Sterile 96-well microplates
-
Incubator (37°C with 5% CO₂)
Procedure:
-
Prepare Bacterial Inoculum: Culture the M. gallisepticum strain until it reaches the exponential growth phase. Dilute the culture in fresh medium to a final concentration of approximately 10⁵ to 10⁷ color-changing units (CCU)/mL or colony-forming units (CFU)/mL.[1][9]
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of this compound in the mycoplasma medium directly in the 96-well plate. A typical concentration range for this compound is 0.00047 to 0.040 mg/L.[9]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the this compound dilutions.
-
Controls:
-
Growth Control: Wells with bacterial inoculum and medium only (no antibiotic).
-
Sterility Control: Wells with medium only (no bacteria).
-
-
Incubation: Seal the plates and incubate at 37°C with 5% CO₂ for 7 to 14 days.[8]
-
Reading Results: The MIC is the lowest concentration of this compound that shows no color change (indicating inhibition of metabolism and growth) compared to the growth control.
Workflow for In Vitro MIC Determination.
Protocol 2: In Vivo Chicken Infection and Treatment Model
This protocol describes an experimental model to evaluate the efficacy of this compound in chickens intratracheally infected with M. gallisepticum.[4][10]
Materials:
-
Specific-pathogen-free (SPF) chickens (e.g., 2-day-old chicks or older pullets).[8][12]
-
M. gallisepticum challenge strain (e.g., S6 or Rlow).[1][12]
-
This compound for administration (e.g., intramuscular injection or in drinking water).[4][8]
-
Cyclophosphamide (optional, for inducing neutropenia to establish a more severe infection).[4]
-
Equipment for intratracheal inoculation or fine spray.[4][12]
-
Real-time PCR reagents for quantification.
Procedure:
-
Acclimatization: House chickens in appropriate biosafety facilities and allow them to acclimate for at least one week.
-
Infection Challenge:
-
Treatment Initiation:
-
After allowing the infection to establish (e.g., 24 hours), divide the infected chickens into treatment groups.
-
Administer this compound at various dosages (e.g., 1, 6.5, 10, 20 mg/kg) via the chosen route (e.g., intramuscular injection, once daily for 3 days).[4][5]
-
Include an infected, untreated control group.
-
-
Monitoring and Sampling:
-
Quantification:
-
Data Analysis: Compare the bacterial load in treated groups to the infected, untreated control group to determine the reduction in log10 CCU (or CFU) equivalents/mL.
Workflow for In Vivo Efficacy Study.
Protocol 3: General Cytotoxicity Assay (MTT or NRU)
This protocol provides a general framework for assessing the potential cytotoxicity of this compound on a relevant cell line (e.g., avian fibroblasts or a standard line like BALB/c 3T3) to evaluate its safety profile.
Materials:
-
Cell line (e.g., BALB/c 3T3)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Sterile 96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red (NR) solution.[13][14]
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Exposure: Remove the medium and add fresh medium containing serial dilutions of this compound. Include wells with medium only (vehicle control) and untreated cells.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assessment (MTT Method):
-
Viability Assessment (NRU Method):
-
Replace the treatment medium with a medium containing Neutral Red dye and incubate for ~3 hours. Viable cells will take up the dye into their lysosomes.[13]
-
Wash the cells to remove excess dye.
-
Add a destain solution to extract the dye from the cells.
-
Read the absorbance at ~540 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).
References
- 1. In Vivo Pharmacokinetic/Pharmacodynamic Profiles of this compound in an Experimental Intratracheal Mycoplasma gallisepticum Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycoplasma gallisepticum Infection in Poultry - Poultry - Merck Veterinary Manual [merckvetmanual.com]
- 3. mdpi.com [mdpi.com]
- 4. In vivo pharmacokinetic/pharmacodynamic profiles of this compound in an experimental intratracheal Mycoplasma gallisepticum infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. poultrydvm.com [poultrydvm.com]
- 6. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. In vitro and in vivo comparisons of this compound, tiamulin, tylosin, enrofloxacin, and lincomycin/spectinomycin against Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the Mutant Selection Window and Evaluation of the Killing of Mycoplasma gallisepticum by Danofloxacin, Doxycycline, Tilmicosin, Tylvalosin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Ex vivo pharmacokinetic and pharmacodynamic analysis of this compound against Mycoplasma gallisepticum S6 in Mycoplasma gallisepticum and Escherichia coli co-infected chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Evaluation of Mycoplasma gallisepticum Challenge Model in Layer Pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Time-Kill Kinetic Assay for Valnemulin Combinations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antimicrobial resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant pathogens. Valnemulin, a pleuromutilin antibiotic, is a potent inhibitor of bacterial protein synthesis.[1][2] Its unique mechanism of action, targeting the peptidyl transferase center of the 50S ribosomal subunit, makes it a valuable candidate for combination studies.[3][4][5] Time-kill kinetic assays are a crucial in vitro pharmacodynamic method to assess the antimicrobial activity of single agents and combinations over time, providing insights into bactericidal or bacteriostatic effects and potential synergistic or antagonistic interactions.
These application notes provide a detailed protocol for performing a time-kill kinetic assay to evaluate the synergistic potential of this compound in combination with other antimicrobial agents, such as tetracyclines.
Mechanism of Action: this compound
This compound exerts its antibacterial effect by binding to the A- and P-sites of the peptidyl transferase center (PTC) on the 50S ribosomal subunit, thereby inhibiting protein synthesis.[6] This interaction prevents the formation of peptide bonds, a critical step in bacterial protein elongation. The unique binding site of pleuromutilins results in a low potential for cross-resistance with other antibiotic classes.[1]
Caption: this compound targets the 50S ribosomal subunit to inhibit protein synthesis.
Synergistic Mechanism with Tetracyclines
When combined with tetracyclines, which bind to the 30S ribosomal subunit, a potential for synergy exists. By targeting different subunits of the same essential bacterial machinery, the combination can lead to a more profound inhibition of protein synthesis than either agent alone.[7]
Caption: this compound and Tetracycline bind to different ribosomal subunits, leading to synergy.
Experimental Protocol: Time-Kill Kinetic Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) M26-A.[8][9][10][11]
1. Materials
-
Test organism (e.g., Staphylococcus aureus, Streptococcus suis)
-
This compound analytical standard
-
Combination antimicrobial agent (e.g., Doxycycline)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Sterile saline (0.9% NaCl)
-
Sterile water
-
Petri dishes with appropriate agar (e.g., Tryptic Soy Agar)
-
Sterile tubes and flasks
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator (35-37°C)
-
Shaking incubator (optional)
-
Vortex mixer
-
Colony counter
2. Preliminary Steps: Minimum Inhibitory Concentration (MIC) Determination
Prior to the time-kill assay, the MIC of this compound and the combination agent against the test organism must be determined using a standardized method such as broth microdilution according to CLSI guidelines.
3. Experimental Workflow
References
- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleuromutilins: Potent Drugs for Resistant Bugs-Mode of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pleuromutilin drugs tiamulin and this compound bind to the RNA at the peptidyl transferase centre on the ribosome [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Single 23S rRNA mutations at the ribosomal peptidyl transferase centre confer resistance to this compound and other antibiotics in Mycobacterium smegmatis by perturbation of the drug binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Effect of a Pleuromutilin Derivative with Tetracycline against Streptococcus suis In Vitro and in the Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. webstore.ansi.org [webstore.ansi.org]
Valnemulin Administration in Drinking Water for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valnemulin, a pleuromutilin antibiotic, is a potent therapeutic agent used in veterinary medicine to combat a range of bacterial infections in swine and poultry.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, making it effective against various pathogens, including those responsible for swine dysentery, ileitis, colitis, and enzootic pneumonia.[1][2] Administration via drinking water is a common and effective method for treating herds or flocks, ensuring broad distribution of the medication.[3][4][5][6] These application notes provide detailed protocols for the preparation and administration of this compound in drinking water for animal studies, ensuring accurate dosing and reproducible results.
Data Presentation: Pharmacokinetics and Efficacy
The following tables summarize key quantitative data for this compound when administered in drinking water to swine and poultry.
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration
| Animal Model | Dosage | Bioavailability (F%) | Cmax (µg/mL) | Tmax (h) | Elimination Half-life (t½β) (h) | Reference |
| Swine | 10 mg/kg | 59% (low confidence) | - | - | - | [7] |
| 10 mg/kg (oral gavage) | - | - | - | - | [8] | |
| Broiler Chickens | 10 mg/kg | 74.4% (fasted) | 0.66 ± 0.15 | 1.54 ± 0.27 | 2.85 | [4][7][9] |
| 10 mg/kg | 52.6% | - | - | - | [7] | |
| Ducks | - | 36.7% | - | - | - | [4] |
| Rabbits | 3 mg/kg | 12.2 ± 1.95% | - | - | - | [4] |
Note: Bioavailability and pharmacokinetic parameters can be influenced by factors such as the animal's health status, feed intake, and the specific formulation of this compound used.
Table 2: Efficacy of this compound in Animal Studies (Drinking Water Administration)
| Animal Model | Disease Model | Dosage | Treatment Duration | Key Efficacy Outcomes | Reference |
| Swine | Swine Dysentery (Brachyspira hyodysenteriae) | 3-4 mg/kg/day | 7-28 days | Reduction of clinical signs and mortality. | [10] |
| Porcine Proliferative Enteropathy (Ileitis) (Lawsonia intracellularis) | 3-4 mg/kg/day | 14 days | Reduction of clinical signs. | [10] | |
| Porcine Colonic Spirochetosis (Colitis) (Brachyspira pilosicoli) | 25 ppm in feed (equivalent dose in water) | 28 days | 97% protection from disease, improved performance. | ||
| Enzootic Pneumonia (Mycoplasma hyopneumoniae) | 10-12 mg/kg/day | up to 21 days | Reduction in lung lesions and weight loss. | [10] | |
| Broiler Chickens | Avian Mycoplasmosis (Mycoplasma gallisepticum) | 6.5 mg/kg/day | 3 days | Significant reduction in bacterial load. | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Drinking Water Administration
This protocol details the preparation of a stock solution using this compound hydrochloride powder, a common form for water-soluble preparations.[12][13]
Materials:
-
This compound hydrochloride powder (ensure purity and obtain a certificate of analysis)
-
Distilled or deionized water
-
Calibrated scale
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Determine the required concentration: Calculate the desired concentration of the final drinking water based on the target dosage (mg/kg body weight) and the estimated daily water intake of the animals.[14]
-
Weigh the this compound hydrochloride: Accurately weigh the required amount of this compound hydrochloride powder using a calibrated scale.
-
Dissolution:
-
Place a magnetic stir bar in a volumetric flask of appropriate size.
-
Add a portion of the distilled or deionized water to the flask.
-
While stirring, slowly add the weighed this compound hydrochloride powder to the water.
-
Continue stirring until the powder is completely dissolved. This compound hydrochloride is generally water-soluble.[12]
-
Bring the solution to the final volume with water and mix thoroughly.
-
-
pH Measurement: Measure the pH of the stock solution. The stability of this compound can be affected by pH.[15] Record the initial pH.
-
Storage: Store the stock solution in a sealed, light-protected container at the recommended temperature (typically 2-8°C) to maintain stability.[3][16] Prepare fresh stock solutions regularly, as stability in solution can vary.[15]
Protocol 2: Administration of this compound in Drinking Water
This protocol outlines the steps for administering the prepared this compound solution to research animals.
Materials:
-
Prepared this compound stock solution
-
Animal-specific water bottles or automated watering system
-
Graduated cylinders or pipettes for accurate dilution
-
Water consumption monitoring system (e.g., water meters, daily bottle weight measurements)[17][18]
Procedure:
-
Calculate Daily Dilution:
-
Prepare Medicated Water:
-
For bottle-fed animals, add the calculated volume of stock solution to the water bottle and fill with fresh drinking water to the final volume. Mix well.
-
For automated systems, introduce the stock solution into the system's proportioner or dosing pump according to the manufacturer's instructions to achieve the desired final concentration.
-
-
Monitor Water Intake:
-
Daily monitoring of water consumption is critical to ensure the animals are receiving the correct dose.[17][18] A significant decrease in water intake may indicate palatability issues or adverse effects and will result in underdosing.[19]
-
Record the total volume of medicated water consumed by each cage or group of animals daily.
-
-
Fresh Preparation: Prepare fresh medicated water daily to ensure potency and prevent degradation.[15]
-
Observation: Closely monitor the animals for any adverse reactions throughout the treatment period.
Protocol 3: Stability Testing of this compound in Drinking Water
This protocol provides a framework for assessing the stability of this compound in the specific drinking water used in a study, as water quality can impact drug stability.[15][20]
Materials:
-
Prepared this compound-medicated water
-
High-Performance Liquid Chromatography (HPLC) system
-
Control samples of freshly prepared medicated water
-
Incubator or environmental chamber to simulate animal housing conditions (temperature, light)
Procedure:
-
Sample Preparation: Prepare a batch of medicated drinking water as described in Protocol 2.
-
Initial Analysis (Time 0): Immediately after preparation, take an aliquot of the medicated water and analyze the concentration of this compound using a validated HPLC method. This will serve as the baseline (100%) concentration.
-
Simulated Study Conditions: Store the remaining medicated water under conditions that mimic the animal housing environment (e.g., room temperature, exposure to light).
-
Time-Point Analysis: At predetermined time points (e.g., 4, 8, 12, and 24 hours), take aliquots of the stored medicated water and analyze the this compound concentration using HPLC.
-
Data Analysis: Compare the this compound concentrations at each time point to the initial concentration to determine the percentage of degradation over time. A stable solution is generally defined as one that retains at least 90% of the initial concentration.
Mandatory Visualizations
This compound's Mechanism of Action
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and In vivo Evaluation of Polymorphic this compound Hydrogen Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of zinc chelate and this compound for the treatment of swine dysentery in an experimental challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics of this compound in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and bioavailability of this compound in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ec.europa.eu [ec.europa.eu]
- 11. In Vivo Pharmacokinetic/Pharmacodynamic Profiles of this compound in an Experimental Intratracheal Mycoplasma gallisepticum Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102266319B - Veterinary this compound hydrochloride premix and preparation method thereof - Google Patents [patents.google.com]
- 13. HU230325B1 - Use of this compound for the preparation of pharmaceutical compositions treating veterinary diseases caused by increasing stocking density - Google Patents [patents.google.com]
- 14. How to calculate the correct amount of medication to add to pig water - Articles - pig333, pig to pork community [pig333.com]
- 15. Stability of different molecules in medications in pig drinking water - Articles - pig333, pig to pork community [pig333.com]
- 16. researchgate.net [researchgate.net]
- 17. How low water consumption affects medication results in pigs - Articles - pig333, pig to pork community [pig333.com]
- 18. Keeping track of water intake to monitor pig performance | UMN Extension [extension.umn.edu]
- 19. Water intake of pigs consuming tiamulin during the nursery phase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stability of florfenicol in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Valnemulin Using High-Performance Liquid Chromatography (HPLC)
Introduction
Valnemulin is a pleuromutilin antibiotic used in veterinary medicine to treat various bacterial infections in swine and poultry. Accurate quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.
Chromatographic Conditions
A summary of the optimized HPLC conditions for the quantification of this compound is presented below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
Method Validation Summary
The developed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness. The results are summarized in the following table:
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | |
| - Intraday | < 1.5% |
| - Interday | < 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Robustness | Robust |
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase Preparation (Acetonitrile : 0.1% Phosphoric Acid in Water, 60:40, v/v):
-
Prepare 0.1% phosphoric acid in water by adding 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water.
-
Mix 600 mL of HPLC-grade acetonitrile with 400 mL of 0.1% phosphoric acid in water.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
This stock solution should be stored at 2-8°C when not in use.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
2. Sample Preparation
-
For Bulk Drug Substance:
-
Accurately weigh approximately 25 mg of the this compound bulk drug substance and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a theoretical concentration of 1000 µg/mL.
-
Further dilute an aliquot of this solution with the mobile phase to a final concentration within the linear range (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
For Veterinary Formulations (e.g., Premix or Oral Solution):
-
Accurately weigh a quantity of the formulation equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Dilute the supernatant to a final concentration within the linear range using the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
3. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each standard solution and sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for this compound.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Mechanism of action of this compound: inhibition of bacterial protein synthesis.
Application Notes and Protocols for Valnemulin Stock Solution Preparation and Storage in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valnemulin is a semi-synthetic pleuromutilin antibiotic used in veterinary medicine. It demonstrates potent activity against a range of pathogenic microorganisms, particularly Mycoplasma species, by inhibiting bacterial protein synthesis.[1] For research and drug development purposes, the accurate preparation and proper storage of this compound stock solutions are critical to ensure the reliability and reproducibility of experimental results. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions, along with methods for assessing their stability.
Mechanism of Action
This compound exerts its antibacterial effect by binding to the peptidyl transferase center of the 50S ribosomal subunit in bacteria. This interaction interferes with the binding of transfer RNA (tRNA) and inhibits the formation of peptide bonds, thereby halting protein synthesis.
Physicochemical and Solubility Data
This compound is typically supplied as a white or light yellow crystalline powder in its hydrochloride salt form, which is freely soluble in aqueous solutions.[2][3]
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 133868-46-9 | [2][3] |
| Molecular Formula | C₃₁H₅₂N₂O₅S · HCl | [2][3] |
| Molecular Weight | 601.28 g/mol | [1] |
| Appearance | White or light yellow crystalline powder | [2][3] |
| Storage (Powder) | 2-8°C or -20°C for long-term (up to 3 years) | [2][3][4] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Concentration (mM) | Notes | Reference |
| Water | 92 mg/mL | 153.01 mM | Sonication is recommended to aid dissolution. | [4] |
| DMSO | 93 mg/mL | 154.67 mM | Sonication is recommended to aid dissolution. | [4] |
| Ethanol | 93 mg/mL | 154.67 mM | Sonication is recommended to aid dissolution. | [4] |
| Methanol | Soluble | Not specified | - |
Experimental Protocols
Protocol for Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM this compound hydrochloride stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene centrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath (optional)
-
Sterile filter (0.22 µm pore size) and syringe
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound hydrochloride powder container and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.601 mg of this compound hydrochloride (Molecular Weight: 601.28 g/mol ).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the final concentration of 10 mM.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for 5-10 minutes to aid dissolution.[4]
-
Sterilization (Optional): If the stock solution is to be used in cell culture, it should be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended in Table 3.
Protocol for Determining the Stability of this compound Stock Solutions
This protocol outlines a general procedure for assessing the stability of this compound stock solutions using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Objective: To quantify the degradation of this compound in a stock solution over time under specific storage conditions.
Materials:
-
Prepared this compound stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer)
-
Reference standard of this compound hydrochloride
-
Forced degradation reagents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)
Procedure:
-
Method Development (if necessary): Develop a stability-indicating HPLC method capable of separating the intact this compound peak from any potential degradation products. This is often achieved through forced degradation studies, where the drug is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate degradants.
-
Initial Analysis (Time Zero): Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the this compound peak. This will serve as the baseline (100% initial concentration).
-
Storage: Store the aliquots of the stock solution under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature, protected from light or exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve an aliquot from each storage condition.
-
Sample Preparation and Analysis: Thaw the aliquot, dilute it to the same concentration as the initial sample, and analyze it using the same HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at time zero.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Data Presentation: Present the stability data in a table, as shown in the illustrative Table 3.
Storage and Stability of Stock Solutions
The stability of this compound in solution is dependent on the solvent, storage temperature, and exposure to light. For optimal stability, stock solutions should be stored at low temperatures and protected from light.
Table 3: Illustrative Stability of this compound Hydrochloride Stock Solutions (10 mM)
| Solvent | Storage Temperature | % Remaining (Illustrative Data) | Recommended Storage Duration | Reference |
| 4 Weeks | 12 Weeks | 24 Weeks | ||
| DMSO | -80°C | >99% | >98% | >95% |
| DMSO | -20°C | >98% | >95% | >90% |
| Ethanol | -20°C | >95% | >90% | <90% |
| Water | 4°C | <90% | Not Recommended | Not Recommended |
Note: The data in Table 3 is illustrative and intended as a guideline. Actual stability should be confirmed experimentally using the protocol described in section 3.2.
Visualizations
Workflow for this compound Stock Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound stock solutions.
Mechanism of Action of this compound
References
- 1. goldbio.com [goldbio.com]
- 2. HU230325B1 - Use of this compound for the preparation of pharmaceutical compositions treating veterinary diseases caused by increasing stocking density - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | Antibacterial | Antibiotic | TargetMol [targetmol.com]
Valnemulin: A Potent Tool for Cell Culture-Based Studies of Intracellular Bacteria
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Valnemulin, a pleuromutilin antibiotic, is a powerful bacteriostatic agent that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Primarily used in veterinary medicine, its efficacy against a range of pathogens, including intracellular bacteria, makes it a valuable tool for in vitro research.[3][4] this compound has demonstrated activity against intracellular pathogens such as Mycoplasma species, and its utility is being explored for other challenging intracellular bacteria.[2][3] Recent studies have also highlighted its synergistic effects with other antibiotics, like colistin, against multidrug-resistant Gram-negative bacteria in intracellular models.[5]
This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture-based studies of intracellular bacteria. It is intended for researchers in microbiology, cell biology, and drug development to facilitate the investigation of intracellular host-pathogen interactions and the evaluation of novel therapeutic strategies.
Mechanism of Action
This compound exerts its antibacterial effect by binding to the peptidyl transferase center of the 50S ribosomal subunit in bacteria.[1][2] This interaction interferes with the binding of transfer RNA (tRNA) and inhibits peptide bond formation, ultimately halting protein synthesis and bacterial growth.[1]
Spectrum of Intracellular Activity
This compound has shown promise against a variety of intracellular bacteria. Its spectrum of activity includes, but is not limited to:
-
Gram-positive bacteria
-
Fastidious Gram-negative bacteria [3]
-
Chlamydia species (potential based on pleuromutilin class activity)[4]
-
Legionella pneumophila (potential based on pleuromutilin class activity)[4]
-
Mycobacterium tuberculosis (activity demonstrated with a pleuromutilin analogue)
-
Enterobacteriaceae (in synergy with other agents) [5]
Data Presentation
Table 1: In Vitro Activity of this compound and Other Pleuromutilins
| Compound | Target Organism | Assay Type | Cell Line | Key Findings | Reference |
| This compound | Mycoplasma hyopneumoniae | MIC | - | MIC90: 0.5 µg/mL | [2] |
| This compound | Mycoplasma hyosynoviae | MIC | - | MIC range: 0.1-0.25 µg/mL | [2] |
| This compound + Colistin | Intracellular E. coli P47 | Intracellular Killing Assay | Vero cells | Significant reduction in intracellular bacterial load with the combination compared to individual agents. | [5] |
| UT-800 (Pleuromutilin analogue) | Intracellular M. tuberculosis | Intracellular Killing Assay | J774A.1 | Faster killing of intracellular Mtb compared to rifampicin at 2xMIC. |
Table 2: Cytotoxicity of Pleuromutilin Derivatives
| Compound | Cell Line | Assay | Concentration | Effect on Cell Viability | Reference |
| Various Pleuromutilin Derivatives | RAW 264.7 | MTT Assay | 8 µg/mL | Most compounds did not affect cell viability. | |
| Lefamulin | J774.2 | Not specified | 30 µM | Reduced cell viability. | |
| Lefamulin | J774.2 | Not specified | 100 µM | Reduced cell viability. |
Experimental Protocols
Protocol 1: General Intracellular Bacterial Killing Assay
This protocol provides a general framework for assessing the efficacy of this compound against intracellular bacteria. It should be optimized for the specific bacterium and host cell line being investigated.
Materials:
-
Host cells (e.g., J774A.1 macrophages, Vero epithelial cells, A549 lung epithelial cells)
-
Complete cell culture medium
-
Intracellular bacterium of interest
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Gentamicin or other appropriate antibiotic to kill extracellular bacteria
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Plates for bacterial enumeration (e.g., agar plates)
-
96-well plates for cell culture
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Bacterial Infection:
-
Prepare a bacterial suspension in cell culture medium without antibiotics.
-
Remove the medium from the host cells and infect with the bacterial suspension at a predetermined multiplicity of infection (MOI).
-
Centrifuge the plates at low speed (e.g., 500 x g for 10 minutes) to synchronize the infection.
-
Incubate for the desired time to allow for bacterial entry (e.g., 1-2 hours).
-
-
Removal of Extracellular Bacteria:
-
Aspirate the infection medium.
-
Wash the cells twice with warm PBS.
-
Add fresh cell culture medium containing an antibiotic that does not penetrate the host cells (e.g., gentamicin) to kill extracellular bacteria. The concentration and incubation time should be optimized to ensure the killing of extracellular bacteria without affecting intracellular bacteria or host cells.
-
-
This compound Treatment:
-
After removing the extracellular bacteria, wash the cells again with PBS.
-
Add fresh cell culture medium containing various concentrations of this compound. Include a no-drug control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
Quantification of Intracellular Bacteria:
-
At each time point, aspirate the medium and wash the cells with PBS.
-
Lyse the host cells with a cell lysis buffer.
-
Collect the lysate and perform serial dilutions in PBS or broth.
-
Plate the dilutions onto appropriate agar plates and incubate under suitable conditions to enumerate the colony-forming units (CFUs).
-
-
Data Analysis: Calculate the number of intracellular bacteria (CFU/mL) for each treatment condition and compare it to the no-drug control to determine the efficacy of this compound.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is to determine the non-toxic concentration range of this compound for the host cells used in the intracellular killing assays.
Materials:
-
Host cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at an appropriate density and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the same duration as the planned intracellular killing assay (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the 50% cytotoxic concentration (CC50).
Visualizations
Experimental Workflow for Intracellular Killing Assay
Caption: Workflow of an intracellular bacterial killing assay.
Proposed Synergistic Mechanism of this compound and Colistin
Caption: Synergistic antibacterial mechanism of this compound and colistin.
Conclusion
This compound is a versatile and potent antibiotic for studying a variety of intracellular bacteria in cell culture models. Its unique mechanism of action and spectrum of activity provide researchers with a valuable tool to investigate host-pathogen interactions, bacterial survival strategies, and the efficacy of antimicrobial compounds. The protocols and data presented here offer a foundation for the successful application of this compound in this important area of research. It is imperative that researchers validate these protocols for their specific experimental systems, particularly with respect to determining the non-toxic working concentrations of this compound for their chosen host cell lines.
References
- 1. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Content Image Analysis of Cellular Responses of the Murine J774A.1 Cell Line and Primary Human Cells Alveolar Macrophages to an Extended Panel of Pharmaceutical Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Investigating Valnemulin for Bovine Respiratory Disease Pathogens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bovine Respiratory Disease (BRD) is a significant cause of morbidity, mortality, and economic loss in the cattle industry. The disease complex is multifactorial, involving a combination of viral and bacterial pathogens. Key bacterial agents implicated in BRD include Mannheimia haemolytica, Pasteurella multocida, Histophilus somni, and Mycoplasma bovis. The rise of antimicrobial resistance necessitates the investigation of alternative and effective therapeutic agents. Valnemulin, a pleuromutilin antibiotic, has demonstrated potent activity against various veterinary pathogens and presents a promising candidate for the management of BRD.
This document provides detailed application notes and protocols for researchers and drug development professionals investigating the efficacy of this compound against the primary bacterial pathogens associated with Bovine Respiratory Disease.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It specifically targets the 50S ribosomal subunit, binding to the peptidyl transferase center (PTC). This interaction prevents the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and halting protein elongation.
Data Presentation: In Vitro Susceptibility
While extensive quantitative data for this compound against Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni is not widely available in published literature, preliminary studies and data on related pleuromutilins suggest potential efficacy. The following tables are structured to accommodate data from future in vitro susceptibility studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against BRD Pathogens
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Mannheimia haemolytica | Data not available | Data not available | Data not available | Data not available |
| Pasteurella multocida | Data not available | Data not available | Data not available | Data not available |
| Histophilus somni | Data not available | Data not available | Data not available | Data not available |
| Mycoplasma bovis | Data not available | Data not available | Data not available | Data not available |
Table 2: Mutant Prevention Concentration (MPC) of this compound against BRD Pathogens
| Bacterial Species | Number of Isolates | MPC50 (µg/mL) | MPC90 (µg/mL) | MPC Range (µg/mL) |
| Mannheimia haemolytica | Data not available | Data not available | Data not available | Data not available |
| Pasteurella multocida | Data not available | Data not available | Data not available | Data not available |
| Histophilus somni | Data not available | Data not available | Data not available | Data not available |
| Mycoplasma bovis | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of bacteria isolated from animals.
1. Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for M. haemolytica and P. multocida.
-
Haemophilus Test Medium (HTM) for H. somni.
-
Friis medium for M. bovis.
-
This compound analytical standard.
-
96-well microtiter plates.
-
Bacterial isolates of M. haemolytica, P. multocida, H. somni, and M. bovis.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Incubator with appropriate atmospheric conditions (e.g., 5% CO₂ for H. somni).
2. Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a starting concentration of 640 µg/mL.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).
-
The last well in each row should contain only broth and serve as a growth control.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, including the growth control well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours. For H. somni, incubate in an atmosphere of 5% CO₂.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Determination of Mutant Prevention Concentration (MPC)
This protocol is a modification of the MIC determination and is designed to identify the concentration of an antimicrobial that prevents the growth of first-step resistant mutants.
1. Materials:
-
Same as for MIC determination.
-
Additional agar plates of the appropriate medium for each organism.
2. Procedure:
-
High-Density Inoculum Preparation:
-
Grow the bacterial isolate in a large volume of broth to achieve a high cell density (≥10¹⁰ CFU/mL).
-
Concentrate the bacterial culture by centrifugation and resuspend the pellet in a small volume of sterile broth.
-
Verify the final concentration by performing serial dilutions and plate counts.
-
-
Preparation of Agar Plates with this compound:
-
Prepare a series of agar plates containing two-fold dilutions of this compound, bracketing the expected MIC value.
-
A control plate with no antibiotic should also be prepared.
-
-
Inoculation:
-
Spread a large volume (e.g., 100 µL) of the high-density inoculum onto each of the this compound-containing agar plates and the control plate.
-
-
Incubation: Incubate the plates under the same conditions as for the MIC assay for 24-48 hours.
-
Reading Results: The MPC is the lowest concentration of this compound that prevents the growth of any bacterial colonies.
Concluding Remarks
This compound shows promise as a therapeutic agent for Bovine Respiratory Disease based on its mechanism of action and known activity against certain veterinary pathogens. However, a significant data gap exists regarding its in vitro efficacy against key bacterial pathogens of the BRD complex, namely Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni. The protocols provided here offer a standardized approach for researchers to generate the much-needed quantitative data on MIC and MPC values. This information is critical for guiding further preclinical and clinical development of this compound for the treatment and control of BRD in cattle. Future research should focus on conducting these in vitro studies and progressing to well-controlled clinical trials to establish the clinical efficacy and optimal dosing regimens for this compound in the context of this economically important disease.
Application of Valnemulin in Veterinary Microbiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valnemulin is a semi-synthetic pleuromutilin antibiotic exclusively used in veterinary medicine. It is a potent inhibitor of bacterial protein synthesis, exhibiting a broad spectrum of activity against various veterinary pathogens, particularly Mycoplasma species, Brachyspira species, and other Gram-positive and anaerobic bacteria.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in veterinary microbiology research, including its mechanism of action, antimicrobial spectrum, resistance, and key in vitro and in vivo experimental designs.
Mechanism of Action
This compound exerts its bacteriostatic effect by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit of bacteria.[2][3][4][5] This interaction occurs within domain V of the 23S rRNA, specifically at nucleotides A2058, A2059, G2505, and U2506.[4][6] By binding to this critical site, this compound inhibits the formation of peptide bonds, thereby halting protein synthesis and ultimately bacterial growth.[7] The unique binding site and mechanism of action result in a low potential for cross-resistance with other major antibiotic classes.[2]
Antimicrobial Spectrum and Efficacy
This compound demonstrates high activity against a range of important veterinary pathogens. Its efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Key Veterinary Pathogens
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Mycoplasma gallisepticum | Virulent Strain | <0.008 | - | - | [8][9] |
| Mycoplasma gallisepticum | S6 | 0.0014 | - | - | [10] |
| Mycoplasma hyopneumoniae | Field Isolates | ≤0.039 | ≤0.039 | ≤0.039 | [11] |
| Mycoplasma hyopneumoniae | NCTC 10110 | ≤0.001 - 0.008 | - | - | [11] |
| Mycoplasma bovis | Field Isolates | - | - | - | [12] |
| Brachyspira hyodysenteriae | Field Isolates | - | - | - | |
| Brachyspira pilosicoli | Field Isolates | - | - | - | [6] |
| Lawsonia intracellularis | - | - | - | - | [13] |
| Staphylococcus aureus | ATCC 25923 | - | - | - | [14] |
Note: MIC values can vary depending on the testing methodology and the specific strains tested. Researchers should establish their own baseline MICs using standardized methods.
Mechanisms of Resistance
Bacterial resistance to this compound, though relatively slow to develop, can occur through several mechanisms:
-
Target Site Mutations: The primary mechanism of resistance involves mutations in the genes encoding the 23S rRNA (specifically within the peptidyl transferase center) and the ribosomal proteins L3 and L4 (encoded by the rplC and rplD genes).[12] These mutations can alter the binding site of this compound, reducing its efficacy.
-
Transferable Resistance Genes: The presence of transferable resistance genes, such as vga and cfr, can also confer resistance to pleuromutilins. The vga gene codes for an ABC-F protein that protects the ribosome, while the cfr gene encodes an enzyme that methylates the 23S rRNA, preventing drug binding.
Experimental Protocols
The following are detailed protocols for key experiments in the study of this compound. These protocols are based on established methodologies and should be adapted as necessary for specific laboratory conditions and bacterial species.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Materials:
-
This compound hydrochloride (analytical grade)
-
Appropriate solvent for this compound (e.g., sterile deionized water, ethanol, or DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium for the test organism
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Sterile petri dishes and diluents
-
Multipipettor and sterile pipette tips
-
Incubator
-
ELISA plate reader (optional)
2. Preparation of this compound Stock Solution:
-
Accurately weigh the this compound hydrochloride powder.
-
Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.
3. Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (e.g., 256 µg/mL, diluted from the high-concentration stock) to the wells in the first column. This will result in a starting concentration of 128 µg/mL.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.
-
Discard 100 µL from the tenth column.
-
Column 11 will serve as a positive control (bacterial growth without antibiotic), and column 12 will be the negative control (sterile broth).
4. Inoculum Preparation:
-
Grow the test bacterium in the appropriate broth to the logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
5. Inoculation and Incubation:
-
Add 10 µL of the prepared inoculum to each well (except the negative control wells).
-
Incubate the plates at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the test organism.
6. Reading and Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.
-
Growth can be assessed visually as turbidity or by using a plate reader.
-
The positive control well should show turbidity, and the negative control well should remain clear.
Protocol 2: Time-Kill Assay
This protocol assesses the bactericidal or bacteriostatic activity of this compound over time.
1. Materials:
-
This compound hydrochloride
-
Appropriate broth medium
-
Bacterial culture in early to mid-logarithmic growth phase
-
Sterile flasks or tubes
-
Shaking incubator
-
Spectrophotometer
-
Apparatus for colony counting (e.g., agar plates, spreader)
2. Procedure:
-
Prepare a bacterial culture in the appropriate broth to an initial density of approximately 5 x 10⁵ CFU/mL.
-
Prepare flasks containing broth with various concentrations of this compound (e.g., 0x, 0.5x, 1x, 2x, 4x, and 8x the predetermined MIC).
-
Inoculate each flask with the prepared bacterial culture.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates and incubate until colonies are visible.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
3. Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) compared to the initial inoculum.
-
A bacteriostatic effect is characterized by an inhibition of bacterial growth without a significant reduction in the viable count.
Protocol 3: In Vivo Efficacy Study in a Swine Dysentery Mouse Model
This protocol provides a framework for evaluating the in vivo efficacy of this compound against Brachyspira hyodysenteriae.
1. Animals and Housing:
-
Specific pathogen-free mice (e.g., CF-1 or C3H/HeN).
-
House animals in appropriate containment facilities with ad libitum access to feed and water.
2. Bacterial Challenge:
-
Culture B. hyodysenteriae under anaerobic conditions in an appropriate broth medium.
-
Challenge mice orally with a defined dose of the bacterial culture.
3. This compound Treatment:
-
Prepare different concentrations of this compound for administration (e.g., in drinking water, feed, or by oral gavage).
-
Initiate treatment at a specified time post-challenge (e.g., 24 hours).
-
Divide the mice into groups:
-
Negative control (no challenge, no treatment)
-
Positive control (challenge, no treatment)
-
Treatment groups (challenge, different doses of this compound)
-
4. Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of swine dysentery (e.g., diarrhea, weight loss, dehydration).
-
Record body weight and fecal consistency daily.
-
At the end of the study period (e.g., 14 days), euthanize the mice.
-
Collect cecal contents for quantitative culture or qPCR to determine the bacterial load of B. hyodysenteriae.
-
Perform histopathological examination of the cecum and colon to assess tissue damage.
5. Data Analysis:
-
Compare clinical scores, body weight changes, and bacterial loads between the control and treatment groups.
-
Analyze histopathological findings to determine the protective effect of this compound.
Conclusion
This compound remains a critical antimicrobial agent in veterinary medicine. The protocols and data presented in this document provide a foundation for researchers to conduct robust in vitro and in vivo studies to further elucidate its antimicrobial properties, optimize its use, and combat the development of resistance. Adherence to standardized methodologies is crucial for generating reproducible and comparable data in the field of veterinary microbiology.
References
- 1. Guidelines and recommendations for antimicrobial minimum inhibitory concentration (MIC) testing against veterinary mycoplasma species | Veterinary Research, a journal on Animal Infection [vetres.org]
- 2. Standardized Methods and Quality Control Limits for Agar and Broth Microdilution Susceptibility Testing of Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma urealyticum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. acm.or.kr [acm.or.kr]
- 6. Interaction of Pleuromutilin Derivatives with the Ribosomal Peptidyl Transferase Center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Pharmacokinetic/Pharmacodynamic Profiles of this compound in an Experimental Intratracheal Mycoplasma gallisepticum Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo comparisons of this compound, tiamulin, tylosin, enrofloxacin, and lincomycin/spectinomycin against Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Single 23S rRNA mutations at the ribosomal peptidyl transferase centre confer resistance to this compound and other antibiotics in Mycobacterium smegmatis by perturbation of the drug binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibiotic susceptibility testing of Mycoplasma hyopneumoniae field isolates from Central Europe for fifteen antibiotics by microbroth dilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quality Control Guidelines for Susceptibility Testing of Retapamulin (SB-275833) by Reference and Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Valnemulin Stability in Culture Media: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of valnemulin in culture media. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and efficacy of your experiments.
Troubleshooting Guide: this compound Instability in Culture Media
This guide addresses common issues encountered during the use of this compound in in-vitro experiments.
Problem 1: Loss of this compound Activity Over Time
Possible Causes:
-
Hydrolysis: this compound, like many pharmaceuticals, can be susceptible to hydrolysis, a process accelerated by factors such as pH and temperature. The ester and amide bonds in the this compound molecule are potential sites for hydrolytic cleavage.
-
Adsorption to Plastics: this compound may adsorb to the surface of plastic labware (e.g., culture plates, tubes), reducing its effective concentration in the media.
-
Media Components Interaction: Certain components within the culture media could potentially interact with and degrade this compound.
Solutions:
-
pH and Temperature Control: Maintain the pH of the culture medium within the optimal physiological range (typically 7.2-7.4). Incubate cultures at the recommended temperature for your cell line without excessive fluctuations.
-
Use of Freshly Prepared Solutions: Prepare this compound stock solutions and working solutions fresh for each experiment whenever possible. If storage is necessary, follow the recommended storage conditions.
-
Material Selection: Consider using low-protein binding labware to minimize adsorption.
-
Minimize Exposure to Light: While this compound hydrochloride shows more significant degradation under light irradiation compared to this compound hydrogen fumarate, it is good practice to protect all this compound solutions from light.[1][2][3]
Problem 2: Inconsistent Experimental Results
Possible Causes:
-
Inaccurate Stock Solution Concentration: Improper dissolution or degradation of the stock solution can lead to variability.
-
Uneven Distribution in Media: Inadequate mixing of this compound into the culture media can result in concentration gradients.
-
Batch-to-Batch Variation of Media: Different lots of culture media or serum may have slight variations in composition that could affect this compound stability.
Solutions:
-
Proper Stock Solution Preparation: Ensure complete dissolution of this compound in a suitable solvent like DMSO before further dilution in culture media.[4] this compound is also soluble in ethanol and methanol.[5]
-
Thorough Mixing: Gently but thoroughly mix the culture medium after adding this compound to ensure a homogenous solution.
-
Quality Control: Use high-quality, consistent batches of culture media and supplements.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions like culture media?
A1: The primary degradation pathway for this compound in aqueous solutions is likely hydrolysis. The molecule contains ester and amide linkages that can be susceptible to cleavage under aqueous conditions, influenced by pH and temperature. While in vivo metabolism involves hydroxylation and oxidation, these are enzymatic processes less likely to occur in sterile culture media.[6]
Q2: How does pH affect the stability of this compound in culture media?
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[4] It is also soluble in ethanol and methanol.[5] Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells.
Q4: How should I store this compound stock solutions?
A4: this compound hydrochloride powder can be stored at -20°C for up to 3 years.[4] Once dissolved, it is recommended to prepare fresh solutions for each use. If storage of a stock solution is necessary, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: Can I pre-mix this compound in bulk culture media and store it?
A5: It is generally not recommended to store culture media containing this compound for extended periods. The stability of this compound in complex aqueous solutions like culture media over time is not well-characterized. For optimal results, add freshly prepared this compound to the media immediately before use.
Q6: Is there a more stable form of this compound I can use?
A6: Studies have shown that this compound hydrogen fumarate is more stable than this compound hydrochloride, particularly concerning degradation by light and humidity.[1][2][3] If you are experiencing significant stability issues, considering the use of this salt form could be beneficial.
Data on this compound Stability
The following tables summarize key stability data for different forms of this compound.
Table 1: Stability of this compound Salts under Light Irradiation
| This compound Salt | Condition | Duration | Content Decrease | Reference |
| This compound Hydrogen Fumarate | Light Irradiation | 20 days | No degradation | [1][2] |
| This compound Hydrochloride | Light Irradiation | 20 days | Degraded | [1][2] |
| This compound Hydrogen Fumarate | Irradiation | 180 days | 2.7% | [3] |
| This compound Hydrochloride | Irradiation | 180 days | 32.8% | [3] |
Table 2: Stability of this compound Salts under High Humidity
| This compound Salt | Relative Humidity | Duration | Water Absorption | Reference |
| This compound Hydrogen Fumarate | 65% | 48 hours | 0.75% | [3] |
| This compound Hydrochloride | 65% | 48 hours | 4.50% | [3] |
| This compound Hydrogen Fumarate | 85% | 48 hours | 1.20% | [3] |
| This compound Hydrochloride | 85% | 48 hours | 9.71% | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound hydrochloride powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Aseptically weigh the desired amount of this compound hydrochloride powder.
-
In a sterile microcentrifuge tube, add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[4]
-
Vortex thoroughly until the powder is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.
-
Protocol 2: Stability Testing of this compound in Culture Media (Example)
This protocol provides a framework for assessing the stability of this compound in a specific culture medium.
-
Materials: this compound stock solution, the culture medium of interest (e.g., RPMI-1640 with 10% FBS), sterile culture tubes, incubator, HPLC system or other suitable analytical method.
-
Procedure:
-
Prepare a working solution of this compound in the culture medium at the desired final concentration.
-
Aliquot the solution into sterile tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Incubate the tubes under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At each time point, remove a tube and immediately analyze the concentration of this compound using a validated analytical method like HPLC.
-
The initial concentration at time 0 is considered 100%. Calculate the percentage of remaining this compound at subsequent time points.
-
Visual Guides
Caption: Potential degradation pathway of this compound in culture media.
References
- 1. Characterization and In vivo Evaluation of Polymorphic this compound Hydrogen Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. researchgate.net [researchgate.net]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent MIC results for valnemulin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for the pleuromutilin antibiotic, valnemulin.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of inconsistent this compound MIC results?
Inconsistent MIC results for this compound can stem from several factors, including:
-
Methodological Variability: Differences between broth microdilution and agar dilution methods can lead to variations in MIC values. Studies have shown that MIC values can be, on average, one dilution step lower in the broth dilution method compared to the agar dilution method.[1]
-
Inoculum Preparation: Incorrect inoculum density is a primary source of error. An inoculum that is too light can lead to falsely low MICs, while an overly heavy inoculum can result in falsely high MICs.
-
Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions can affect bacterial growth and, consequently, MIC readings.
-
Media Composition: The type and preparation of the culture medium can influence the activity of this compound and the growth of the test organism.
-
Bacterial Factors: The emergence of resistance during testing, particularly at sub-MIC concentrations, can lead to inconsistent results. This compound resistance often develops in a slow, stepwise manner due to mutations in the 23S rRNA gene or ribosomal proteins.[1]
Q2: What is the mechanism of action of this compound and how does resistance develop?
This compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit. Resistance to this compound and other pleuromutilins typically arises from mutations in the 23S rRNA gene and the rplC gene, which encodes the ribosomal protein L3. This resistance tends to emerge slowly and incrementally. Cross-resistance can also occur with other antibiotics that target the 50S ribosomal subunit, such as lincosamides, chloramphenicol, and florfenicol.
Q3: Are there established CLSI or EUCAST guidelines specifically for this compound MIC testing?
Troubleshooting Guides
Issue 1: High Variability Between Replicate MIC Experiments
If you are observing significant differences in MIC values across replicate experiments, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Inconsistent Inoculum Density | Standardize your inoculum preparation. Use a spectrophotometer or a McFarland standard to ensure the bacterial suspension is at the correct density before inoculation. Perform colony counts on your inoculum to verify the CFU/mL. |
| Variations in Media Preparation | Prepare all media for a single experiment from the same batch. Ensure consistent pH and supplement concentrations. |
| Inconsistent Incubation | Use a calibrated incubator and ensure a consistent atmosphere (e.g., CO2 levels for fastidious organisms). Ensure plates or tubes are not stacked in a way that impedes uniform heat distribution. |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step. |
Issue 2: MIC Values are Consistently Higher or Lower Than Expected
When your obtained MICs consistently deviate from expected ranges, investigate these potential issues:
| Potential Cause | Troubleshooting Action |
| Incorrect this compound Concentration | Verify the purity and activity of your this compound stock. Prepare fresh stock solutions and verify the concentration using an appropriate analytical method. |
| Inappropriate Quality Control Strain | Use a recommended QC strain (e.g., Staphylococcus aureus ATCC 29213) to validate your assay. The MIC for the QC strain should fall within the expected range. |
| Contamination of Culture | Perform a purity check of your inoculum by plating on a non-selective agar plate. Contamination with a more resistant organism can lead to falsely high MICs. |
| Inherent Resistance of the Isolate | If testing clinical or environmental isolates, consider the possibility of inherent or acquired resistance. Sequence the 23S rRNA gene and rplC to check for known resistance mutations. |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is a general guideline and should be adapted based on the specific organism and laboratory standards.
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL in a suitable solvent.
-
Sterilize the stock solution by membrane filtration if necessary.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (or another appropriate broth) directly in a 96-well microtiter plate.
-
The final volume in each well should be 50 µL.
-
Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a pure overnight culture, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air (or other required atmosphere for the test organism).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Quality Control
Regular quality control is crucial for ensuring the accuracy and reproducibility of MIC results.
Recommended QC Strains and Reference MIC Ranges for Pleuromutilins:
While specific QC ranges for this compound are not definitively established by CLSI or EUCAST, the following ranges for related pleuromutilins can be used for guidance. It is recommended that each laboratory establishes its own internal QC ranges.
| QC Strain | Antimicrobial Agent | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Tiamulin | 0.5 - 2 |
| Streptococcus pneumoniae ATCC 49619 | Tiamulin | 0.5 - 4 |
| Staphylococcus aureus ATCC 29213 | Retapamulin | 0.06 - 0.25 |
| Streptococcus pneumoniae ATCC 49619 | Retapamulin | 0.06 - 0.5 |
Data for Tiamulin and Retapamulin are sourced from CLSI-approved guidelines for those drugs and can serve as a proxy for this compound QC.[2]
Visualizations
Caption: Standard workflow for a broth microdilution MIC assay.
Caption: A logical approach to troubleshooting inconsistent MIC results.
References
- 1. Comparison of methods for antimicrobial susceptibility testing and MIC values for pleuromutilin drugs for Brachyspira hyodysenteriae isolated in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quality Control Guidelines for Susceptibility Testing of Retapamulin (SB-275833) by Reference and Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
Valnemulin In Vitro Susceptibility Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing valnemulin dosage for in vitro susceptibility assays. Find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to ensure accurate and reproducible results in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pleuromutilin antibiotic that inhibits bacterial protein synthesis. It binds to the peptidyl transferase center of the 50S ribosomal subunit, preventing the formation of peptide bonds and ultimately halting bacterial growth.[1][2][3]
Q2: Which are the recommended methods for determining the Minimum Inhibitory Concentration (MIC) of this compound?
A2: The most widely accepted and recommended methods for determining the MIC of this compound are broth microdilution and agar dilution.[4][5][6][7][8] Both methods are considered gold standards for susceptibility testing.[5]
Q3: What are the typical MIC ranges for this compound against key veterinary pathogens?
A3: this compound generally exhibits potent activity against Mycoplasmas, Brachyspira spp., and Lawsonia intracellularis. However, MIC values can vary depending on the specific isolate and testing methodology. Refer to the data tables below for reported MIC ranges.
Q4: Are there established clinical breakpoints for this compound?
A4: Yes, veterinary-specific clinical breakpoints for this compound have been established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12] It is crucial to use these veterinary-specific breakpoints for interpreting MIC results, as they are based on host-specific pharmacokinetics and clinical outcome data.[8][9][13] Using human-derived breakpoints can lead to misinterpretation of results.
Q5: How can I ensure the quality and reproducibility of my this compound susceptibility assays?
A5: To ensure accurate and reproducible results, it is essential to adhere to standardized protocols from organizations like CLSI.[12] This includes using appropriate quality control (QC) strains with known MIC ranges, standardizing the inoculum density, and carefully controlling incubation conditions.[4][14] Regularly performing QC testing will help monitor the performance of your assays.[15]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro susceptibility testing of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MIC results between assays | 1. Inoculum density variation.2. Improper antibiotic dilution series.3. Contamination of media or cultures.[16]4. Variation in incubation time or temperature.[17] | 1. Standardize inoculum to a 0.5 McFarland standard.[4][16]2. Prepare fresh antibiotic stock solutions and carefully perform serial dilutions.3. Use aseptic techniques and check for purity of bacterial cultures.4. Ensure consistent incubation conditions as per CLSI or EUCAST guidelines. |
| No bacterial growth in the positive control well/plate | 1. Inoculum was not viable.2. Incorrect growth medium was used.3. Incubation conditions were inappropriate for the organism. | 1. Use a fresh bacterial culture for inoculum preparation.2. Verify that the correct medium (e.g., Mueller-Hinton broth/agar) was used.[18]3. Check and calibrate incubator temperature and atmospheric conditions. |
| "Skipped wells" in broth microdilution (growth in higher concentration wells but not in lower ones) | 1. Contamination of a single well.[16]2. Errors in pipetting the antibiotic or inoculum.3. The antibiotic may have precipitated at higher concentrations. | 1. Repeat the assay with fresh reagents and careful aseptic technique.2. Ensure proper mixing of reagents in each well.3. Check the solubility of this compound in the test medium at the concentrations used. |
| MIC values are consistently higher than expected | 1. The isolate may have developed resistance.[19]2. Incorrect antibiotic stock concentration.3. Inoculum density is too high (inoculum effect).[17] | 1. Consider performing molecular testing for resistance markers if available.2. Verify the potency and preparation of the this compound stock solution.[17]3. Re-standardize the inoculum to the correct density. |
| Discrepancy between broth microdilution and agar dilution results | 1. Inherent differences in the methods.2. Poor diffusion of the antibiotic in agar. | 1. Broth microdilution is often preferred for its ease of standardization and automation.[4]2. While this compound generally diffuses well, for some drug-bug combinations, agar dilution can be less reliable.[20] |
Data Presentation
This compound MIC Values for Key Veterinary Pathogens
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various significant veterinary pathogens as reported in the literature. These values are typically presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).
Table 1: this compound MICs for Mycoplasma Species
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Mycoplasma gallisepticum | - | - | <0.008 | [21][22] |
| Mycoplasma gallisepticum | - | 0.0014 | - | [6] |
| Mycoplasma spp. | - | ≤0.3 | - | [23] |
Table 2: this compound MICs for Brachyspira Species
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Year of Isolation | Reference(s) |
| Brachyspira hyodysenteriae | ≤0.031 | ≤0.031 | - | 1997 | [24] |
| Brachyspira hyodysenteriae | 2.0 | 8.0 | - | 2001 | [24] |
| Brachyspira pilosicoli | - | - | 0.031 - 4.0 | - | [19] |
Table 3: this compound MICs for Other Veterinary Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Lawsonia intracellularis | - | - | Not specified, but susceptible | [3][25] |
| Clostridium perfringens (from rabbits) | - | 0.5 | - | [3] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method, following CLSI guidelines.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound hydrochloride powder.
-
Dissolve in a suitable sterile solvent (e.g., water) to create a high-concentration stock solution (e.g., 1280 µg/mL). Filter-sterilize the stock solution.
-
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.[26]
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.[26] The eleventh well will serve as the positive control (no antibiotic), and the twelfth well as the negative control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]
-
Dilute this suspension (typically 1:150) in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension. This will result in a final inoculum density of approximately 5 x 10⁵ CFU/mL and will halve the antibiotic concentrations in the wells.
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[27] Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
The positive control well should show distinct growth, and the negative control well should remain clear.
-
Protocol 2: Agar Dilution MIC Assay
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution in sterile water.
-
For each concentration, add 1 mL of the diluted antibiotic to 19 mL of molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.[27]
-
Mix gently and pour into sterile petri dishes. Allow the agar to solidify completely. Prepare a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator or a micropipette, spot a small volume (1-2 µL) of the standardized inoculum onto the surface of each agar plate, including the control plate. This should result in approximately 10⁴ CFU per spot.[5]
-
Allow the spots to dry completely before inverting the plates.
-
Incubate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
Visualizations
This compound's Mechanism of Action
Caption: this compound binds to the Peptidyl Transferase Center on the 50S ribosomal subunit, inhibiting protein synthesis.
General Workflow for MIC Determination
Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Troubleshooting Logic for Inconsistent MIC Results
Caption: A logical workflow for troubleshooting inconsistent MIC results in this compound susceptibility assays.
References
- 1. goldbio.com [goldbio.com]
- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. apec.org [apec.org]
- 5. Agar dilution - Wikipedia [en.wikipedia.org]
- 6. In Vivo Pharmacokinetic/Pharmacodynamic Profiles of this compound in an Experimental Intratracheal Mycoplasma gallisepticum Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vetmed.tamu.edu [vetmed.tamu.edu]
- 9. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]
- 10. wormsandgermsblog.com [wormsandgermsblog.com]
- 11. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uoguelph.ca [uoguelph.ca]
- 13. wvdl.wisc.edu [wvdl.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. szu.gov.cz [szu.gov.cz]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. researchgate.net [researchgate.net]
- 18. goldbio.com [goldbio.com]
- 19. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In vitro and in vivo comparisons of this compound, tiamulin, tylosin, enrofloxacin, and lincomycin/spectinomycin against Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Antimicrobial Resistance in Mycoplasma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Decreased susceptibility to tiamulin and this compound among Czech isolates of Brachyspira hyodysenteriae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. thepigsite.com [thepigsite.com]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding cross-contamination with valnemulin in laboratory settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding, detecting, and mitigating cross-contamination with valnemulin in laboratory settings.
Troubleshooting Guides
Issue 1: Unexpected Results in Non-Bacterial Eukaryotic Cell Cultures (e.g., Poor Cell Growth, Apoptosis)
Symptoms:
-
Decreased cell proliferation or viability in cell lines not targeted by this compound.
-
Changes in cell morphology.
-
Increased apoptosis or necrosis.
-
Unexpected changes in cellular metabolism (e.g., increased glycolysis).
-
Media color change (indicating pH shift) without visible microbial contamination.
Possible Cause: Low-level this compound cross-contamination may be affecting eukaryotic cells. While this compound is highly selective for the bacterial 50S ribosomal subunit, some antibiotics targeting prokaryotic ribosomes can interfere with mitochondrial protein synthesis in eukaryotic cells. This can lead to mitochondrial dysfunction, oxidative stress, and ultimately trigger apoptosis or metabolic shifts. One study has shown that this compound exhibits no cytotoxicity to HEK293T mammalian cells at concentrations up to 25 µg/mL, suggesting that significant contamination would be required to elicit an acute cytotoxic response[1]. However, chronic, low-level exposure could still lead to subtle effects.
Troubleshooting Steps:
-
Confirm Absence of Microbial Contamination: Before suspecting chemical contamination, rule out common bacterial or fungal infections.
-
Visually inspect cultures daily for turbidity and microbial growth using a light microscope.
-
Perform routine mycoplasma testing using PCR or ELISA-based kits.
-
-
Isolate the Problem: Determine if the issue is localized to a specific incubator, biosafety cabinet, or set of reagents.
-
Surface Residue Testing: If contamination is suspected, test surfaces that come into contact with your cell cultures for this compound residues.
-
This includes incubator shelves, pipettors, biosafety cabinet surfaces, and reusable media bottles.
-
Follow the detailed "Protocol for Surface Swab Sampling and Analysis by LC-MS/MS" provided below.
-
-
Review Laboratory Practices: Conduct a thorough review of handling procedures for this compound and other potent compounds. Refer to the FAQs for best practices.
-
Decontaminate Affected Areas: If this compound is detected, perform a rigorous decontamination of all affected equipment and surfaces as outlined in the "Decontamination Procedures" section.
Issue 2: Inconsistent or Unexplained Results in Sensitive Biological Assays
Symptoms:
-
High variability between replicate wells in an assay.
-
Drift in assay signal over time.
-
Complete inhibition or unexpected activation in negative control groups.
Possible Cause: Trace amounts of this compound may be present on shared laboratory equipment such as multi-channel pipettors, automated liquid handlers, or plate readers, leading to inconsistent introduction of the contaminant into assay wells.
Troubleshooting Steps:
-
Equipment-Specific Testing: Use the surface swabbing protocol to test the specific parts of the equipment that contact samples (e.g., pipette tips, dispenser manifolds).
-
Dedicated Equipment: If possible, dedicate a set of pipettors and other small equipment for use with potent compounds like this compound and a separate set for sensitive cell-based assays.
-
Implement Rigorous Cleaning Protocols: Ensure that a validated cleaning procedure is in place for all shared equipment. For automated systems, this may involve running multiple cleaning cycles with appropriate solvents.
-
Rinse Sampling: For internal components of liquid handlers, a rinse sampling method may be more appropriate than swabbing. See the "Experimental Protocols" section for details.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a cross-contamination concern? A1: this compound is a pleuromutilin antibiotic that is highly potent against a range of bacteria, primarily by inhibiting protein synthesis at the 50S ribosomal subunit.[1] As a potent compound, even minute, invisible amounts transferred to subsequent experiments can cause unintended biological effects, compromising research integrity.
Q2: What are the primary routes of cross-contamination in a lab? A2: The main routes are:
-
Aerosol generation: Weighing and handling of powdered this compound can generate airborne particles that settle on surfaces.
-
Shared Equipment: Using the same pipettors, balances, spatulas, or glassware without proper decontamination.
-
Contaminated Surfaces: Placing sterile items (e.g., pipette tip boxes, culture plates) on a contaminated benchtop or biosafety cabinet surface.
-
Improper Waste Disposal: Incorrect disposal of contaminated tips, tubes, and solutions can spread the compound.
-
Personal Protective Equipment (PPE): Contaminated gloves or lab coats can transfer the compound to other surfaces.
Q3: What are the best practices for handling this compound powder? A3:
-
Always handle powdered this compound in a designated area, preferably within a containment device like a chemical fume hood or a powder containment hood.
-
Use dedicated weighing tools (spatulas, weigh boats) for this compound.
-
After weighing, carefully clean the balance and surrounding surfaces immediately.
-
Prepare stock solutions directly in the containment area to minimize the handling of the powder in the open lab.
Q4: How should I clean surfaces and equipment to remove this compound? A4: While specific degradation data for this compound with common disinfectants is not readily available, a multi-step cleaning process is recommended for potent compounds:
-
Initial Deactivation (Recommended for Spills): For many organic compounds, treatment with an oxidizing agent like a fresh 10% bleach solution (0.5-0.6% sodium hypochlorite) followed by a neutralizer like sodium thiosulfate can be effective.[2][3] However, the efficacy for this compound is not specifically documented.
-
Cleaning: Use a laboratory detergent to physically remove the compound.
-
Rinsing: Thoroughly rinse the surface with a solvent in which this compound is soluble. This compound hydrochloride is soluble in water (92 mg/mL), and both forms are soluble in ethanol, methanol, and DMSO.[4][5] A rinse with 70% ethanol is a common and effective step for removing many organic residues.[6][7]
-
Final Rinse: A final rinse with ultrapure water can remove any remaining cleaning agents or solvents.
Q5: Are there established acceptable residue limits for this compound on lab surfaces? A5: There are no official regulatory limits for a research laboratory setting. However, a common approach adapted from pharmaceutical manufacturing is to use a health-based limit or a general limit of 10 ppm carryover into a subsequent product.[8][9] For a research lab, a practical goal is to ensure that any potential residue is below a concentration that could cause an unintended biological effect. Based on available data showing no cytotoxicity up to 25 µg/mL in a mammalian cell line, a conservative surface limit would be significantly lower than what would be required to achieve such a concentration in your experimental volume.[1] See the "Methodology for Calculating a Provisional Acceptable Residue Limit (ARL)" in the protocols section.
Data Presentation
Table 1: this compound Hydrochloride Solubility
| Solvent | Solubility | Notes |
| Water (H₂O) | 92 mg/mL (153.01 mM) | Sonication is recommended to aid dissolution.[4] |
| DMSO | ≥ 25.65 mg/mL | |
| Ethanol | Soluble | [5] |
| Methanol | Soluble | [5] |
Table 2: Decontamination Agent General Efficacy
| Decontaminant | Mechanism | Target | Notes |
| 70% Ethanol | Solvent Removal / Denaturation | General Organic Residues / Proteins | Effective for removing soluble organic compounds from surfaces.[6][7] Good final rinse after cleaning. |
| Sodium Hypochlorite (Bleach, ~0.5%) | Oxidation | Wide range of organic molecules | Potentially effective for chemical degradation of this compound, but not specifically tested. Corrosive to metals. |
| Laboratory Detergents | Solubilization / Emulsification | General Residues | Physically removes compounds from surfaces. Should be followed by thorough rinsing. |
Experimental Protocols
Methodology for Calculating a Provisional Acceptable Residue Limit (ARL)
This protocol adapts the 1/1000th dose criterion from pharmaceutical cleaning validation for a laboratory setting.
-
Identify the Minimum Effective Concentration (MEC): Find the lowest concentration of this compound used in your antibacterial experiments that produces a significant effect. If this is not known, use the MIC₉₀ for a relevant sensitive organism.
-
Apply a Safety Factor: A safety factor of 100 to 1000 is typically used. For non-toxic, potent compounds, 100 is a reasonable starting point.
-
Acceptable Concentration (AC) = MEC / 100
-
-
Determine the Maximum Allowable Carryover (MAC): This is the total mass of this compound that could be transferred to a "victim" experiment without effect.
-
MAC (µg) = AC (µg/mL) * Volume of victim experiment (mL)
-
-
Calculate the Surface Limit: Divide the MAC by the total shared surface area of the equipment that comes into contact with the solutions.
-
ARL (µg/cm²) = MAC (µg) / Total Shared Surface Area (cm²)
-
Example:
-
MEC = 1 µg/mL
-
Safety Factor = 100 -> AC = 0.01 µg/mL
-
Victim Experiment Volume = 0.2 mL (one well in a 96-well plate)
-
MAC = 0.01 µg/mL * 0.2 mL = 0.002 µg
-
Shared Surface Area (e.g., multichannel pipette manifold) = 10 cm²
-
Provisional ARL = 0.0002 µg/cm²
Protocol for Surface Swab Sampling and Analysis by LC-MS/MS
Objective: To quantify this compound residue on a non-porous laboratory surface.
Materials:
-
Low-TOC polyester swabs
-
Sterile vials with septa caps (e.g., 15 mL centrifuge tubes or 2 mL HPLC vials)
-
Sampling template (e.g., 5 cm x 5 cm sterile plastic square)
-
Extraction Solvent: 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Wear clean, powder-free nitrile gloves.
-
Define the sampling area (e.g., 25 cm²) using a sterile template.[9]
-
Pipette a known volume of Extraction Solvent (e.g., 5 mL) into a sterile vial. This will be your sample vial.
-
-
Swabbing:
-
Moisten a sterile swab by dipping it into a separate vial of Extraction Solvent, then press it against the inside of the vial to remove excess liquid.
-
First Pass: Swab the defined area with firm, parallel, overlapping strokes horizontally.[8][10]
-
Second Pass: Flip the swab over and swab the same area with firm, parallel, overlapping strokes vertically.[8][10]
-
Third Pass: With a second moistened swab, repeat the process diagonally in one direction.
-
Fourth Pass: Flip the second swab and repeat the process diagonally in the opposite direction.
-
-
Extraction:
-
Place both swab heads into the pre-filled sample vial.
-
Vortex the vial for 1 minute to extract this compound from the swabs into the solvent.
-
The resulting solution is now ready for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column.
-
Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Detection: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions for this compound: Monitor for the precursor ion [M+H]⁺ and at least two product ions for confirmation.
-
Quantification: Create a standard curve of this compound in the Extraction Solvent to quantify the amount in your sample.
-
-
Calculation:
-
Residue (µg/cm²) = (Concentration from LC-MS/MS (µg/mL) * Volume of Extraction Solvent (mL)) / Area Swabbed (cm²)
-
Visualizations
Caption: Workflow for investigating suspected this compound cross-contamination.
Caption: Hypothesized pathway of this compound-induced apoptosis via mitochondrial stress.
References
- 1. This compound restores colistin sensitivity against multidrug-resistant gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANTIMICROBIAL ACTIVITY OF SODIUM HYPOCHLORITE ASSOCIATED WITH INTRACANAL MEDICATION FOR Candida albicans AND Enterococcus faecalis INOCULATED IN ROOT CANALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of human immunodeficiency virus type 1 by alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethanol inactivation of orthonairoviruses in ixodid ticks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. medicoswab.com [medicoswab.com]
- 10. Swab Sampling Procedure | Hepa Filter Vacuum | Anti Static Bag | BACS [bacs.com.au]
Interpreting valnemulin susceptibility data with CLSI guidelines
Welcome to the Technical Support Center for valnemulin susceptibility testing. This guide provides researchers, scientists, and drug development professionals with detailed information for interpreting this compound susceptibility data, with a focus on CLSI methodologies.
Frequently Asked Questions (FAQs)
Q1: Where can I find the official CLSI clinical breakpoints for this compound?
A: Currently, this compound does not have established clinical breakpoints in the widely used CLSI documents for human medicine, such as the M100 series. This compound is primarily a veterinary antimicrobial agent. Therefore, any official interpretive criteria would be developed by the CLSI Subcommittee on Veterinary Antimicrobial Susceptibility Testing (VAST). Researchers should refer to specific CLSI VET series documents for the most current information, though specific breakpoints for this compound may still be unavailable.
Q2: How should I interpret my Minimum Inhibitory Concentration (MIC) results for this compound without established CLSI breakpoints?
A: In the absence of official clinical breakpoints, interpreting MIC values requires a different approach. Instead of classifying an isolate as Susceptible (S), Intermediate (I), or Resistant (R), you can use Epidemiological Cutoff Values (ECVs).
-
What is an ECV? An ECV (or ECOFF) is the highest MIC value for the wild-type (WT) population of a specific bacterial species.[1] It separates the WT population, which has no acquired resistance mechanisms, from the non-wild-type (NWT) population, which may harbor resistance.
-
How do I use it? An MIC at or below the ECV suggests the isolate is wild-type. An MIC above the ECV indicates potential acquired resistance.
-
Important Limitation: An ECV is not a clinical breakpoint.[2] It does not predict clinical success or failure.[2][3] Its primary use is for surveillance and detecting potential resistance.[2] You will need to consult scientific literature for published MIC distributions and ECVs for your specific organism of interest.
Q3: What Quality Control (QC) strains and ranges should I use for this compound susceptibility testing?
A: As of the latest review, specific QC ranges for this compound are not published in the central CLSI M100 documents. However, studies performing this compound susceptibility testing often use standard CLSI QC strains to ensure the method is performing correctly.[4] The most commonly used strains for Gram-positive organisms is Staphylococcus aureus ATCC® 29213™.
In the absence of official CLSI-published ranges, laboratories should establish their own internal QC ranges based on a statistically significant number of repetitions (as outlined in CLSI M23 guidelines) and compare their results to any available published data.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC Results | 1. Inoculum concentration is too high or too low.2. Improper storage or handling of this compound powder.3. Contamination of media or reagents. | 1. Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before dilution.2. Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions regularly.3. Use aseptic techniques throughout the procedure. Include a sterility control well (media only) on each plate. |
| No Bacterial Growth (Including Growth Control Well) | 1. Inoculum was not viable.2. Incorrect incubation conditions (temperature, atmosphere).3. Issues with the growth medium (e.g., wrong type, expired). | 1. Use a fresh subculture of the isolate. Verify the viability of the QC strain.2. Ensure the incubator is set to the correct temperature and atmospheric conditions for the organism being tested.3. Check the expiration date and type of Mueller-Hinton Broth (MHB). Ensure it is the correct formulation (e.g., cation-adjusted). |
| Unexpectedly High MICs for QC Strains | 1. This compound stock solution has lost potency.2. Resistant variant selected from the QC strain stock.3. Incorrect reading of the MIC endpoint. | 1. Prepare a fresh stock solution of this compound from powder.2. Subculture the QC strain from a fresh, unopened stock vial. Do not repeatedly subculture working stocks.[5]3. The MIC is the lowest concentration with no visible growth. Use a reading mirror or lightbox to avoid errors. |
Data Presentation
Table 1: Example Quality Control Ranges for S. aureus ATCC® 29213™
Disclaimer: The following ranges are provided as an illustrative example based on typical pleuromutilin QC ranges. These are not official CLSI-endorsed ranges. Each laboratory must establish its own internal quality control metrics.
| Antimicrobial Agent | QC Strain | MIC Range (µg/mL) |
| This compound | S. aureus ATCC® 29213™ | 0.5 - 2 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the CLSI M07 standard for broth dilution susceptibility testing.
1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound hydrochloride powder. b. Dissolve in a suitable solvent (e.g., DMSO, then water) to create a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of DMSO should not affect bacterial growth. c. Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Preparation of Inoculum: a. From a pure, 18-24 hour culture on a non-selective agar plate, touch 3-5 colonies with a sterile loop. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration in the microplate wells of approximately 5 x 10⁵ CFU/mL.
3. Plate Inoculation: a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in a 96-well microtiter plate. The typical final volume in each well is 100 µL. b. Add the diluted bacterial inoculum to each well. c. Include a growth control well (bacteria and broth, no drug) and a sterility control well (broth only).
4. Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most non-fastidious organisms.
5. Reading Results: a. Place the microtiter plate on a lightbox or viewing stand. b. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).
Mandatory Visualizations
Caption: Workflow for this compound Broth Microdilution MIC Assay.
Caption: Decision Logic for Interpreting this compound MICs.
References
- 1. Research Note: Epidemiological cutoff values and acquired resistance mechanisms of three veterinary antibiotics against Escherichia coli from chicken respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of epidemiological cutoff values (ECVs/ECOFFs) in antifungal susceptibility testing and interpretation for uncommon yeasts and moulds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing | Washington Animal Disease Diagnostic Laboratory | Washington State University [waddl.vetmed.wsu.edu]
- 4. Comparison of methods for antimicrobial susceptibility testing and MIC values for pleuromutilin drugs for Brachyspira hyodysenteriae isolated in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bsac.org.uk [bsac.org.uk]
Technical Support Center: Valnemulin In Vitro Activity & Serum Impact
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of serum on the in vitro antibacterial activity of valnemulin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How does the presence of serum affect the in vitro activity of this compound?
A1: The presence of serum can significantly decrease the in vitro activity of this compound against certain bacteria. This is primarily due to the high protein binding of this compound. One study reported that the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus (ATCC 25923) increased from 0.12 µg/mL in broth to 1 µg/mL in the presence of serum[1][2]. This suggests that a substantial portion of the drug becomes bound to serum proteins, rendering it unavailable to exert its antibacterial effect.
Q2: What is the extent of this compound's protein binding?
A2: this compound exhibits a high degree of protein binding. In one in vitro study, the binding fraction was found to be 86.2%[1]. This high binding affinity for serum proteins is a key factor in the observed differences between bacterial susceptibility testing in standard broth versus serum-containing media[1].
Q3: Does serum affect the activity of all pleuromutilin antibiotics similarly?
A3: Not necessarily. While this compound shows reduced activity in the presence of serum, another pleuromutilin antibiotic, lefamulin, has been reported to have its activity unaffected by the presence of serum (up to ≤95% v/v)[3]. This highlights that serum protein binding and its impact on antibacterial activity can vary among different derivatives of the same antibiotic class.
Q4: What should I consider when designing an in vitro experiment to test this compound's efficacy?
A4: When designing your experiments, it is crucial to consider the potential impact of serum. If the in vivo environment is a key aspect of your research, incorporating serum into your in vitro assays will provide a more clinically relevant assessment of this compound's activity. Standard broth microdilution assays without serum may overestimate the antibiotic's potency.
Troubleshooting Guide
Problem: I am observing higher MIC values for this compound in my experiments compared to published data in standard media.
-
Possible Cause: Your experimental setup may include serum or serum components.
-
Troubleshooting Step: Verify the composition of your media. If you are using a medium supplemented with serum, the observed increase in MIC is expected due to this compound's high protein binding. For comparison with standard MIC data, perform the assay in cation-adjusted Mueller-Hinton broth (CAMHB) or other recommended standard media without serum.
Problem: My in vitro results with this compound are not correlating well with in vivo outcomes.
-
Possible Cause: The discrepancy could be due to the absence of physiological components like serum in your in vitro setup. The high protein binding of this compound in vivo reduces the concentration of the free, active drug at the site of infection.
-
Troubleshooting Step: Incorporate physiological concentrations of serum (e.g., 50% heat-inactivated serum) into your in vitro models, such as time-kill assays or MIC determinations, to better mimic in vivo conditions. This can provide a more accurate prediction of the drug's efficacy.
Data Presentation
Table 1: Impact of Serum on this compound MIC against Staphylococcus aureus
| Bacterial Strain | Medium | MIC (µg/mL) | Fold Increase in MIC | Reference |
| S. aureus ATCC 25923 | Broth | 0.12 | - | [1][2] |
| S. aureus ATCC 25923 | Serum | 1 | 8.33 | [1][2] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound in the Presence of Serum
This protocol is adapted from standard broth microdilution methods to assess the impact of serum on this compound's MIC.
Materials:
-
This compound hydrochloride
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Heat-inactivated serum (e.g., fetal bovine serum, porcine serum)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound hydrochloride in a suitable solvent to create a high-concentration stock solution.
-
Prepare Drug Dilutions:
-
For the serum-containing assay, prepare serial two-fold dilutions of this compound in CAMHB supplemented with the desired concentration of heat-inactivated serum (e.g., 50%).
-
For the control assay, prepare parallel dilutions in CAMHB without serum.
-
-
Prepare Bacterial Inoculum: Dilute the 0.5 McFarland bacterial suspension in the respective media (with and without serum) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculate Microtiter Plates: Add the appropriate volume of the standardized bacterial inoculum to each well of the microtiter plates containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Visualizations
Caption: Workflow for MIC determination with and without serum.
Caption: Logical relationship of this compound, serum protein, and antibacterial activity.
References
Technical Support Center: Detection of Valnemulin Resistance Genes in Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of valnemulin resistance genes in bacteria.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in bacteria?
This compound resistance in bacteria is primarily caused by two mechanisms:
-
Target Site Mutations: Alterations in the peptidyl transferase center (PTC) of the 23S ribosomal RNA (rRNA), which is the binding site for this compound. Mutations in the gene encoding the ribosomal protein L3 can also contribute to resistance.[1][2][3][4]
-
Transferable Resistance Genes: The presence of specific genes, often located on mobile genetic elements like plasmids and transposons, that confer resistance. The most common genes include:
-
vga genes (e.g., vga(A), vga(B), vga(C), vga(D), vga(E)): These genes encode for ATP-binding cassette (ABC-F) proteins that protect the ribosome from being inhibited by pleuromutilins, lincosamides, and streptogramin A antibiotics.[1][5]
-
cfr gene (and its variants): This gene encodes an enzyme that methylates the 23S rRNA at the drug-binding site, leading to broad-spectrum resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPSA phenotype).[1]
-
Q2: What methods can be used to detect this compound resistance?
There are two main categories of methods for detecting this compound resistance:
-
Phenotypic Methods: These methods assess the in vitro susceptibility of a bacterial isolate to this compound. They determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth. Common phenotypic methods include:
-
Broth microdilution
-
Disk diffusion
-
-
Genotypic (Molecular) Methods: These methods detect the presence of specific resistance genes or mutations. Common molecular methods include:
Q3: Which method should I choose for my experiment?
The choice of method depends on the specific research question.
-
Phenotypic methods are essential for determining the overall resistance level of a bacterial isolate.[14][15][16]
-
Genotypic methods are crucial for identifying the underlying genetic mechanism of resistance.[8][14] A combination of both methods provides a comprehensive understanding of this compound resistance.[14]
Troubleshooting Guides
PCR Troubleshooting
Polymerase Chain Reaction (PCR) is a fundamental technique for detecting resistance genes. However, various issues can arise during the experiment.[17][18][19]
| Problem | Possible Cause | Solution |
| No PCR Product | Missing reagent | Ensure all PCR components (template DNA, primers, dNTPs, polymerase, buffer) are added to the reaction mix.[19] |
| Poor template DNA quality or low concentration | Quantify and assess the purity of the DNA template. If necessary, re-purify or concentrate the DNA.[17][19] | |
| Incorrect annealing temperature | Optimize the annealing temperature. A temperature that is too high can prevent primer binding, while one that is too low can lead to non-specific amplification.[17][18] | |
| Issues with primers (degradation, poor design) | Check primer integrity and design. Ensure primers are specific to the target gene and free of secondary structures.[17][18][19] | |
| Insufficient number of cycles | Increase the number of PCR cycles, typically between 30-35 cycles.[18] | |
| Non-specific Bands | Annealing temperature is too low | Increase the annealing temperature in increments of 2°C.[18] |
| Primer-dimer formation | Optimize primer concentration and design primers with minimal self-complementarity.[17] | |
| Too much template DNA | Reduce the amount of template DNA in the reaction.[18] | |
| Faint Bands | Low template DNA concentration | Increase the amount of template DNA. |
| Suboptimal PCR conditions | Re-optimize PCR conditions, including annealing temperature and extension time.[17] | |
| Insufficient number of cycles | Increase the number of PCR cycles.[18] |
Experimental Protocols
Protocol 1: PCR for Detection of vga(A) Gene
This protocol provides a general guideline for the detection of the vga(A) gene. Optimization may be required for specific bacterial species and PCR equipment.
1. DNA Extraction:
-
Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard phenol-chloroform method.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer or fluorometer.
2. PCR Reaction Setup:
| Reagent | Concentration | Volume (for 25 µL reaction) |
| 10x PCR Buffer | 1x | 2.5 µL |
| dNTPs | 200 µM | 0.5 µL |
| Forward Primer (vga(A)-F) | 0.4 µM | 1.0 µL |
| Reverse Primer (vga(A)-R) | 0.4 µM | 1.0 µL |
| Taq DNA Polymerase | 1.25 U | 0.25 µL |
| Template DNA | 50-100 ng | 1.0 µL |
| Nuclease-free water | - | to 25 µL |
Note: Primer sequences for vga(A) can be found in published literature. For example, degenerate primers can be used to detect various vga genes.[5]
3. PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94°C | 5 min | 1 |
| Denaturation | 94°C | 30 sec | 30 |
| Annealing | 55°C | 30 sec | |
| Extension | 72°C | 1 min | |
| Final Extension | 72°C | 7 min | 1 |
| Hold | 4°C | ∞ |
4. Gel Electrophoresis:
-
Analyze the PCR products by running them on a 1.5% agarose gel stained with a DNA-binding dye.
-
Include a DNA ladder to determine the size of the amplified fragment.
-
A positive result will show a band of the expected size for the vga(A) gene.
Protocol 2: Sequencing of 23S rRNA Gene for Mutation Analysis
This protocol outlines the steps for identifying mutations in the 23S rRNA gene associated with this compound resistance.
1. PCR Amplification of the 23S rRNA Gene:
-
Design primers to amplify the region of the 23S rRNA gene known to harbor resistance mutations (e.g., domain V).[2]
-
Perform PCR using the extracted genomic DNA as a template, following a standard PCR protocol.
2. PCR Product Purification:
-
Purify the PCR product to remove unincorporated primers and dNTPs using a commercial PCR purification kit.
3. DNA Sequencing:
-
Send the purified PCR product for Sanger sequencing. Use both the forward and reverse primers from the amplification step for sequencing to ensure accuracy.
4. Sequence Analysis:
-
Align the obtained sequence with a wild-type 23S rRNA gene sequence from a susceptible reference strain of the same bacterial species.
-
Identify any nucleotide substitutions. Mutations at positions 2058, 2059, 2061, 2447, and 2503 (E. coli numbering) have been associated with pleuromutilin resistance.[2]
Data Presentation
Table 1: Common Mutations in 23S rRNA and their Effect on this compound MIC
| Bacterial Species | Mutation (E. coli numbering) | Fold Increase in this compound MIC |
| Mycoplasma gallisepticum | A2058G | 4-16 |
| A2059G | 8-32 | |
| C2447U | 2-8 | |
| G2503A | 4-16 | |
| Brachyspira hyodysenteriae | A2058G | >64 |
| C2572A | >64 |
Note: This table provides example data and the actual MIC increase can vary between strains and species.[2][4]
Table 2: this compound Resistance Genes and Associated Resistance Phenotypes
| Gene | Resistance Mechanism | Cross-Resistance |
| vga(A) | Ribosome protection | Lincosamides, Streptogramin A |
| cfr | 23S rRNA methylation | Phenicols, Lincosamides, Oxazolidinones, Streptogramin A |
Visualizations
Caption: Workflow for phenotypic and genotypic detection of this compound resistance.
Caption: Logic diagram for basic PCR troubleshooting.
References
- 1. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Single 23S rRNA mutations at the ribosomal peptidyl transferase centre confer resistance to this compound and other antibiotics in Mycobacterium smegmatis by perturbation of the drug binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a Variant of vga(A) Conferring Resistance to Streptogramin A and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using PCR to Fight Antimicrobial Resistance [excedr.com]
- 7. PCR-based Microbial Antibiotic Resistance Gene Analysis - CD Genomics [cd-genomics.com]
- 8. Molecular Methods for Detection of Antimicrobial Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Resistance Gene Detection Methods for Bacteria in Animal-Based Foods: A Brief Review of Highlights and Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiplex PCR Assay for Simultaneous Detection of Nine Clinically Relevant Antibiotic Resistance Genes in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. Molecular Methods for Detection of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phenotypic and genotypic perspectives on detection methods for bacterial antimicrobial resistance in a One Health context: research progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenotypic and genotypic detection methods for antimicrobial resistance in ESKAPE pathogens (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Phenotypic detection of resistance mechanisms in gram-positive bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mybiosource.com [mybiosource.com]
- 18. Troubleshooting your PCR [takarabio.com]
- 19. PCR Basic Troubleshooting Guide [creative-biogene.com]
Technical Support Center: Valnemulin Pharmacodynamic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in valnemulin pharmacodynamic (PD) studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro Studies & Minimum Inhibitory Concentration (MIC) Testing
Q1: We are observing significant well-to-well and inter-assay variability in our this compound MIC results against Mycoplasma species. What are the potential causes and how can we minimize this?
A1: Variability in Mycoplasma MIC testing is a well-documented challenge due to the fastidious nature of the organism and the lack of universally standardized protocols.[1] Key factors contributing to variability and recommended solutions are outlined below:
-
Media Composition: The nutritional requirements of Mycoplasma species are diverse, and suboptimal growth media can lead to falsely low MIC values.[2]
-
Troubleshooting:
-
Ensure the broth or agar medium supports optimal growth for the specific Mycoplasma species being tested.[2]
-
Avoid commercial broths that may contain antimicrobial agents to prevent bacterial overgrowth.
-
Maintain a consistent pH of the medium, as variations can affect both bacterial growth and antibiotic activity.
-
-
-
Inoculum Preparation and Standardization: The concentration and growth phase of the bacterial inoculum can significantly influence MIC results.[1]
-
Troubleshooting:
-
Standardize the inoculum to a concentration of 10³ to 10⁵ color-changing units (CCU)/mL for broth dilution or colony-forming units (CFU)/mL for agar dilution.[1]
-
While the growth phase (lag vs. logarithmic) has been shown to have minimal effect on MICs for some Mycoplasma species, consistency in preparation is key.[2]
-
-
-
Incubation Conditions: Inconsistent incubation time and conditions can lead to variable results.
-
Troubleshooting:
-
Adhere to a consistent incubation period, monitoring until the color of the growth control matches the endpoint control.
-
Ensure a stable temperature and appropriate atmospheric conditions (e.g., 5% CO₂) throughout the incubation period.
-
-
-
Endpoint Determination: Subjectivity in reading MIC endpoints can introduce variability.
-
Troubleshooting:
-
The MIC is generally defined as the lowest antibiotic concentration that inhibits growth, often indicated by a lack of color change in the medium.[1]
-
Have two independent researchers read the plates to minimize subjective interpretation.
-
Include quality control strains with known MIC values to validate the results of each assay.[1]
-
-
Q2: What are the recommended quality control (QC) strains for this compound susceptibility testing against veterinary mycoplasmas?
A2: Currently, there are no universally established veterinary reference strains with well-characterized MICs for quality control purposes in Mycoplasma susceptibility testing.[3] This lack of standardized QC strains is a significant contributor to inter-laboratory variability. However, it is recommended to include well-characterized internal reference strains with known MIC values to monitor the consistency and reproducibility of the assays within a single laboratory.[1]
Q3: How does the presence of serum in the culture medium affect this compound MIC values?
A3: The matrix of the culture medium can have a large effect on MIC determination. For this compound, the MIC against Mycoplasma gallisepticum S6 has been shown to be different in artificial medium compared to chicken serum. This is an important consideration when trying to correlate in vitro MICs with in vivo efficacy.
In Vivo Pharmacodynamic Studies
Q4: We are observing high variability in the in vivo efficacy of this compound in our animal models. What experimental factors should we control more carefully?
A4: Reducing variability in in vivo studies requires rigorous control over multiple factors.[4] Key areas to focus on for this compound PD studies include:
-
Animal Model Selection and Health Status:
-
Troubleshooting:
-
Use a well-defined and consistent animal model. The neutropenic model is often used to eliminate the variable influence of the host immune system on antibacterial efficacy.[5][6]
-
Ensure all animals are of a similar age, weight, and genetic background. Body weight, in particular, can influence this compound clearance.
-
Source animals from a reputable supplier and acclimatize them to the experimental conditions before starting the study.
-
-
-
Infection Model and Inoculum:
-
Troubleshooting:
-
Standardize the route of infection and the preparation and administration of the bacterial inoculum to ensure a consistent disease state.
-
Use a well-characterized bacterial strain, such as M. gallisepticum standard strain S6, for infection studies.[5]
-
-
-
Drug Administration and Formulation:
-
Troubleshooting:
-
Ensure accurate and consistent dosing. For oral administration, consider that the uptake of medicated feed can depend on the clinical condition of the animal.[6]
-
Use a validated vehicle for drug formulation and ensure its homogeneity.
-
-
-
Sample Collection and Processing:
-
Troubleshooting:
-
Standardize the timing and methods for blood and tissue sample collection.
-
Process and store samples consistently to prevent degradation of this compound and its metabolites.
-
-
Q5: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index that correlates with this compound efficacy, and what are the target values?
A5: The PK/PD index that best correlates with the in vivo antibacterial effectiveness of this compound is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC24/MIC).[5][7] In a neutropenic chicken model of M. gallisepticum infection, the following AUC24/MIC ratios were associated with different levels of efficacy[5][7]:
| Efficacy Endpoint | Required AUC24/MIC |
| Mycoplasmastasis (0 log10 reduction) | 28,820 |
| 1 log10 reduction | 38,030 |
| 2.5 log10 reduction | 56,256 |
For mycoplasmacidal activity and mycoplasmal elimination against M. gallisepticum S6 in an ex vivo model, the required AUC0-24h/MIC ratios were 1321 h and 1960 h, respectively.[8]
Bioanalytical Methods
Q6: We are experiencing issues with our HPLC-MS/MS method for quantifying this compound in plasma, such as inconsistent peak areas and retention times. What are some common troubleshooting steps?
A6: Variability in HPLC-MS/MS analysis can arise from the sample preparation, chromatography, or the mass spectrometer. Here are some common troubleshooting steps:
-
Sample Preparation:
-
Troubleshooting:
-
Ensure complete protein precipitation and efficient extraction of this compound from the plasma matrix.
-
Use a consistent and validated extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7]
-
Use an appropriate internal standard to account for variability in extraction efficiency and matrix effects.[9]
-
-
-
Chromatography:
-
Troubleshooting:
-
Check for leaks in the HPLC system.
-
Ensure the mobile phase is properly prepared, degassed, and that the components are miscible.[10] Inconsistent mobile phase composition can lead to shifts in retention time.
-
Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, consider replacing the column.[11]
-
Ensure the sample solvent is compatible with the mobile phase.[12]
-
-
-
Mass Spectrometry:
-
Troubleshooting:
-
Clean the ion source to remove any contamination that could cause ion suppression.
-
Check the tuning of the mass spectrometer to ensure optimal sensitivity.
-
To investigate matrix effects, a post-column infusion of a standard solution of this compound can be performed while injecting a blank extracted matrix sample. Any dip in the baseline signal at the retention time of interfering components indicates ion suppression.[7]
-
-
Experimental Protocols
Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination for Mycoplasma
This protocol is based on the broth microdilution method.
-
Media Preparation: Prepare a suitable broth medium that supports the optimal growth of the target Mycoplasma species. Filter-sterilize the medium.
-
Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the Mycoplasma species to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 1 x 10⁵ CCU/mL in each well of the microtiter plate.
-
Controls: Include the following controls in each plate:
-
Growth Control: Inoculum in broth without antibiotic.
-
Sterility Control: Broth without inoculum.
-
Endpoint Control: Blank medium adjusted to the expected endpoint pH (e.g., 6.8).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere until the growth control wells show a distinct color change.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the growth of the Mycoplasma, as indicated by the absence of a color change.
Protocol 2: In Vivo Pharmacodynamic Study in a Neutropenic Chicken Model
This protocol describes an experimental model to evaluate the in vivo efficacy of this compound against M. gallisepticum.
-
Animal Model: Use one-day-old, M. gallisepticum-free chickens. Induce neutropenia by administering cyclophosphamide.
-
Infection: At the appropriate time post-cyclophosphamide treatment, infect the chickens intratracheally with a standardized inoculum of M. gallisepticum S6.
-
Drug Administration: Administer this compound intramuscularly at various doses (e.g., 1, 10, and 20 mg/kg body weight) at 24 hours post-infection for a specified duration (e.g., 3 days).[5] Include a control group treated with a placebo.
-
Pharmacokinetic Sampling: Collect blood samples from a subset of animals at various time points after drug administration (e.g., 10 min, 30 min, 1, 2, 4, 6, 8, 12, and 24 hours) to determine the plasma concentration-time profile of this compound.[5]
-
Pharmacodynamic Endpoint: At 24 hours after the last dose, euthanize the animals and collect respiratory tissues (trachea, air sacs, lungs). Homogenize the tissues and quantify the M. gallisepticum load using real-time PCR (RT-PCR).[5][7]
-
Data Analysis:
-
Calculate the pharmacokinetic parameters of this compound, including AUC24.
-
Determine the reduction in bacterial load for each treatment group compared to the control group.
-
Correlate the PK/PD index (AUC24/MIC) with the observed antibacterial effect.[5]
-
Visualizations
This compound's Mechanism of Action
This compound is a pleuromutilin antibiotic that inhibits bacterial protein synthesis. It binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, thereby preventing the formation of peptide bonds and halting protein elongation.[6][13]
Caption: this compound's inhibitory action on bacterial protein synthesis.
Troubleshooting Workflow for Inconsistent MIC Results
This workflow provides a logical sequence of steps to identify and resolve sources of variability in MIC assays.
Caption: A systematic approach to troubleshooting variable MIC results.
References
- 1. Antimicrobial Resistance in Mycoplasma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines and recommendations for antimicrobial minimum inhibitory concentration (MIC) testing against veterinary mycoplasma species. International Research Programme on Comparative Mycoplasmology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ichor.bio [ichor.bio]
- 5. Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species-specific antibiotic-ribosome interactions: implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and in Vivo Metabolite Profiling of this compound Using Ultraperformance Liquid Chromatography–Quadrupole/Time-of-Flight Hybrid Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The pleuromutilin drugs tiamulin and this compound bind to the RNA at the peptidyl transferase centre on the ribosome [ouci.dntb.gov.ua]
Challenges in developing a valnemulin-resistant bacterial strain
Welcome to the technical support center for researchers developing valnemulin-resistant bacterial strains. This guide provides answers to frequently asked questions and troubleshooting advice for common challenges encountered during in vitro resistance development experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a pleuromutilin antibiotic that inhibits bacterial protein synthesis. It binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, preventing the formation of peptide bonds and thereby halting protein elongation.
Q2: What are the known mechanisms of resistance to this compound?
Resistance to this compound primarily occurs through two main mechanisms:
-
Target Site Modification: The most common mechanism involves mutations in the genes encoding the 23S rRNA, a component of the 50S ribosomal subunit. These mutations, often in domain V, alter the drug's binding site, reducing its affinity. Mutations in ribosomal protein genes, such as rplC (encoding L3), can also contribute to resistance.[1] High-level resistance often requires the accumulation of multiple mutations in a stepwise manner.[1][2][3]
-
Ribosome Protection: Transferable genes, such as cfr (chloramphenicol-florfenicol resistance) and vga (virginiamycin A resistance), can confer resistance. The cfr gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA, sterically hindering the binding of this compound and other antibiotics that target the PTC.[4] vga genes encode ABC-F proteins that protect the ribosome from the antibiotic's action.
Q3: How can I induce this compound resistance in the laboratory?
The most common method is through serial passage (also known as adaptive laboratory evolution). This involves repeatedly exposing a bacterial culture to sub-inhibitory (sub-MIC) concentrations of this compound over many generations.[2] With each passage, the concentration of this compound can be gradually increased to select for mutants with higher levels of resistance.[1] Alternatively, single-step selection can be used by plating a large bacterial population (e.g., >10⁸ CFU) on agar containing a high concentration of this compound (e.g., 4x to 8x MIC) to isolate spontaneous resistant mutants.
Q4: How do I confirm that my selected bacterial strain is genuinely resistant?
Resistance is confirmed by determining the Minimum Inhibitory Concentration (MIC) of this compound for the selected strain and comparing it to the MIC of the original, susceptible (wild-type) parent strain. A significant increase (typically defined as ≥8-fold) in the MIC value indicates the development of resistance.[2][3]
Q5: What is the "fitness cost" of this compound resistance?
Antibiotic resistance mutations can sometimes impair essential cellular functions, leading to a "fitness cost." This cost may manifest as a reduced growth rate, decreased virulence, or lower competitiveness compared to the susceptible parent strain in an antibiotic-free environment.[5][6] This is an important factor to consider, as it can influence the stability of the resistance phenotype.
Troubleshooting Guide
Problem: After multiple serial passages, the MIC of this compound is not increasing.
| Potential Cause | Troubleshooting Steps |
| Inappropriate this compound Concentration | The concentration of this compound may be too low to exert sufficient selective pressure, or too high, killing the entire population. Solution: Ensure you are using a sub-inhibitory concentration (typically 0.5x the last determined MIC) for each passage. If no growth occurs, reduce the concentration. |
| Insufficient Number of Passages | This compound resistance, particularly high-level resistance, often develops in a slow, stepwise manner requiring many generations.[1] Solution: Continue the serial passage experiment for a longer duration (e.g., 20-30 passages or more) to allow for the accumulation of mutations. |
| Low Mutation Frequency | The spontaneous mutation rate of the bacterial species towards this compound resistance might be very low. Solution: Consider using a larger inoculum for each passage to increase the probability of a resistant mutant arising. Alternatively, you can attempt to increase the mutation rate using a mutagen (e.g., UV irradiation), though this may introduce confounding mutations. |
| Inactivation of this compound | The this compound stock solution may have degraded, or components in the growth medium could be interfering with its activity. Solution: Prepare a fresh stock solution of this compound. Confirm the MIC of the parent strain with the new stock to ensure it is active. Use a simple, standard broth medium (e.g., Mueller-Hinton Broth) unless a complex medium is required for bacterial growth. |
Problem: The selected resistant strain loses its resistance after being cultured in an antibiotic-free medium.
| Potential Cause | Troubleshooting Steps |
| Unstable Resistance / Phenotypic Reversion | The resistance mechanism may be transient (phenotypic) or confer a high fitness cost, causing susceptible revertants to outcompete the resistant population once selective pressure is removed.[7] This has been observed with this compound resistance.[1] Solution: Confirm the stability of your resistant mutant by performing at least five consecutive passages in antibiotic-free medium and then re-determining the MIC.[2] If resistance is consistently lost, this is an inherent characteristic of the mutant. To maintain the strain, it must be stored (e.g., at -80°C in glycerol) and cultured in the presence of this compound. |
| Heteroresistance | The culture may be a mixed population containing a small subpopulation of resistant cells within a majority of susceptible cells. This phenomenon, known as heteroresistance, can lead to inconsistent MIC results. Solution: Purify the resistant strain by plating the culture on agar containing this compound and selecting a single, well-isolated colony. Grow this colony and re-test its MIC and stability. |
Data Presentation
Table 1: this compound MICs for Susceptible and Resistant Mycoplasma gallisepticum Strains
This table summarizes the fold-increase in Minimum Inhibitory Concentration (MIC) for M. gallisepticum mutants with specific mutations in the 23S rRNA gene, developed through in vitro serial passage. Data is compiled from a study by Li et al., 2010.[8][9]
| Strain / Mutant Type | Specific 23S rRNA Mutation(s) (E. coli numbering) | This compound MIC (µg/mL) | Fold-Increase in MIC (vs. Parent) |
| Parental Strain (S6) | Wild-Type | 0.004 | - |
| Mutant SV4 | A2503U (Single) | 0.063 | 16-fold |
| Mutant PT10 | A2503U + G2061U (Double) | 0.25 | 63-fold |
| Mutant ST10 | A2503U + A2058G (Double) | 16 | 4000-fold |
| Mutant ST10-2 | A2503U + A2058G + G2447U (Triple) | 32 | 8000-fold |
Note: The development of high-level resistance (>1000-fold) was associated with the accumulation of two or three mutations, demonstrating a stepwise resistance acquisition process.[3][8][9]
Experimental Protocols
Protocol 1: Induction of this compound Resistance by Serial Passage
This protocol describes a method for selecting this compound-resistant mutants by exposing a bacterial culture to gradually increasing concentrations of the antibiotic.
-
Preparation:
-
Prepare a sterile stock solution of this compound hydrochloride in an appropriate solvent (e.g., water or ethanol) and store it at 2-8°C.
-
Prepare liquid growth medium (e.g., Mueller-Hinton Broth) appropriate for your bacterial species.
-
Grow an overnight culture of the susceptible parent bacterial strain.
-
-
Initial MIC Determination:
-
Determine the baseline MIC of this compound for the parent strain using a standard broth microdilution method (e.g., according to CLSI guidelines).
-
-
Serial Passage Procedure:
-
Day 1: Inoculate a tube of fresh broth containing this compound at a sub-inhibitory concentration (e.g., 0.5x MIC of the parent strain) with the bacterial culture. Also, inoculate a control tube with no antibiotic. Incubate under appropriate conditions (e.g., 37°C with shaking).
-
Day 2: Observe for growth. The tube with the highest concentration of this compound that shows visible growth (turbidity) is the source for the next passage.
-
Prepare a new series of tubes with two-fold serial dilutions of this compound, starting from the concentration that showed growth on Day 2.
-
Inoculate this new series of tubes with a small volume (e.g., 10-50 µL) from the selected culture of Day 2.
-
Repeat: Repeat this process daily for a predetermined number of passages (e.g., 20-30 days) or until a target MIC is reached.[2] The MIC should be formally re-determined every few passages to track the increase in resistance.
-
-
Isolation of Resistant Mutant:
-
After the final passage, streak the culture from the tube with the highest this compound concentration onto an agar plate containing the same concentration of this compound.
-
Select a single, well-isolated colony. This is your putative resistant mutant.
-
Grow the isolated colony in liquid culture (with selective pressure) for characterization and cryopreservation.
-
Protocol 2: Quantifying Fitness Cost via Growth Rate Analysis
This protocol measures the fitness cost of resistance by comparing the growth kinetics of the resistant mutant to its susceptible parent strain in an antibiotic-free environment.[10][11]
-
Culture Preparation:
-
Grow overnight cultures of both the resistant mutant and the susceptible parent strain in separate tubes of antibiotic-free broth.
-
Standardize the cell density of both cultures by diluting them in fresh, pre-warmed, antibiotic-free broth to a low starting OD₆₀₀ (e.g., 0.05).
-
-
Growth Curve Measurement:
-
Aliquot the standardized cultures into a 96-well microplate (at least 3 replicate wells per strain). Include blank wells with only sterile broth.
-
Place the microplate in a plate reader capable of intermittent shaking and incubation at the optimal growth temperature.
-
Measure the OD₆₀₀ of each well every 15-30 minutes for 12-24 hours.
-
-
Data Analysis:
-
Plot the average OD₆₀₀ (after subtracting the blank) versus time for both strains.
-
Determine the maximum growth rate (µ_max) for each strain by calculating the slope of the line during the exponential growth phase on a semi-logarithmic plot (ln(OD₆₀₀) vs. time).
-
The relative fitness cost can be expressed as the ratio of the growth rates. A significant reduction in the growth rate of the mutant compared to the parent indicates a fitness cost.[10]
-
Visualizations
References
- 1. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Mutations in 23S rRNA at the Peptidyl Transferase Center and Their Relationship to Linezolid Binding and Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaji.net [oaji.net]
- 6. The fitness costs of antibiotic resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. academic.oup.com [academic.oup.com]
- 9. Mutations in 23S rRNA gene associated with decreased susceptibility to tiamulin and this compound in Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Growth rate assays reveal fitness consequences of β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Valnemulin and Tiamulin: A Comparative Analysis of Efficacy Against Mycoplasma
Valnemulin and tiamulin, both pleuromutilin antibiotics, are widely utilized in veterinary medicine for the management of Mycoplasma infections in poultry and swine.[1][2] Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][3] This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Quantitative Efficacy: Minimum Inhibitory Concentrations (MIC)
The in vitro efficacy of an antimicrobial agent is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The following tables summarize the MIC values for this compound and tiamulin against various economically significant Mycoplasma species, as reported in several studies.
| Mycoplasma Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Citation |
| M. gallisepticum | This compound | - | - | <0.008 | [4][5] |
| M. gallisepticum | Tiamulin | - | - | - | [4][5] |
| M. hyopneumoniae | This compound | ≤0.039 | ≤0.039 | - | [6] |
| M. hyopneumoniae | Tiamulin | ≤0.039 | 0.078 | - | [6] |
| M. hyopneumoniae | This compound | - | 0.0005 | - | [5][7] |
| M. hyopneumoniae | Tiamulin | - | 0.05 | - | [5][7] |
| M. hyosynoviae | This compound | - | - | 0.0001 - 0.00025 | [5][7] |
| M. hyosynoviae | Tiamulin | - | - | 0.0025 - 0.005 | [5][7] |
| M. synoviae | This compound | 0.03 | 0.06 | 0.015-0.125 | [8] |
| M. synoviae | Tiamulin | 0.06 | 0.125 | 0.03-0.25 | [8] |
| M. bovis | This compound | - | - | Low MIC values reported | [9][10] |
| M. bovis | Tiamulin | - | - | Low MIC values reported | [9][10] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. The data clearly indicates that this compound generally exhibits greater in vitro activity (lower MIC values) against several Mycoplasma species compared to tiamulin.[1] For instance, against M. hyopneumoniae, this compound was found to be up to 100-fold more active than tiamulin.[5][7]
Experimental Protocols
The following are detailed methodologies from key studies that have evaluated the efficacy of this compound and tiamulin.
1. Broth Microdilution Method for M. hyopneumoniae and M. hyosynoviae
-
Objective: To determine the in vitro activities of this compound and tiamulin against field strains of Mycoplasma hyopneumoniae and Mycoplasma hyosynoviae.[7]
-
Method: A broth microdilution method was employed.[7]
-
Bacterial Strains: Recent field isolates of M. hyopneumoniae and M. hyosynoviae were used.[7]
-
Procedure:
-
The antimicrobial agents were serially diluted in broth medium in microtiter plates.
-
Each well was inoculated with a standardized suspension of the respective Mycoplasma strain.
-
The plates were incubated under appropriate conditions for Mycoplasma growth.
-
The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible growth.[7]
-
2. In Vitro and In Vivo Comparison against M. gallisepticum
-
Objective: To compare the in vitro and in vivo efficacy of this compound and tiamulin against a virulent strain of Mycoplasma gallisepticum (MG).[4]
-
In Vitro Method:
-
In Vivo Method:
-
Two-day-old chicks were infected with the same virulent MG strain.[4]
-
Different concentrations of this compound and tiamulin were administered to separate groups in their drinking water.[4]
-
Parameters such as mortality, clinical signs, gross lesions, body weight gain, and MG recovery were assessed.[4]
-
3. Mutant Selection Window (MSW) Analysis for M. hyopneumoniae
-
Objective: To investigate the mutant selection window of this compound and tiamulin for M. hyopneumoniae to assess the likelihood of resistance development.[11]
-
Method:
-
MIC values were determined using both microdilution broth and agar dilution methods.[11]
-
The mutant prevention concentration (MPC), the lowest concentration that prevents the growth of any mutant, was determined by the agar dilution method with different inoculum sizes.[11]
-
The study concluded that tiamulin and this compound are less likely to select for resistant mutants compared to some other antibiotics.[11]
-
Mechanism of Action and Experimental Workflow
This compound and tiamulin, as pleuromutilins, share a common mechanism of action. They inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit. This binding interferes with the correct positioning of tRNA molecules, thereby preventing the formation of peptide bonds and ultimately halting protein synthesis.[3]
Caption: Mechanism of action of this compound and Tiamulin.
The following diagram illustrates a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of these antibiotics against Mycoplasma.
Caption: Experimental workflow for MIC determination.
References
- 1. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 9 – Pleuromutilins – Swine Antibiotherapy Handbook [open.lib.umn.edu]
- 3. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo comparisons of this compound, tiamulin, tylosin, enrofloxacin, and lincomycin/spectinomycin against Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotic susceptibility testing of Mycoplasma hyopneumoniae field isolates from Central Europe for fifteen antibiotics by microbroth dilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro susceptibilities of recent field isolates of Mycoplasma hyopneumoniae and Mycoplasma hyosynoviae to this compound (Econor), tiamulin and enrofloxacin and the in vitro development of resistance to certain antimicrobial agents in Mycoplasma hyopneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mycoplasma bovis: Mechanisms of Resistance and Trends in Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the mutant selection window and killing of Mycoplasma hyopneumoniae for doxycycline, tylosin, danofloxacin, tiamulin, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Valnemulin and Tylosin Against Avian Mycoplasma
For Researchers, Scientists, and Drug Development Professionals
Avian mycoplasmosis, primarily caused by Mycoplasma gallisepticum (MG) and Mycoplasma synoviae (MS), remains a significant threat to the global poultry industry, leading to substantial economic losses through reduced egg production, poor feed conversion, and increased mortality.[1][2][3][4] The control of this disease relies heavily on effective antimicrobial therapy. This guide provides a detailed comparative analysis of two key antibiotics used in the management of avian mycoplasma: valnemulin, a pleuromutilin, and tylosin, a macrolide.
Executive Summary
Both this compound and tylosin are effective against avian mycoplasma by inhibiting bacterial protein synthesis.[1][5] However, in vitro and in vivo studies consistently demonstrate that this compound exhibits greater potency against Mycoplasma gallisepticum, often showing lower Minimum Inhibitory Concentrations (MICs).[6][7] While tylosin has been a long-standing treatment for mycoplasma infections, emerging data suggests a potential shift towards increased susceptibility for some macrolides, including tylosin, in recent years.[8] This guide will delve into the experimental data supporting these findings, outline the methodologies used in key studies, and provide a visual representation of their mechanisms of action and experimental workflows.
Data Presentation: In Vitro Efficacy
The in vitro activity of an antimicrobial agent is a crucial indicator of its potential therapeutic efficacy. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard measure for this.
| Antimicrobial Agent | Mycoplasma Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound | M. gallisepticum | <0.008 | - | - | [6][7] |
| Tylosin | M. gallisepticum | 0.004 - 4 | 0.5 | 2 | [9] |
| Tylosin | M. gallisepticum | 0.1953 - 0.7813 | - | - | [10] |
| Tiamulin (Pleuromutilin) | M. gallisepticum | ≤ 0.25 | 0.015 | 0.125 | [8] |
Note: MIC values can vary depending on the specific strain of Mycoplasma and the testing methodology.
As the data indicates, this compound consistently demonstrates a very low MIC against M. gallisepticum, suggesting high in vitro potency.[6][7] Tylosin's MIC values show a wider range, with some studies indicating higher concentrations are required to inhibit growth.[9][10]
In Vivo Efficacy and Clinical Outcomes
In vivo studies provide a more comprehensive understanding of a drug's performance in a living organism. Several studies have compared the efficacy of this compound and tylosin in experimentally infected chickens.
A key study demonstrated that both this compound and tylosin significantly reduced mortality, clinical signs, and gross lesions in chicks infected with a virulent strain of M. gallisepticum compared to an untreated infected group.[6][7][11] Furthermore, medicated groups showed greater mean body weight gain.[6][7] In this comparative study, this compound was administered in drinking water at various concentrations, while tylosin was given at a single concentration.[6] Another study focusing on tylosin treatment showed that it significantly reduced the severity of clinical respiratory disease and macroscopic lesions in the respiratory organs of infected broilers.[12]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is essential to understand the methodologies employed in these studies.
Minimum Inhibitory Concentration (MIC) Determination
A common method for determining the MIC of antimicrobials against Mycoplasma is the broth microdilution technique.
-
Strain Preparation: A virulent strain of Mycoplasma gallisepticum is cultured to the exponential growth phase.
-
Drug Dilution: A series of twofold dilutions of the antimicrobial agents (this compound, tylosin, etc.) are prepared in a suitable Mycoplasma growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the Mycoplasma culture.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C in a 5% CO2 atmosphere) for a specified period, often up to 14 days.
-
Reading: The MIC is determined as the lowest concentration of the drug that prevents a color change in the medium, which indicates inhibition of bacterial growth.
In Vivo Efficacy Study in Chickens
-
Animal Model: Day-old chicks are typically used. To create a neutropenic model and focus on the drug's efficacy, birds may be treated to reduce their white blood cell count.[13]
-
Infection: Chicks are infected with a virulent strain of M. gallisepticum, often via intratracheal inoculation.
-
Treatment Groups: Birds are divided into several groups:
-
Infected, unmedicated (control)
-
Uninfected, unmedicated (negative control)
-
Infected, treated with various concentrations of this compound in drinking water or via injection.
-
Infected, treated with a specified concentration of tylosin in drinking water.
-
-
Parameters Monitored:
-
Mortality: Recorded daily.
-
Clinical Signs: Scored based on the severity of respiratory signs (e.g., rales, nasal discharge).
-
Gross Lesions: At the end of the experiment, birds are euthanized and necropsied to score lesions in the air sacs and trachea.
-
Body Weight Gain: Measured throughout the study.
-
Mycoplasma Reisolation: Samples are taken from the respiratory tract to attempt to reculture the organism.
-
Serology: Blood samples are tested for the presence of antibodies against M. gallisepticum.
-
-
Statistical Analysis: Data is analyzed to determine significant differences between the treatment groups and the control groups.
Mandatory Visualizations
Mechanism of Action
Both this compound and tylosin target the bacterial ribosome, a critical component of protein synthesis. However, they bind to different sites and have distinct mechanisms of action.
Caption: Mechanisms of action for this compound and Tylosin.
Experimental Workflow for Efficacy Evaluation
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of antimicrobial agents against avian mycoplasma.
Caption: In vivo efficacy evaluation workflow.
Conclusion
Based on the available experimental data, this compound demonstrates superior in vitro potency against Mycoplasma gallisepticum compared to tylosin, as evidenced by its consistently lower MIC values.[6][7] In vivo studies confirm the efficacy of both drugs in reducing the clinical impact of avian mycoplasmosis.[6][7][12] The choice of antibiotic should be guided by susceptibility testing of the specific Mycoplasma isolate, as well as considerations of pharmacokinetics, cost, and regulatory approvals. The continued monitoring of antimicrobial resistance patterns is crucial for the effective and sustainable control of avian mycoplasmosis.
References
- 1. Strategies for Combating Mycoplasmosis in Poultry: A Focus on Prevention and Therapy - SR Publications [srpublication.com]
- 2. nbinno.com [nbinno.com]
- 3. The use of Tylosin for treatment and prevention of E. Coli and M.Gallisepticum in poultry | Vetagrostore [vetagrostore.com]
- 4. Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 5. poultrydvm.com [poultrydvm.com]
- 6. In vitro and in vivo comparisons of this compound, tiamulin, tylosin, enrofloxacin, and lincomycin/spectinomycin against Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift [frontiersin.org]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 11. researchgate.net [researchgate.net]
- 12. meridian.allenpress.com [meridian.allenpress.com]
- 13. In Vivo Pharmacokinetic/Pharmacodynamic Profiles of this compound in an Experimental Intratracheal Mycoplasma gallisepticum Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: Valnemulin vs. Lincomycin/Spectinomycin in Antimicrobial Efficacy
For Immediate Release
This guide provides a detailed in vitro comparison of the pleuromutilin antibiotic, valnemulin, and the combination antibiotic, lincomycin/spectinomycin. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective look at their respective antimicrobial activities, mechanisms of action, and resistance profiles.
Mechanism of Action: A Tale of Two Ribosomal Subunits
This compound and the lincomycin/spectinomycin combination both achieve their antimicrobial effect by inhibiting protein synthesis in bacteria, but they target different sites on the bacterial ribosome.
This compound , a semi-synthetic derivative of pleuromutilin, specifically binds to the peptidyl transferase center on the 50S ribosomal subunit.[1][2] This action inhibits the formation of peptide bonds, a critical step in protein synthesis, thereby halting bacterial growth.[3]
The lincomycin/spectinomycin combination leverages a dual-front attack on the bacterial ribosome, resulting in an additive or, in some cases, synergistic effect.[4]
-
Lincomycin , a lincosamide antibiotic, binds to the 50S ribosomal subunit, interfering with the protein synthesis process.[5][6] It is primarily effective against Gram-positive bacteria like Staphylococcus and Streptococcus spp.[4]
-
Spectinomycin , an aminocyclitol antibiotic, targets the 30S ribosomal subunit, also disrupting protein synthesis.[5] It is mainly active against Gram-negative bacteria such as E. coli and Salmonella spp.[4]
This complementary action allows the combination to target a broader spectrum of bacteria.[7]
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agar dilution - Wikipedia [en.wikipedia.org]
- 4. interchemie.com [interchemie.com]
- 5. mdpi.com [mdpi.com]
- 6. Validation of the method for determining lincomycin levels and calculating lincomycin levels in broiler chicken plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of lincomycin and spectinomycin on canine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Valnemulin's Ribosomal Binding Site: A Comparative Guide to Competitive Footprinting and Alternative Methods
For Immediate Release
This guide provides a comprehensive comparison of experimental approaches for validating the binding site of valnemulin, a pleuromutilin antibiotic, on the bacterial ribosome. It is intended for researchers, scientists, and drug development professionals engaged in antibiotic research and development. Here, we delve into the specifics of competitive footprinting, supported by detailed experimental protocols and comparative data, while also exploring alternative validation techniques.
This compound's Target: The Peptidyl Transferase Center
This compound exerts its antibacterial effect by inhibiting protein synthesis. It achieves this by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, a critical region responsible for peptide bond formation. Specifically, this compound interacts with domain V of the 23S rRNA, a key component of the PTC. This interaction has been mapped to specific nucleotides, including A2058, A2059, U2506, U2584, and U2585 (E. coli numbering), through chemical footprinting experiments.
Competitive Footprinting: Mapping the Binding Landscape
Competitive footprinting is a powerful technique to define the binding site of a ligand by observing how it competes with other known ligands for binding to a target molecule. In the context of this compound, this method helps to precisely delineate its binding pocket within the PTC and understand its relationship with other ribosome-targeting antibiotics.
Experimental Protocol: Chemical Footprinting of this compound on the 50S Ribosomal Subunit
The following protocol outlines a typical chemical footprinting experiment to identify the binding site of this compound and its competitors.
Materials:
-
Purified 70S ribosomes or 50S ribosomal subunits from a bacterial source (e.g., E. coli or Thermus aquaticus)
-
This compound
-
Competing antibiotics (e.g., carbomycin, erythromycin)
-
Dimethyl sulfate (DMS) or other chemical probing agents
-
Primer extension reagents (reverse transcriptase, dNTPs, radiolabeled primers)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Ribosome Preparation: Isolate and purify 70S ribosomes or 50S subunits using established protocols, such as sucrose gradient centrifugation.
-
Binding Reaction: Incubate the ribosomes with varying concentrations of this compound, with or without the presence of a competing antibiotic, in a suitable binding buffer.
-
Chemical Probing: Treat the ribosome-ligand complexes with a chemical probing agent like DMS, which modifies accessible rRNA bases.
-
RNA Extraction: Extract the modified 23S rRNA from the ribosomes.
-
Primer Extension: Use a radiolabeled primer specific to a region downstream of the expected binding site to perform reverse transcription. The reverse transcriptase will stop at the modified bases.
-
Gel Electrophoresis: Separate the resulting cDNA fragments on a denaturing polyacrylamide gel alongside a sequencing ladder.
-
Data Analysis: Visualize the gel using a phosphorimager or autoradiography. Regions where this compound binding protects the rRNA from chemical modification will appear as "footprints" – a decrease in the intensity of the corresponding bands compared to the no-drug control. In a competitive experiment, the reappearance of these bands in the presence of a competitor indicates displacement of this compound.
Data Presentation: A Comparative Analysis
The results of competitive footprinting experiments can be quantified to determine the relative binding affinities and competition profiles of different antibiotics.
| Antibiotic | Target Site | Footprint on 23S rRNA (E. coli numbering) | Competition with this compound |
| This compound | Peptidyl Transferase Center (PTC) | A2058, A2059, U2506, U2584, U2585 | - |
| Carbomycin | Peptidyl Transferase Center (PTC) | Overlapping with this compound | Competitive |
| Erythromycin | Nascent Peptide Exit Tunnel (NPET) | A2058, A2059 | Non-competitive (Concurrent Binding) |
Note: This table is a representative summary based on published findings. Actual results may vary depending on experimental conditions.
Visualizing the Workflow and Binding Relationships
To better illustrate the experimental process and the competitive dynamics, the following diagrams are provided.
Alternative Methods for Binding Site Validation
While competitive footprinting provides valuable information on binding site location and overlap, a multi-faceted approach using other techniques is often employed for comprehensive validation.
High-Resolution Structural Methods
-
X-ray Crystallography: This technique provides atomic-level detail of the drug-ribosome interaction. A co-crystal structure of this compound bound to the 50S ribosomal subunit would offer the most definitive evidence of its binding site and conformational changes upon binding.
-
Cryo-Electron Microscopy (Cryo-EM): Similar to X-ray crystallography, cryo-EM can generate high-resolution structures of large complexes like the ribosome, providing detailed insights into the binding mode of antibiotics.
Biochemical and Biophysical Methods
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinity (Kd) and kinetics of this compound to the ribosome in real-time. Competitive SPR experiments, where the ribosome is exposed to this compound in the presence of a competitor, can provide quantitative data on binding competition.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing thermodynamic parameters of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
-
Mutational Analysis: Inducing mutations in the 23S rRNA at the predicted binding site and assessing the impact on this compound's binding affinity or inhibitory activity can provide strong evidence for the importance of specific nucleotides in the interaction. A decrease in binding or an increase in the minimum inhibitory concentration (MIC) would support the footprinting data.
Comparison of Methods
| Method | Advantages | Disadvantages | Type of Data |
| Competitive Footprinting | Identifies binding site and competition with other ligands. | Lower resolution than structural methods. | Qualitative to semi-quantitative. |
| X-ray Crystallography/Cryo-EM | Atomic-level resolution of the binding site. | Technically challenging, requires high sample purity and quantity. | High-resolution 3D structure. |
| Surface Plasmon Resonance (SPR) | Real-time kinetic and affinity data. | Requires immobilization of one binding partner. | Quantitative (Kd, kon, koff). |
| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of binding. | Requires relatively large amounts of sample. | Quantitative (Kd, ΔH, ΔS). |
| Mutational Analysis | Confirms the functional importance of specific residues. | Can be time-consuming to generate and validate mutants. | Indirect evidence of binding site. |
Conclusion
Validating the binding site of this compound on the ribosome is a critical step in understanding its mechanism of action and for the rational design of new, more potent antibiotics. Competitive footprinting serves as a robust initial method to locate the binding site and assess its relationship with other antibiotics. For a more complete and quantitative picture, a combination of high-resolution structural methods like X-ray crystallography or cryo-EM, along with biophysical techniques such as SPR and ITC, is highly recommended. This integrated approach provides a comprehensive understanding of the molecular interactions that underpin the potent antibacterial activity of this compound.
Cross-resistance analysis between valnemulin and macrolide antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles between valnemulin, a pleuromutilin antibiotic, and various macrolide antibiotics. The information presented is supported by experimental data from peer-reviewed studies to assist in research and development efforts.
Mechanisms of Action and Resistance
This compound and macrolides both target the bacterial ribosome, inhibiting protein synthesis. However, their precise binding sites and mechanisms of action differ, which influences their cross-resistance profiles.
-
This compound , a pleuromutilin, binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. Resistance to pleuromutilins like this compound primarily arises from mutations in the 23S rRNA and the genes encoding ribosomal proteins L3 and L4 (rplC and rplD).[1] These mutations can emerge slowly in a stepwise fashion.[1] Additionally, transferable resistance genes, such as vga and cfr, can confer resistance by protecting the ribosome or methylating the 23S rRNA, respectively.[1]
-
Macrolides bind to the nascent peptide exit tunnel on the 50S ribosomal subunit. Resistance to macrolides is commonly mediated by several mechanisms:[2][3][4][5]
-
Target site modification: Methylation of the 23S rRNA at position A2058 by Erm methyltransferases is a widespread mechanism that reduces macrolide binding affinity.[2][3] Mutations in the 23S rRNA (e.g., A2058G, A2059G) and ribosomal proteins L4 and L22 can also confer resistance.[2][6]
-
Efflux pumps: Active transport systems can pump macrolides out of the bacterial cell, preventing them from reaching their ribosomal target.[3][7]
-
Drug inactivation: Enzymatic modification of the antibiotic, such as hydrolysis of the lactone ring by esterases or phosphorylation by phosphotransferases, can inactivate macrolides.[2][3]
-
Cross-resistance between this compound and macrolides can occur, particularly when resistance is conferred by mutations in the 23S rRNA that affect the binding sites of both antibiotic classes.[6] For instance, mutants of Mycoplasma gallisepticum with A2058G or A2059G mutations in the 23S rRNA gene exhibit cross-resistance to macrolides like erythromycin, tilmicosin, and tylosin.[6]
Quantitative Cross-Resistance Data
The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the cross-resistance patterns between this compound and macrolide antibiotics in different bacterial species.
Table 1: In Vitro Development of Resistance and Cross-Resistance in Brachyspira spp. [1]
| Bacterial Strain | Antibiotic | Initial MIC (µg/mL) | Final MIC (µg/mL) after Serial Passage |
| B. pilosicoli | Tiamulin | 0.25 | >128 |
| This compound | 0.25 | >64 | |
| B. hyodysenteriae | Tiamulin | 0.031 | >128 |
| This compound | 0.031 | 32 | |
| B. pilosicoli (second strain) | Tiamulin | 0.031 | >128 |
| This compound | 0.031 | 4 |
Table 2: Cross-Resistance in Tiamulin-Resistant Mycoplasma bovis Mutants [1]
| Mutant Strain | Antibiotic | MIC (µg/mL) |
| Tiamulin-Resistant Mutant 1 | Tiamulin | >64 |
| This compound | 10 | |
| Erythromycin | Not specified | |
| Tilmicosin | Not specified | |
| Tylosin | Not specified | |
| Tiamulin-Resistant Mutant 2 | Tiamulin | >64 |
| This compound | 10 | |
| Erythromycin | Not specified | |
| Tilmicosin | Not specified | |
| Tylosin | Not specified |
Table 3: MICs of this compound and Macrolides against Mycoplasma gallisepticum [8]
| Antibiotic | MIC Range (mg/ml) |
| This compound | < 0.008 |
| Tiamulin | Not specified |
| Tylosin | Not specified |
| Enrofloxacin | Not specified |
| Lincomycin/Spectinomycin | Relatively high |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro resistance induction studies. A common methodology employed is the serial passage of bacterial strains in the presence of sub-inhibitory concentrations of the antibiotic.
Serial Passage for In Vitro Resistance Selection
This method is used to select for antibiotic-resistant mutants in a controlled laboratory setting.
-
Strain Selection and Initial MIC Determination: A susceptible reference bacterial strain is chosen. The initial Minimum Inhibitory Concentration (MIC) of the selected antibiotic against this strain is determined using standard broth microdilution or agar dilution methods.[9]
-
Serial Passages: The bacterial strain is cultured in a series of broth media containing increasing, sub-inhibitory concentrations of the antibiotic.[1] The starting concentrations are typically two- to four-fold lower than the initial MIC.
-
Inoculum Transfer: The culture from the highest antibiotic concentration that still permits bacterial growth is used to inoculate the next series of antibiotic dilutions.[1]
-
Passage Continuation: This process of transferring the culture to increasingly higher antibiotic concentrations is repeated for a predetermined number of passages or until a significant increase in the MIC is observed.[1][10]
-
MIC Determination of Mutants: After the serial passages, the MIC of the antibiotic for the selected mutant strain is determined to quantify the level of resistance.
-
Cross-Resistance Analysis: The MICs of other antibiotics, in this case, macrolides, are determined for the this compound-resistant mutants to assess the extent of cross-resistance.
Visualizing Resistance Mechanisms and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the analysis of cross-resistance between this compound and macrolides.
Figure 1: Mechanisms of resistance to this compound and macrolides, highlighting potential for cross-resistance.
Figure 2: Experimental workflow for in vitro selection of resistant mutants and cross-resistance analysis.
References
- 1. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of bacterial resistance to macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. A Review of the Resistance Mechanisms for β-Lactams, Macrolides and Fluoroquinolones among Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Novel mechanisms of macrolide resistance revealed by in vitro selection and genome analysis in Mycoplasma pneumoniae [frontiersin.org]
- 10. In Vitro Selection and Characterization of Resistance to Macrolides and Related Antibiotics in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Valnemulin and Tiamulin Pharmacokinetics in Swine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacokinetic profiles of two key pleuromutilin antibiotics, valnemulin and tiamulin, in pigs. The information presented is collated from a range of scientific studies and is intended to support research, development, and strategic decision-making in veterinary medicine.
Executive Summary
This compound and tiamulin are crucial antimicrobial agents for managing significant bacterial diseases in swine, including swine dysentery and enzootic pneumonia.[1][2] While both belong to the same antibiotic class and share a similar mechanism of action by inhibiting bacterial protein synthesis, their pharmacokinetic properties exhibit notable differences that can influence their clinical efficacy and application.[3] This guide synthesizes available experimental data to illuminate these differences. In general, this compound demonstrates greater in-vitro activity against certain pathogens compared to tiamulin.[3] Tiamulin, on the other hand, has been extensively studied, with data available for various administration routes, highlighting its concentration in key tissues like the lung and colon.[4]
Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for this compound and tiamulin in pigs, based on data from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies, such as pig breed, age, health status, dosage, and analytical methodologies.
Oral Administration
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Pigs
| Parameter | Value | Experimental Conditions | Source |
| Absorption Rate Constant (Ka) | 0.292 /h | Single dose of 10 mg/kg in 121 pigs. | [5] |
| Apparent Volume of Distribution (V/F) | 63.0 L | Single dose of 10 mg/kg in 121 pigs. | [5] |
| Apparent Clearance (CL/F) | 41.3 L/h | Single dose of 10 mg/kg in 121 pigs. Body weight had a conspicuous effect on clearance. | [5] |
Table 2: Pharmacokinetic Parameters of Tiamulin Following Oral Administration in Pigs
| Parameter | Value | Experimental Conditions | Source |
| Maximum Serum Concentration (Cmax) | 1.03 µg/ml | Single dose of 10 mg/kg. | [6][7] |
| Maximum Serum Concentration (Cmax) | 1.82 µg/ml | Single dose of 25 mg/kg. | [6][7] |
| Maximum Serum Concentration (Cmax) | 1.90 ± 0.14 µg/ml | Single dose of 25 mg/kg tiamulin hydrogen fumarate. | [8][9] |
| Time to Reach Cmax (Tmax) | 2 hours | Single doses of 10 mg/kg and 25 mg/kg. | [6][7] |
| Time to Reach Cmax (Tmax) | 2.11 ± 0.01 h | Single dose of 25 mg/kg tiamulin hydrogen fumarate. | [8][9] |
| Elimination Half-life (t1/2) | 5.05 ± 0.31 h | Single dose of 25 mg/kg tiamulin hydrogen fumarate. | [8][9] |
| Area Under the Curve (AUC) | 17.65 ± 1.74 µg.h/ml | Single dose of 25 mg/kg tiamulin hydrogen fumarate. | [8][9] |
Note: Bioavailability of tiamulin is reported to be over 90% after oral administration.[6][7] The concentration of tiamulin in medicated feed can significantly influence its absorption and subsequent serum concentrations, with higher feed concentrations leading to enhanced bioavailability.[10]
Intramuscular Administration
Table 3: Pharmacokinetic Parameters of Tiamulin Following Intramuscular Administration in Pigs
| Parameter | Value | Experimental Conditions | Source |
| Maximum Concentration (Cmax) | ~350 µg/ml | Single dose of approximately 14 mg/kg. | [11] |
| Time to Reach Cmax (Tmax) | ~3 hours | Single dose of approximately 14 mg/kg. | [11] |
| Terminal Half-life | ~12 hours | Single dose of approximately 14 mg/kg. | [11] |
Experimental Protocols
The data presented in this guide are derived from studies employing specific methodologies. Understanding these protocols is essential for interpreting the pharmacokinetic data accurately.
Representative Experimental Workflow
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound or tiamulin in pigs.
Caption: Generalized workflow for a swine pharmacokinetic study.
Key Methodological Considerations:
-
Animal Models: The studies cited utilized various breeds of pigs at different life stages (e.g., piglets, growing-finishing pigs). These factors can significantly influence drug metabolism and distribution. For instance, a population pharmacokinetic model for this compound was developed using 121 pigs, and covariate analysis showed that body weight had a notable effect on drug clearance.[5]
-
Drug Administration and Dosage: Doses and routes of administration varied between studies. For oral administration, tiamulin has been investigated when given in feed and water, with in-feed administration thought to slow absorption and reduce bioavailability but achieve higher gut concentrations.[4]
-
Analytical Methods: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the standard, validated methods for accurately quantifying this compound and tiamulin concentrations in biological matrices like plasma and serum.[5][9]
Tissue Distribution
A critical aspect of antibiotic efficacy is the drug's ability to reach the site of infection in therapeutic concentrations.
-
Tiamulin: Demonstrates excellent distribution to key tissues. Following injection, the maximum concentration (Cmax) of tiamulin in the lung is reported to be 15.7 times higher than in plasma, with the area under the curve (AUC) being 18.1 times greater in the lung.[4] It also concentrates in the colon, with a Cmax 21 times higher than in plasma, as it is excreted via the bile.[4] This dual targeting of respiratory and enteric tissues is a significant feature of tiamulin's pharmacokinetic profile.[4]
-
This compound: Also concentrates in the lung and has low plasma levels.[12] It accumulates in the colon and ileal contents, similar to tiamulin, contributing to its high activity against enteric pathogens.[12]
Conclusion
Both this compound and tiamulin are effective pleuromutilin antibiotics in swine, but their pharmacokinetic profiles present distinct characteristics. Tiamulin has been more extensively characterized in vivo, with a well-documented ability to concentrate in both lung and intestinal tissues, making it a versatile option for respiratory and enteric infections. This compound, while showing potent in-vitro activity, has a more limited public database of in-vivo pharmacokinetic parameters in pigs.
The choice between these two antibiotics for clinical use or further development should be guided by a thorough understanding of their pharmacokinetic and pharmacodynamic (PK/PD) relationships against specific target pathogens. The data and experimental context provided in this guide aim to facilitate such informed decisions within the research and drug development community. Future head-to-head comparative pharmacokinetic studies under identical experimental conditions would be invaluable for a more definitive comparison.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tiamulin Fumarate Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepigsite.com [thepigsite.com]
- 5. Population pharmacokinetics of this compound in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Agricultural Science and Technology Pharmacokinetics of tiamulin and chlortetracycline after application of Tetramutin-premix in pigs - Agricultural Science and Technology [agriscitech.eu]
- 10. Influence of tiamulin concentration in feed on its bioavailability in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biovet.com [biovet.com]
- 12. octagon-services.co.uk [octagon-services.co.uk]
Side-by-side comparison of valnemulin's activity spectrum with new antibiotics
For Immediate Release
In the landscape of antimicrobial resistance, a thorough understanding of the activity spectra of both established and novel antibiotics is paramount for researchers, scientists, and drug development professionals. This guide provides a side-by-side comparison of the in-vitro activity of valnemulin, a pleuromutilin antibiotic primarily used in veterinary medicine, with several recently developed antibiotics exhibiting activity against clinically significant Gram-positive and select Gram-negative pathogens.
Executive Summary
This compound demonstrates potent activity against Mycoplasma species and a range of Gram-positive bacteria. When compared with newer antibiotics such as lefamulin, eravacycline, omadacycline, delafloxacin, ceftaroline, dalbavancin, and oritavancin, its primary strengths lie in its efficacy against specific veterinary pathogens. The newer agents, developed to combat multidrug-resistant human pathogens, generally exhibit a broader and more potent activity profile against contemporary clinical isolates of Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. This guide presents a detailed comparison of their minimum inhibitory concentration (MIC) values, outlines the standardized experimental methodology used for these determinations, and provides visual representations of their mechanisms of action.
Comparative In-Vitro Activity: MIC Data
The following tables summarize the in-vitro activity of this compound and new antibiotics against key bacterial pathogens. Data is presented as the minimum inhibitory concentration required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, expressed in µg/mL.
Table 1: Activity Spectrum against Gram-Positive Pathogens
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible - MSSA) | This compound | 0.12 | 0.5 |
| Lefamulin | 0.06 | 0.12 | |
| Eravacycline | 0.06 | 0.12 | |
| Omadacycline | 0.12 | 0.12 | |
| Delafloxacin | ≤0.004 | 0.03 | |
| Ceftaroline | 0.12-0.25 | 0.25 | |
| Dalbavancin | 0.016 | 0.125 | |
| Oritavancin | 0.015-0.03 | 0.06 | |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | This compound | 0.25 | 1 |
| Lefamulin | 0.06 | 0.12 | |
| Eravacycline | 0.06 | 0.12 | |
| Omadacycline | 0.12 | 0.25 | |
| Delafloxacin | 0.06-0.12 | 0.25 | |
| Ceftaroline | 0.5 | 1-2 | |
| Dalbavancin | ≤0.008 | 0.25 | |
| Oritavancin | 0.015-0.03 | 0.06 | |
| Streptococcus pneumoniae | This compound | 0.06 | 0.25 |
| Lefamulin | 0.06 | 0.12 | |
| Eravacycline | ≤0.06 | ≤0.06 | |
| Omadacycline | 0.06 | 0.06-0.12 | |
| Delafloxacin | 0.008 | 0.015 | |
| Ceftaroline | ≤0.008-0.015 | 0.015-0.25 | |
| Dalbavancin | ≤0.015 | 0.03 | |
| Oritavancin | ≤0.008 | 0.03 | |
| Enterococcus faecalis | This compound | 1 | 4 |
| Lefamulin | 0.12 | 0.5 | |
| Eravacycline | 0.06 | 0.06 | |
| Omadacycline | 0.12 | 0.25 | |
| Delafloxacin | 0.06-0.12 | 1 | |
| Ceftaroline | 4 | 4 | |
| Dalbavancin | ≤0.03 | 0.12 | |
| Oritavancin | 0.015 | 0.03-0.06 |
Table 2: Activity Spectrum against Select Gram-Negative Pathogens
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | This compound | >64 | >64 |
| Eravacycline | 0.12-0.25 | 0.5-1 | |
| Omadacycline | 2 | 8 | |
| Delafloxacin | 0.25 | 2 | |
| Klebsiella pneumoniae | This compound | >64 | >64 |
| Eravacycline | 0.25-0.5 | 1-2 | |
| Omadacycline | 4 | 16 | |
| Delafloxacin | 1 | 8 | |
| Haemophilus influenzae | This compound | No Data | No Data |
| Lefamulin | 0.5 | 1 | |
| Delafloxacin | 0.008 | 0.015 |
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of assessing an antibiotic's potency. The data presented in this guide is predicated on the standardized broth microdilution method as detailed by the Clinical and Laboratory Standards Institute (CLSI) in document M07-A10.
Broth Microdilution Susceptibility Testing Protocol (CLSI M07-A10)
-
Preparation of Antimicrobial Solutions: Stock solutions of each antibiotic are prepared at a high concentration in a suitable solvent. A series of twofold serial dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations for testing.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates to obtain fresh, pure colonies. Several colonies are used to inoculate a saline or broth solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
Inoculation of Microdilution Plates: Standard 96-well microdilution plates are used. Each well, containing a specific concentration of an antimicrobial agent, is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included on each plate.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for most non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae, incubation is extended to 20-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. This is observed as a clear well, in contrast to the turbid growth in the control well.
Visualization of Mechanisms of Action
The following diagrams illustrate the mechanisms of action for the different classes of antibiotics discussed in this guide.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Mechanism of Action of this compound (Pleuromutilin).
Caption: Mechanisms of Action of New Antibiotic Classes.
Valnemulin: A Comparative Performance Analysis Against Veterinary Antibiotic Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of valnemulin's performance against established veterinary antibiotic standards. The data presented is compiled from various scientific studies to offer an objective overview of its efficacy, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Performance Benchmark: In Vitro Susceptibility
This compound, a pleuromutilin antibiotic, demonstrates potent in vitro activity against a range of clinically significant veterinary pathogens. Its efficacy, often measured by Minimum Inhibitory Concentration (MIC), has been extensively compared to other commonly used antibiotics.
Key Pathogen Comparisons:
This compound has shown particular efficacy against Mycoplasma species and spirochetes like Brachyspira hyodysenteriae, the causative agent of swine dysentery.[1]
Table 1: Comparative MIC Values (µg/mL) Against Mycoplasma gallisepticum
| Antibiotic | MIC Range | MIC50 | MIC90 |
| This compound | <0.008 - 0.125 | 0.008 | 0.062 |
| Tiamulin | 0.0039 - 0.25 | 0.015 | 0.125 |
| Lincomycin | 0.5 - >32 | 16 | >32 |
| Tylosin | 0.05 - >64 | 0.5 | 4 |
| Enrofloxacin | 0.14 - >64 | 2 | 8 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple sources.[2][3][4]
Table 2: Comparative MIC Values (µg/mL) Against Brachyspira hyodysenteriae
| Antibiotic | MIC Range | MIC50 | MIC90 |
| This compound | ≤0.031 - >4 | ≤0.031 | >4 |
| Tiamulin | ≤0.063 - >8 | 0.062 | 1.0 |
| Lincomycin | ≤0.5 - >64 | >64 | >64 |
| Tylosin | ≤2 - >128 | >128 | >128 |
Data compiled from multiple sources.[5]
In Vivo Efficacy
This compound has demonstrated significant clinical efficacy in treating and controlling key veterinary diseases.
-
Swine Dysentery: this compound is used for the treatment of swine dysentery.[6] In experimental challenge studies, this compound has shown a therapeutic effect in pigs with serious swine dysentery.[7][8]
-
Porcine Proliferative Enteropathy (Ileitis): Caused by Lawsonia intracellularis, this compound has been shown to be highly effective in the treatment of ileitis when administered in feed.[9][10] Effective concentrations of this compound are achieved in the ileum, inhibiting the development of gross lesions.[9]
-
Mycoplasma Infections: this compound is highly active against Mycoplasma species.[1] In chickens, it has been shown to be effective for the treatment of Mycoplasma gallisepticum infections.[1] Studies have shown that this compound can lead to a rapid reduction of clinical symptoms of Mycoplasma bovis infection and eliminate the pathogen from the lungs of calves.[6] For swine enzootic pneumonia caused by Mycoplasma hyopneumoniae, this compound treatment has been shown to increase performance results, lower mortality, and reduce the bacterial load in the lungs.[11][12]
Anti-Inflammatory Effects
Beyond its direct antimicrobial activity, this compound exhibits anti-inflammatory properties. Research has shown that it can downregulate the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This effect is achieved through the inhibition of the NF-κB and MAPK signaling pathways.[13]
Safety and Pharmacokinetics
This compound is generally considered safe for veterinary use, though it is known to have interactions with ionophores such as monensin, salinomycin, and narasin, which can lead to toxicity.[14] Pharmacokinetic studies in swine have shown that after oral administration, this compound is absorbed and distributed to target tissues. For instance, following oral administration in pigs, a significant concentration of this compound can be detected in lung tissue.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method:
This is a standard laboratory procedure to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the test antibiotic (e.g., this compound) are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial isolate to be tested is cultured to a standardized density (e.g., 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, atmosphere) for a specified period (typically 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.
Agar Dilution Method (for Brachyspira spp.):
This method is often preferred for fastidious anaerobic bacteria like Brachyspira.
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of the test antibiotic.
-
Inoculum Preparation: The Brachyspira isolate is grown in a suitable broth medium to a standardized density.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under anaerobic conditions at 37°C for 3-4 days.
-
Reading Results: The MIC is the lowest antibiotic concentration that prevents visible growth or hemolysis on the agar.
In Vivo Efficacy Study for Swine Dysentery (Experimental Challenge Model)
This protocol outlines a typical experimental design to evaluate the efficacy of an antibiotic in a swine dysentery challenge model.
-
Animal Selection: Healthy pigs from a dysentery-free herd are selected and acclimatized to the study environment.
-
Inoculation: Pigs are orally inoculated with a virulent strain of Brachyspira hyodysenteriae.
-
Disease Monitoring: Animals are monitored daily for clinical signs of swine dysentery (e.g., diarrhea, blood and mucus in feces, weight loss). Fecal samples may be collected to confirm shedding of the pathogen.
-
Treatment Initiation: Once clinical signs are evident, pigs are randomly assigned to treatment groups (e.g., this compound-medicated feed, control group with no medication).
-
Treatment Period: The respective treatments are administered for a specified duration.
-
Data Collection: Throughout the study, data on clinical scores, body weight, feed intake, and fecal shedding of B. hyodysenteriae are collected.
-
Post-mortem Analysis: At the end of the study, pigs may be euthanized for post-mortem examination of the large intestine to assess lesion scores.[7][8]
In Vitro Anti-Inflammatory Effect Assay (Macrophage Model)
This protocol describes a common method to assess the anti-inflammatory properties of a compound using a macrophage cell line.
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.
-
Cell Stimulation: The macrophages are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.
-
Treatment: The stimulated cells are treated with different concentrations of the test compound (e.g., this compound).
-
Incubation: The cells are incubated for a specific period to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Markers: The levels of pro-inflammatory markers (e.g., NO, PGE2, TNF-α, IL-6) in the cell culture supernatant are measured using techniques like ELISA or Griess assay.
-
Analysis of Signaling Pathways: The effect of the compound on key inflammatory signaling pathways (e.g., NF-κB, MAPK) can be assessed by measuring the phosphorylation of key proteins in these pathways using methods like Western blotting.[13]
Visualizations
Signaling Pathway
Caption: this compound's Anti-Inflammatory Mechanism.
Experimental Workflows
Caption: Broth Microdilution MIC Workflow.
Caption: Swine Dysentery Efficacy Trial Workflow.
References
- 1. Proliferative enteropathy: a global enteric disease of pigs caused by Lawsonia intracellularis | Animal Health Research Reviews | Cambridge Core [cambridge.org]
- 2. octagon-services.co.uk [octagon-services.co.uk]
- 3. Population pharmacokinetics of this compound in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepigsite.com [thepigsite.com]
- 5. Frontiers | Vaccination versus antimicrobials to prevent Porcine Proliferative Enteropathy: associated costs and effects on piglets’ growth, health, and serological performance [frontiersin.org]
- 6. thepigsite.com [thepigsite.com]
- 7. thepigsite.com [thepigsite.com]
- 8. Chemotherapeutic Strategies with this compound, Tilmicosin, and Tulathromycin to Control Mycoplasma hyopneumoniae Infection in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. ec.europa.eu [ec.europa.eu]
- 12. b.makhillpublications.co [b.makhillpublications.co]
- 13. Effectiveness of treatment with lincomycin hydrochloride and/or vaccination against Mycoplasma hyopneumoniae for controlling chronic respiratory disease in a herd of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pbsanimalhealth.com [pbsanimalhealth.com]
Safety Operating Guide
Personal protective equipment for handling Valnemulin
This document provides comprehensive, procedural guidance for the safe handling and disposal of Valnemulin, a pleuromutilin antibiotic. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Safety Summary
This compound hydrochloride presents several potential health hazards that necessitate careful handling. It is classified as harmful if swallowed and can cause serious eye and respiratory tract irritation.[1][2] Inhalation or skin absorption may also be harmful.[3] Individuals with a known hypersensitivity to this compound should exercise particular caution.[4]
Quantitative Data Summary
| Hazard Classification | Category | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The level of protection should be determined by a risk assessment based on the specific procedures and quantities being used.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn when handling this compound.[4] It is critical to use proper glove removal technique to avoid skin contact with the product.[3]
-
Eye and Face Protection: Safety glasses with side shields that are approved under standards such as NIOSH (US) or EN 166 (EU) are required for all handling procedures.[5][6] When there is a risk of splashing or aerosol generation, a face shield should be worn in addition to safety glasses or goggles.[6][7]
-
Body Protection: A laboratory coat must be worn to protect against skin contact.[7] For larger quantities or procedures with a higher risk of exposure, chemical-resistant coveralls may be necessary.[3]
-
Respiratory Protection: Under conditions of adequate local exhaust ventilation, respiratory protection is generally not required.[3] However, if dust or aerosols are generated and ventilation is insufficient, a NIOSH-approved dust respirator must be used.[3][6]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area.[5][6]
-
Keep the container tightly closed to prevent contamination and exposure.[1][5]
-
For long-term storage, refrigeration or freezing is recommended by some suppliers.[1][6][8]
Step 2: Preparation and Use
-
Handle this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, especially when working with the powdered form.[3][5]
-
Avoid the formation and inhalation of dust and aerosols.[1][3]
-
Do not eat, drink, or smoke in the area where this compound is being handled.[2]
-
After handling, wash hands thoroughly with soap and water.[2]
Step 3: Spill Management
-
In the event of a spill, evacuate non-essential personnel from the area.[3]
-
Ensure the area is well-ventilated.[3]
-
Wear the appropriate PPE, including respiratory protection, gloves, and protective clothing.[3]
-
Prevent the spilled material from entering drains or waterways.[1][3]
-
Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal. Avoid creating dust during this process.[1][3][5]
Disposal Plan
All this compound waste, including unused product and contaminated materials, must be treated as chemical waste.
-
Collect waste in a suitable, closed, and clearly labeled container.[1][3]
-
Dispose of the waste in accordance with all local, regional, and national environmental regulations.[2]
-
Do not dispose of this compound by pouring it down the drain or into general trash.[9][10] Unused veterinary medicines typically require specialist incineration.[9]
-
Contaminated packaging should be disposed of in the same manner as the chemical waste. Non-contaminated outer packaging can be recycled.[9]
Emergency Procedures: First Aid
Immediate action is required in case of accidental exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[3][5] If irritation develops or persists, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do so.[6] If irritation persists, seek medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[2][5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention and show the safety data sheet to the attending physician.[2][3]
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. hpc-standards.com [hpc-standards.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 8. goldbio.com [goldbio.com]
- 9. bva.co.uk [bva.co.uk]
- 10. Disposal of unwanted medications | American Veterinary Medical Association [avma.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
